1,2-O-Dioctadecyl-sn-glycerol
Description
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Properties
IUPAC Name |
(2S)-2,3-dioctadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Dioctadecyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dioctadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Structurally, it features two octadecyl (C18) chains linked to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether bonds. This ether linkage, in contrast to the more common ester linkage found in diacylglycerols (DAGs), confers significant metabolic stability, making it resistant to hydrolysis by lipases. This stability makes this compound an invaluable tool in biochemical and pharmaceutical research. It serves as a non-metabolizable analog of endogenous sn-1,2-diacylglycerol, a critical second messenger in various cellular signaling cascades. Its primary application lies in the sustained activation of protein kinase C (PKC) and in the formation of stable lipid bilayers for drug delivery systems like liposomes.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and formulation development.
| Property | Value | References |
| IUPAC Name | (2S)-2,3-bis(octadecyloxy)propan-1-ol | [1] |
| Synonyms | D-α,β-Dioctadecyl-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | [1] |
| CAS Number | 82188-61-2 | [1] |
| Molecular Formula | C₃₉H₈₀O₃ | [1] |
| Molecular Weight | 597.06 g/mol | |
| Monoisotopic Mass | 596.61074641 Da | [1] |
| Appearance | White powder / Crystalline solid | |
| Melting Point | 65 °C | |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [2] |
| Optical Rotation | [α]²⁵/D = -7 to -12° | |
| Storage Temperature | -20°C or below | [2] |
| XLogP3 (Computed) | 15.6 | [1] |
Role in Signaling Pathways
As a stable analog of diacylglycerol (DAG), this compound plays a crucial role as an activator in the Protein Kinase C (PKC) signaling pathway. Endogenous DAG is transiently produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG, along with calcium ions, recruits and activates PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, leading to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[3] The metabolic stability of this compound allows for prolonged and controlled activation of this pathway in experimental settings, helping to elucidate the specific downstream effects of PKC activation.
Experimental Protocols
Protocol 1: Synthesis via Lipase-Catalyzed Transesterification
This protocol describes a general enzymatic method for the synthesis of dialkyl glycerols, adapted for this compound. This method offers high regioselectivity and milder reaction conditions compared to purely chemical synthesis.
Materials:
-
1-O-Octadecyl-sn-glycerol
-
Octadecyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., hexane (B92381) or toluene)
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., hexane/ethyl acetate (B1210297) gradient)
Methodology:
-
Alkylation of 1-O-Octadecyl-sn-glycerol:
-
Dissolve 1-O-Octadecyl-sn-glycerol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.
-
Allow the mixture to stir for 30 minutes at 0°C, then add octadecyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
-
Quenching and Extraction:
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product into an organic solvent like hexane or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.
-
Elute with a hexane/ethyl acetate gradient to isolate the this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Characterization by NMR and Mass Spectrometry
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expected signals include multiplets in the 3.4-3.7 ppm range corresponding to the glycerol backbone protons, a triplet around 0.88 ppm for the terminal methyl groups of the alkyl chains, and a broad multiplet around 1.25 ppm for the methylene (B1212753) protons of the alkyl chains.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Expected signals will confirm the presence of the glycerol backbone carbons (approx. 60-80 ppm) and the distinct signals of the long alkyl chains.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like chloroform or methanol.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
-
Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The high-resolution mass measurement should correspond to the calculated exact mass of the molecule.
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure PKC activity using this compound as an activator.
Materials:
-
Purified PKC enzyme
-
This compound
-
PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper and wash buffers
Methodology:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine (PS) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in kinase reaction buffer and sonicate briefly to form small unilamellar vesicles.[4]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stop Reaction and Quantify:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Compare the activity in the presence of this compound to a negative control (without the lipid activator).
-
Protocol 4: Liposome (B1194612) Formulation by Thin-Film Hydration
This protocol describes the preparation of stable liposomes incorporating this compound.
Materials:
-
This compound
-
A structural phospholipid (e.g., DPPC or DSPC)
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.
-
Agitate the flask by gentle rotation or vortexing. This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To produce smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Extrusion: Repeatedly pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for obtaining a homogenous size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposomes using transmission electron microscopy (TEM).
-
References
An In-Depth Technical Guide to the Solubility of 1,2-O-Dioctadecyl-sn-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-O-Dioctadecyl-sn-glycerol, a key ether lipid, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and formulation, offering critical data and methodologies for the effective use of this compound. This compound's unique structure, with two octadecyl chains linked to the glycerol (B35011) backbone via ether bonds, imparts upon it valuable emulsifying and stabilizing properties.[1] Its ability to enhance the solubility of hydrophobic compounds makes it a significant excipient in various advanced drug delivery systems.[2]
Core Technical Data
Physical and Chemical Properties
This compound is a white, crystalline solid at room temperature.[2][3] Key physical and chemical properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₃₉H₈₀O₃ | [4] |
| Molecular Weight | 597.05 g/mol | |
| Melting Point | 65-66 °C | |
| Appearance | White powder | [2] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, data for the closely related racemic mixture, 1,2-O-Dioctadecyl-rac-glycerol, provides a strong and reliable indication of its solubility profile in common organic solvents.
| Solvent | Solubility (mg/mL) | Temperature | Method |
| Ethanol | 30 | Room Temperature | Not Specified |
| Dimethylformamide (DMF) | 20 | Room Temperature | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 | Room Temperature | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 | Room Temperature | Not Specified |
Data presented is for 1,2-O-Dioctadecyl-rac-glycerol and is considered a close approximation for this compound.[3]
Experimental Protocols
The determination of lipid solubility is a critical step in pre-formulation studies. The "shake-flask" method is a widely accepted and robust technique for ascertaining the saturation solubility of a compound in a given solvent.[5][6]
Detailed Shake-Flask Method for Determining Solubility
This protocol outlines a standardized procedure for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Ethanol, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringes and filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Methodologies and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for shake-flask solubility determination.
Role in Cellular Signaling
Ether lipids, including 1,2-O-dialkyl-sn-glycerols, are recognized for their involvement in cellular signaling pathways.[1][7] this compound is a structural analog of diacylglycerol (DAG), a crucial second messenger.[3] DAG activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses. The ether linkages in this compound make it more resistant to degradation by lipases compared to the ester bonds in DAG, suggesting it could have a more prolonged signaling effect.
The following diagram illustrates the potential signaling pathway involving this compound as a DAG mimetic.
Caption: this compound signaling pathway.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Applications of 1,2-O-Dioctadecyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-O-Dioctadecyl-sn-glycerol, a synthetic ether lipid of significant interest in pharmaceutical sciences and material science. Particular focus is given to the concept of its critical micelle concentration (CMC), methodologies for its determination, and its roles in advanced drug delivery systems.
Introduction to this compound
This compound (C39H80O3, MW: 597.06 g/mol ) is a saturated dialkyl glyceryl ether.[1][2] Its structure consists of a glycerol (B35011) backbone with two octadecyl (C18) alkyl chains attached at the sn-1 and sn-2 positions via ether linkages.[3] This ether linkage, in contrast to the ester linkages found in most natural glycerolipids, confers high chemical and enzymatic stability, preventing degradation by lipases.[3] Consequently, it serves as a non-hydrolyzable analog of the crucial signaling molecule diacylglycerol (DAG).[1][3]
Due to its amphiphilic nature, with a polar glycerol headgroup and two long nonpolar alkyl chains, this compound exhibits excellent emulsifying and stabilizing properties.[4] Its biocompatibility and stability make it a valuable component in various applications, including:
-
Drug Delivery Systems: A key structural component in liposomal formulations and lipid nanoparticles (LNPs) to enhance the stability and delivery of therapeutic agents.[4][5]
-
Model Membranes: Used to create model lipid bilayers to study the dynamics and stability of biological membranes without the interference of metabolic degradation.[1]
-
Cosmetic Formulations: Employed for its emollient properties, improving texture and moisture retention in skincare products.[4]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental characteristic of an amphiphilic compound. It is defined as the concentration above which individual molecules (monomers) in a solution begin to self-assemble into supramolecular structures, such as micelles. Below the CMC, the molecules exist predominantly as monomers. At and above the CMC, a dynamic equilibrium exists between monomers and micelles. The determination of the CMC is crucial for understanding and optimizing formulations, as properties like drug solubilization, surface tension, and conductivity change significantly at this concentration.
Data Presentation: Physicochemical Properties
While a definitive CMC value is not available, the following table summarizes the known physicochemical properties of this compound and provides a template for recording future experimental CMC data.
| Property | Value | Reference |
| Molecular Formula | C39H80O3 | [2] |
| Molecular Weight | 597.06 g/mol | [2] |
| IUPAC Name | (2S)-2,3-dioctadecoxypropan-1-ol | [2] |
| Physical Form | White powder / Crystalline solid | [1] |
| Melting Point | 65 °C | |
| Solubility | DMF: 20 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml | [1] |
| Critical Micelle Conc. (CMC) | Not Reported (Expected to be very low) | |
| CMC (Hypothetical, Aqueous Buffer) | e.g., X µM at 25°C | |
| CMC (Hypothetical, with co-solvent) | e.g., Y µM in 5% Ethanol at 25°C |
Experimental Protocols for CMC Determination
Given the low aqueous solubility of this compound, specialized techniques are required to determine its aggregation behavior. The following are detailed protocols for two suitable methods.
This is a highly sensitive method for detecting the formation of hydrophobic microenvironments (micelle cores).[6][7] A fluorescent probe that changes its quantum yield or emission spectrum upon moving from a polar (water) to a nonpolar (micelle core) environment is used. Pyrene (B120774) and 1,6-Diphenyl-1,3,5-hexatriene (DPH) are common probes.
Protocol using Pyrene:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture.
-
Prepare a 0.2 mM stock solution of pyrene in ethanol.
-
-
Sample Preparation:
-
Prepare a series of glass vials. In each vial, aliquot varying amounts of the lipid stock solution to achieve a range of final concentrations (e.g., from nanomolar to high micromolar).
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each vial. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Rehydrate the lipid films with a known volume of aqueous buffer (e.g., PBS, pH 7.4) to create lipid dispersions. This step may require sonication or vortexing to ensure homogeneity.
-
To each lipid dispersion, add the pyrene stock solution to a final concentration of approximately 0.3 µM.[8] Ensure the final ethanol concentration is minimal (<1%) and consistent across all samples.
-
Allow the samples to equilibrate for at least 30 minutes in the dark at a controlled temperature.[9]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 334 nm.
-
Record the emission spectra from approximately 350 nm to 450 nm.
-
Extract the fluorescence intensities of the first vibrational peak (I1, ~372 nm) and the third vibrational peak (I3, ~383 nm).[8]
-
-
Data Analysis:
-
Calculate the ratio of intensities (I1/I3) for each sample.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sharp decrease in the I1/I3 ratio as pyrene partitions into the newly formed hydrophobic micellar cores. The concentration at the inflection point of this sigmoidal curve is the CMC.
-
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[10][11] It can detect the formation of micelles as a sudden appearance of particles of a certain size.
Protocol:
-
Sample Preparation:
-
Prepare a series of lipid dispersions of this compound in a filtered, high-purity aqueous buffer across a wide concentration range, similar to the fluorescence protocol. Homogenize the samples by gentle sonication if necessary.
-
Filter all samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
For each concentration, transfer the sample to a clean, dust-free cuvette.
-
Measure the scattered light intensity and the particle size distribution. Perform multiple acquisitions for each sample to ensure reproducibility.[12]
-
-
Data Analysis:
-
Plot the total scattering intensity (in kilocounts per second, kcps) as a function of lipid concentration.
-
Plot the average particle hydrodynamic radius (Rh) as a function of lipid concentration.
-
Below the CMC, the scattering intensity will be low and characteristic of small monomers. At the CMC, there will be a sharp increase in scattering intensity, indicating the formation of larger aggregates (micelles).
-
The concentration at which a distinct population of particles with a consistent size (typically a few nanometers) appears and the scattering intensity begins to rise sharply is identified as the CMC.
-
Visualizations: Workflows and Structures
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 1,2-O-Dioctadecyl-sn-glycerol: A Non-Hydrolyzable Diacylglycerol Analog for Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol (DAG) is a pivotal lipid second messenger that modulates a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) and other signaling proteins. The transient nature of endogenous DAG, owing to its rapid metabolism, complicates the study of its downstream effects. 1,2-O-Dioctadecyl-sn-glycerol is a synthetic, non-hydrolyzable DAG analog that provides a powerful tool for circumventing this limitation. By substituting the ester linkages found in natural DAGs with ether linkages, this molecule resists enzymatic degradation, enabling sustained activation of DAG-dependent pathways. This technical guide offers an in-depth overview of this compound, its mechanism of action, applications in research, and detailed experimental protocols for its use.
Introduction to Diacylglycerol Signaling
Diacylglycerol is a key signaling molecule produced at the cell membrane. Its generation is often triggered by the activation of cell surface receptors, which leads to the enzymatic breakdown of membrane phospholipids (B1166683) by phospholipase C (PLC). This reaction yields two second messengers: inositol (B14025) trisphosphate (IP₃), which mobilizes intracellular calcium, and DAG.[1]
The primary role of DAG is to act as a membrane-targeted activator for a variety of proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3][4] Upon binding DAG, conventional and novel PKC isoforms are recruited to the plasma membrane, where they become active and phosphorylate a multitude of downstream protein substrates.[5] This signaling cascade regulates fundamental cellular activities including proliferation, differentiation, apoptosis, and immune responses. The levels of DAG are tightly controlled and rapidly attenuated by enzymes such as DAG kinases and DAG lipases, which convert DAG into other molecules like phosphatidic acid.[2][3][6] This rapid turnover makes it challenging to study the prolonged effects of DAG signaling.
This compound: A Stable DAG Mimic
2.1. Chemical Properties and Mechanism of Action
This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol.[7] Its key feature is the presence of two octadecyl chains linked to the glycerol (B35011) backbone via ether bonds, in contrast to the ester bonds found in natural DAG. This ether linkage renders the molecule resistant to hydrolysis by cellular lipases, ensuring its biological stability and allowing for long-term, sustained activation of DAG-effector proteins.
| Property | Value |
| Molecular Formula | C₃₉H₈₀O₃[8] |
| Molecular Weight | 597.1 g/mol [7] |
| Synonyms | (S)-2,3-Bis(octadecyloxy)propan-1-ol, 1,2-Di-O-octadecyl-sn-glycerol[9] |
| Appearance | Crystalline solid[7] |
| Solubility | Soluble in DMF (20 mg/ml), Ethanol (30 mg/ml), and DMSO (5 mg/ml). Poorly soluble in PBS (0.25 mg/ml).[7] |
By mimicking DAG, this compound binds to the C1 domain of PKC isoforms, inducing their translocation to the cell membrane and subsequent activation. This allows researchers to uncouple PKC activation from upstream receptor signaling and to investigate the specific downstream consequences of sustained PKC activity.
Signaling Pathway Visualization
The canonical signaling pathway leading to PKC activation is initiated by extracellular signals that activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into DAG and IP₃. DAG remains in the membrane to activate PKC.
References
- 1. DAG Assay Kit [cellbiolabs.com]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol pathway | PPTX [slideshare.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
The Enduring Bond: An In-depth Technical Guide to the Stability of the Ether Linkage in 1,2-O-Dioctadecyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the ether linkage in 1,2-O-Dioctadecyl-sn-glycerol, a key synthetic dialkyl glycerol (B35011) ether lipid. Its exceptional stability compared to its ester-linked counterparts makes it an invaluable tool in research and a promising component in advanced drug delivery systems. This document delves into the chemical and enzymatic factors governing its stability, presents available data, outlines experimental protocols for stability assessment, and explores its role in cellular signaling.
Introduction: The Significance of Ether Lipid Stability
Ether lipids, characterized by the presence of an ether bond at the sn-1 position of the glycerol backbone, are a class of glycerophospholipids with unique chemical and biological properties. Unlike the more common ester linkages found in diacyl glycerolipids, the ether linkage (C-O-C) is significantly more resistant to chemical and enzymatic hydrolysis. This inherent stability is a cornerstone of their utility in various scientific and therapeutic applications.
This compound is a saturated dialkyl glyceryl ether that serves as a non-hydrolyzable analog of the crucial signaling molecule diacylglycerol (DAG). This stability allows researchers to investigate DAG-mediated signaling pathways without the complication of metabolic degradation. Furthermore, its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, can enhance their stability in biological environments, leading to improved circulation times and therapeutic efficacy.
Chemical Stability of the Ether Linkage
The ether linkage in this compound exhibits remarkable resistance to chemical degradation, particularly hydrolysis, under a wide range of pH and temperature conditions.
pH Stability
Thermal Stability
Saturated ether lipids like this compound possess high thermal stability. The absence of double bonds in the octadecyl chains prevents oxidation, a common degradation pathway for unsaturated lipids. The ether linkage itself is thermally robust. While specific degradation temperatures are not extensively reported, it is understood that these lipids can withstand temperatures significantly higher than their ester-linked counterparts without decomposition. This property is advantageous for formulation processes that may involve heat.
Table 1: Comparative Stability of Ether vs. Ester Linkages
| Feature | Ether Linkage (in this compound) | Ester Linkage (in Diacyl-sn-glycerols) |
| Chemical Structure | R-O-CH₂- | R-C(=O)O-CH₂- |
| Susceptibility to Hydrolysis | Highly resistant to acid and base catalysis. | Susceptible to both acid and base-catalyzed hydrolysis. |
| Enzymatic Cleavage | Cleaved by specific etherases (e.g., AGMO). | Cleaved by a wide range of lipases and esterases. |
| Oxidative Stability | High (for saturated alkyl chains). | Variable; lower for unsaturated acyl chains. |
| Thermal Stability | High. | Lower, especially for unsaturated acyl chains. |
Enzymatic Stability and Degradation Pathway
While resistant to many chemical and enzymatic attacks, the ether linkage in this compound can be cleaved by a specific class of enzymes known as etherases.
Alkylglycerol Monooxygenase (AGMO)
The primary enzyme responsible for the catabolism of saturated ether lipids is alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase.[1][2] This enzyme catalyzes the oxidative cleavage of the O-alkyl bond, converting the alkylglycerol into a fatty aldehyde and glycerol.[1][2] This reaction is irreversible and is a critical step in ether lipid metabolism.[2]
The degradation pathway initiated by AGMO is depicted below:
Role in Cellular Signaling: A Stable Diacylglycerol Analog
This compound is widely used in cell biology research as a stable, non-metabolizable analog of diacylglycerol (DAG). DAG is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] The transient nature of endogenous DAG makes studying its downstream effects challenging. The stability of the ether linkages in this compound allows for sustained activation of PKC, enabling researchers to elucidate the intricacies of this signaling pathway.[5]
The activation of conventional and novel PKC isoforms by DAG or its analogs is a key event in signal transduction.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods to detect and quantify the parent compound and any potential degradation products.
General Experimental Workflow for Stability Testing
A typical workflow for evaluating the stability of this compound is outlined below. This workflow can be adapted for various stress conditions (e.g., different pH, temperatures, or enzymatic exposure).
Detailed Methodology: HPLC-MS/MS Analysis
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of lipids due to its high sensitivity and specificity.
Objective: To quantify the amount of intact this compound and detect potential degradation products over time under specific stress conditions.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, isopropanol, acetonitrile, water)
-
Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Lipid extraction solvents (chloroform, methanol)
-
Internal standard (e.g., a deuterated version of the analyte or a similar ether lipid with a different chain length)
-
HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
For pH stability testing, dilute the stock solution into aqueous buffers of varying pH (e.g., pH 4, 7, and 9).
-
For thermal stability testing, incubate the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At predetermined time points, aliquot a portion of the sample.
-
-
Lipid Extraction:
-
To the collected sample aliquot, add the internal standard.
-
Perform a liquid-liquid extraction using a standard method like the Bligh-Dyer or Folch procedure to isolate the lipids.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatography:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase system such as:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with formic acid and ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with formic acid and ammonium formate.
-
-
Develop a gradient to effectively separate the parent lipid from potential degradation products.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition of the precursor ion (the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound) to a specific product ion.
-
Simultaneously monitor for the MRM transitions of expected degradation products (e.g., octadecanal, octadecanoic acid) and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using the standard solutions.
-
Calculate the concentration of this compound at each time point by normalizing the peak area of the analyte to the peak area of the internal standard.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Conclusion
The ether linkage in this compound confers exceptional chemical and enzymatic stability, making it a robust molecule for a wide range of applications in research and drug development. Its resistance to hydrolysis across a broad pH range and its thermal stability are key advantages over its ester-linked counterparts. While susceptible to enzymatic cleavage by AGMO, this process is highly specific. The ability of this compound to act as a stable analog of diacylglycerol has been instrumental in advancing our understanding of PKC-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of its stability, ensuring its effective and reliable use in scientific and therapeutic contexts. For professionals in drug development, the inherent stability of this ether lipid offers a promising avenue for creating more robust and effective lipid-based delivery systems.
References
- 1. A continuous assay for O-alkylglycerol monooxygenase (E.C. 1.14.16.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Ether lipid - Wikipedia [en.wikipedia.org]
The Role of 1,2-O-Dioctadecyl-sn-glycerol in Model Lipid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,2-O-Dioctadecyl-sn-glycerol (DODAG), a saturated dialkyl glyceryl ether, and its pivotal role in the study and application of model lipid membranes. Due to its unique structural properties, DODAG serves as a valuable tool in biophysical research and as a critical component in advanced drug delivery systems.
Introduction to this compound (DODAG)
This compound is a synthetic lipid characterized by two C18 (octadecyl) alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether linkages. This structure is fundamentally different from the more common diacylglycerols (DAGs) found in biological membranes, where fatty acids are linked by ester bonds. The resistance of these ether bonds to enzymatic and chemical hydrolysis grants DODAG exceptional stability, making it an ideal mimic for the metabolically labile signaling molecule, sn-1,2-diacylglycerol. This stability allows researchers to investigate membrane-related phenomena, such as signal transduction and membrane fusion, without the complication of metabolic degradation.
Physicochemical and Biophysical Properties
The distinct chemical structure of DODAG imparts specific physical properties that influence its behavior in model lipid membranes. Its two long, saturated octadecyl chains promote ordered packing within a lipid bilayer, while the ether linkages enhance its chemical stability.
Data Presentation: Properties of DODAG
The following tables summarize the key physicochemical and biophysical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2,3-bis(octadecyloxy)propan-1-ol | PubChem |
| Synonyms | D-α,β-Dioctadecyl-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | Benchchem |
| CAS Number | 82188-61-2 | Benchchem |
| Molecular Formula | C₃₉H₈₀O₃ | PubChem |
| Molecular Weight | 597.1 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
Table 2: Summary of Biophysical Effects of DODAG in Model Lipid Membranes
| Parameter | Effect of DODAG Incorporation | Quantitative Data | Source |
| Membrane Stability | Increases chemical and enzymatic stability due to non-hydrolyzable ether bonds. | Not explicitly quantified in cited literature. | Benchchem |
| Membrane Rigidity | Saturated alkyl chains are expected to increase membrane rigidity and order. | Not explicitly quantified in cited literature. | General Ether Lipid Properties |
| Phase Transition (Tₘ) | Expected to influence the phase transition of host lipids, potentially broadening the transition. | Specific ΔTₘ values for DODAG in model membranes (e.g., DPPC) were not reported in the cited literature. | General Ether Lipid Properties |
| Drug Delivery Vehicle Stability | Enhances the structural integrity and stability of liposomes and lipid nanoparticles. | Not explicitly quantified in cited literature. | Benchchem |
Core Roles and Applications in Model Membranes
Non-Hydrolyzable Diacylglycerol (DAG) Mimic
The most significant role of DODAG in biochemical research is its function as a stable analogue of diacylglycerol (DAG). DAG is a critical second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1][2] The ester linkages in natural DAG are rapidly hydrolyzed by cellular lipases, terminating the signal. Because DODAG's ether linkages are resistant to this cleavage, it can be used to induce sustained activation of PKC and other DAG-effector proteins, allowing for detailed study of these signaling pathways.[3]
Signaling Pathway: Protein Kinase C Activation
The diagram below illustrates the canonical pathway for the activation of conventional Protein Kinase C (cPKC) isoforms, where DODAG can substitute for endogenous DAG to produce a sustained signal.
Enhancement of Membrane Stability
Ether lipids are known to form more stable membranes compared to their ester-linked counterparts. The ether bond is less susceptible to oxidative damage and is stable across a wider range of pH conditions. When incorporated into liposomes or lipid nanoparticles, DODAG can significantly enhance the structural integrity of these vesicles. This increased stability is crucial for drug delivery applications, as it prevents the premature leakage of encapsulated therapeutic agents and increases their circulation time in biological systems.
Experimental Protocols and Methodologies
The study of DODAG in model membranes involves standardized biophysical techniques. Below are detailed protocols for the preparation and characterization of DODAG-containing liposomes.
Experimental Workflow
The following diagram outlines the typical workflow for preparing and characterizing model lipid membranes incorporating DODAG.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This method is widely used to produce unilamellar vesicles of a controlled size.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (DODAG)
-
Cholesterol
-
Chloroform and/or Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator, water bath, vacuum pump
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DODAG at a specific molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution.[4]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C). Rotate the flask to create a thin, uniform lipid film on the inner surface.[5]
-
Drying: Once the film appears dry, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[5]
-
Hydration: Add the hydration buffer (e.g., PBS) pre-heated to a temperature above the main phase transition temperature (Tₘ) of the lipid mixture (for DPPC, >41°C). The volume is typically chosen to achieve a final lipid concentration of 10-20 mg/mL.[4]
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process results in the spontaneous formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate (B1144303) for approximately 1 hour.[4]
-
Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[6]
-
Extrusion Process: Heat the extruder to a temperature above the Tₘ of the lipids. Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Storage: Store the final liposome suspension at 4°C. For long-term storage, consider appropriate sterile conditions or the use of cryoprotectants.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to avoid scattering artifacts from high concentrations.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.
-
Data Analysis: The software calculates the average particle size (hydrodynamic diameter), the PDI (a measure of the width of the size distribution; a value <0.3 is typically considered acceptable), and, if equipped, the zeta potential (a measure of surface charge and colloidal stability).[7]
Protocol 3: Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the liposomes, confirming their morphology and size.
Procedure:
-
Grid Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated TEM grid and allow it to adsorb for 1-2 minutes.
-
Negative Staining: Wick away the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[8]
-
Final Preparation: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Image the grid using a transmission electron microscope. The liposomes will appear as bright, spherical structures against a dark background. This allows for the direct measurement of vesicle size and assessment of lamellarity.[9][10]
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tₘ) of the lipid bilayer and to assess how incorporated molecules like DODAG affect it.[11]
Procedure:
-
Sample and Reference Preparation: Accurately weigh a concentrated liposome suspension (e.g., 10-20 mg/mL) into a DSC sample pan. Prepare a reference pan containing the same volume of buffer. Seal both pans hermetically.
-
Instrument Program: Place the sample and reference pans into the calorimeter. Program the instrument to scan over a relevant temperature range (e.g., 20°C to 60°C for DPPC-based liposomes) at a controlled heating rate (e.g., 1-5°C/min).
-
Data Acquisition: Run the heating and cooling scans. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: An endothermic peak in the heating thermogram indicates the gel-to-liquid crystalline phase transition. The temperature at the peak maximum is the Tₘ. The width and enthalpy (area under the peak) of the transition provide information about the cooperativity of the melting process. The inclusion of DODAG would be expected to alter these parameters.
Conclusion and Future Perspectives
This compound is a powerful tool for researchers in membrane biophysics and drug delivery. Its primary role as a non-hydrolyzable DAG mimic enables detailed investigations of crucial signaling pathways. Furthermore, its stabilizing properties, conferred by its ether linkages and saturated alkyl chains, make it a valuable component for creating robust liposomal and nanoparticle-based therapeutic carriers.
While the qualitative roles of DODAG are well-appreciated, there remains a need for more extensive quantitative studies. Future research should focus on systematically characterizing the precise effects of varying DODAG concentrations on the biophysical properties of different model lipid membranes, including phase behavior, thickness, and permeability. Such data will further refine our understanding of ether lipid-containing membranes and aid in the rational design of next-generation drug delivery vehicles.
References
- 1. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
- 2. future4200.com [future4200.com]
- 3. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue [mdpi.com]
- 5. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. Biophysical characterization of polydisperse liposomal adjuvant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) model membrane influenced by 2,4-dichlorophenol--an FT-Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biophysical Interaction of 1,2-O-Dioctadecyl-sn-glycerol with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of 1,2-O-Dioctadecyl-sn-glycerol, a synthetic dialkyl glycerol (B35011), with lipid bilayers. As a stable analogue of the endogenous second messenger diacylglycerol (DAG), this molecule is a valuable tool for investigating membrane biophysics and cellular signaling pathways. This document details its effects on membrane properties, its role in signaling cascades, and the experimental methodologies used to study these interactions.
Introduction to this compound
This compound is a saturated dialkyl glyceryl ether characterized by two octadecyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone via ether linkages. This structure makes it a non-hydrolyzable mimic of naturally occurring diacylglycerols, where fatty acids are linked by more labile ester bonds. This resistance to enzymatic degradation by lipases provides a stable molecular tool for researchers to investigate the prolonged effects of DAG-like molecules on lipid membranes and cellular processes. Its primary applications in research include its use in model lipid bilayers to study membrane dynamics and stability, and as a component in drug delivery systems such as liposomes and lipid nanoparticles.
Interaction with and Effects on Lipid Bilayers
The incorporation of this compound into a lipid bilayer can induce significant changes in the membrane's physical properties. While specific quantitative data for this exact molecule is limited in publicly available literature, studies on analogous dialkyl phospholipids (B1166683) provide insights into its likely effects.
Membrane Phase Behavior
The thermotropic phase behavior of lipid bilayers is a critical aspect of their function, influencing fluidity and permeability. The introduction of diether lipids like this compound can alter the main phase transition temperature (Tm) and the enthalpy of this transition.
| Lipid Composition | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | 41.4 | 8.7 | [1] |
| 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC - dialkyl analog) | 44.5 | 9.6 | [1] |
Table 1: Thermotropic properties of DPPC and its dialkyl analog, DHPC, as determined by differential scanning calorimetry. The data on DHPC suggests that the ether linkage in molecules like this compound may lead to a slight increase in the phase transition temperature and enthalpy compared to their diacyl counterparts.
Membrane Fluidity and Order
Membrane fluidity is crucial for many cellular processes, including the function of membrane proteins. The ether linkages in this compound are expected to influence the packing of the lipid acyl chains and thus affect membrane fluidity. Studies on similar ether lipids suggest that they can lead to a more ordered membrane state in the gel phase and have variable effects on the liquid-crystalline phase.
| Parameter | Technique | Expected Effect of this compound |
| Fluorescence Anisotropy | Fluorescence Spectroscopy | Increase in the gel phase, indicating decreased fluidity. |
| Acyl Chain Order Parameter | NMR Spectroscopy | Increase in the gel phase, indicating a more ordered state. |
Table 2: Expected effects of this compound on membrane fluidity and order based on studies of analogous ether lipids.
Interfacial Properties
Spectroscopic studies on dialkyl analogs of phosphatidylcholines have revealed that the replacement of ester with ether linkages leads to structural changes at the bilayer's polar/apolar interface. These changes result in an increased polarity in the local environments of the phosphate (B84403) headgroups and the ester carbonyl groups of neighboring lipids[1]. This suggests that this compound may alter the hydration profile and intermolecular interactions at the membrane surface.
Role in Cellular Signaling
As a diacylglycerol analogue, this compound is implicated in cellular signaling pathways that are regulated by DAG. The most prominent of these is the activation of Protein Kinase C (PKC).
Protein Kinase C Activation
Diacylglycerol is a key activator of conventional and novel PKC isoforms. It facilitates the translocation of PKC from the cytosol to the cell membrane, where it becomes catalytically active. The structural similarity of this compound to DAG suggests it can also activate PKC. Its resistance to hydrolysis would lead to prolonged activation of the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Preparation of Liposomes
Liposomes are commonly used as model membrane systems. The thin-film hydration method is a widely used technique for their preparation.
Protocol:
-
Lipid Mixture Preparation: Dissolve the desired lipids, including this compound, in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer to the flask and hydrate the lipid film at a temperature above the main phase transition temperature (Tm) of the lipid mixture.
-
Vesicle Formation: Agitate the suspension by vortexing or gentle shaking to detach the lipid film from the flask wall, resulting in the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a specific pore size (for Large Unilamellar Vesicles - LUVs) or sonication (for Small Unilamellar Vesicles - SUVs).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers.
Protocol:
-
Sample Preparation: Prepare a concentrated suspension of liposomes (MLVs are typically used) in the desired buffer.
-
DSC Measurement: Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Use a pan containing the same buffer as a reference.
-
Thermal Scan: Place the sample and reference pans in the DSC instrument. Heat and cool the samples at a controlled rate (e.g., 1-5 °C/min) over the temperature range of interest.
-
Data Analysis: The heat flow as a function of temperature is recorded. The phase transition is observed as an endothermic peak upon heating. The peak maximum corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).
Fluorescence Anisotropy
This technique measures membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
Protocol:
-
Probe Incorporation: Add a small aliquot of a fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) - DPH, or trimethylammonium-DPH - TMA-DPH) to the liposome suspension.
-
Incubation: Incubate the mixture to allow the probe to partition into the lipid bilayers.
-
Anisotropy Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Data Acquisition: Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the polarization of the excitation light.
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor of the instrument. Higher 'r' values correspond to lower membrane fluidity.
Protein Kinase C (PKC) Activity Assay
This assay measures the ability of this compound to activate PKC.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a PKC substrate (e.g., a specific peptide), ATP, and the purified PKC enzyme.
-
Activation: Add the lipid activator, which consists of phosphatidylserine (B164497) and this compound, to the reaction mixture. The lipids are typically prepared as mixed micelles.
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specific time (e.g., 10 minutes).
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto P81 phosphocellulose paper and washing away the free ATP.
-
Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. The level of radioactivity is proportional to the PKC activity.
Conclusion
This compound serves as a crucial tool for dissecting the biophysical and signaling roles of diacylglycerol in cellular membranes. Its ether linkages confer stability, allowing for prolonged and controlled studies of its effects on lipid bilayer properties and enzyme activation. While direct quantitative data for this specific molecule is an area for future research, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of its interactions with lipid bilayers will undoubtedly contribute to advancements in drug delivery design and the elucidation of complex cellular signaling networks.
References
A Technical Guide to 1,2-O-Dioctadecyl-sn-glycerol for Studying Lipid Raft Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-O-Dioctadecyl-sn-glycerol, a non-hydrolyzable diether lipid, and its application as a critical tool for investigating the structure, dynamics, and signaling functions of lipid rafts.
Introduction: The Challenge of Studying Lipid Rafts
Lipid rafts are dynamic, nanoscale assemblies within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These microdomains are thought to function as platforms for signal transduction, protein trafficking, and membrane sorting.[2][3] However, their transient and heterogeneous nature makes them notoriously difficult to study. A key challenge is that many signaling lipids that influence raft formation, such as diacylglycerol (DAG), are metabolically labile.
This compound emerges as a powerful molecular tool to overcome this limitation. As a synthetic analog of DAG, it features two octadecyl chains linked to the glycerol (B35011) backbone via stable ether bonds, rendering it resistant to hydrolysis by cellular lipases.[2] This stability allows for long-term experiments and the precise modulation of membrane properties to dissect the intricate role of DAG in lipid raft organization and function.
Physicochemical Properties
This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2,3-dioctadecoxypropan-1-ol | [4] |
| Molecular Formula | C₃₉H₈₀O₃ | [4] |
| Molecular Weight | 597.05 g/mol | [5] |
| Physical Form | Crystalline solid | [3] |
| Melting Point | 65 °C | [5] |
| Solubility | DMF: 20 mg/ml; Ethanol: 30 mg/ml; DMSO: 5 mg/ml | [3] |
| Storage Temperature | -20°C | [3] |
| Key Feature | Ether linkages instead of ester linkages, conferring resistance to enzymatic hydrolysis. | [2] |
Mechanism of Action: A Stable Mimic in a Dynamic Environment
The utility of this compound stems from its ability to integrate into lipid bilayers and mimic the biophysical effects of natural DAG. The two saturated octadecyl chains promote packing with cholesterol and the acyl chains of sphingolipids, which are key components of the liquid-ordered (Lₒ) phase that characterizes lipid rafts.[6] The glycerol headgroup, analogous to DAG, can modulate the activity of membrane-associated enzymes.[2] By introducing this stable analog, researchers can induce and stabilize raft-like domains to study their downstream effects without the complication of rapid metabolic turnover.
Experimental Applications and Protocols
This compound is primarily used in model membrane systems, such as liposomes or supported lipid bilayers, to control membrane composition and study biophysical properties.
Preparation of Model Membranes (LUVs)
Large Unilamellar Vesicles (LUVs) are a common model system. The following protocol, based on the thin-film hydration and extrusion method, can be used to prepare LUVs incorporating this compound.[7][8]
Detailed Methodology:
-
Lipid Dissolution: In a round-bottom flask, combine desired lipids from stock solutions in chloroform or a chloroform:methanol mixture. For a raft-forming mixture, a common ratio is 2:2:1 of an unsaturated phospholipid (like DOPC), sphingomyelin, and cholesterol.[9] Add this compound at the desired molar percentage (e.g., 1-10 mol%).
-
Film Formation: Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. Alternatively, for small volumes, use a gentle stream of inert nitrogen gas.
-
Drying: Place the flask under high vacuum for at least 2 hours (preferably overnight) to ensure complete removal of residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The buffer temperature must be above the main phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask by vortexing or gentle shaking to hydrate the film, which will swell and detach to form multilamellar vesicles (MLVs).[8]
-
Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the Tc and repeated an odd number of times (e.g., 21 passes) for best results.[7]
-
Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is best to use them within a few days.
Analysis of Lipid Raft Properties
Steady-state fluorescence anisotropy is a technique used to measure the rotational freedom of a fluorescent probe within the lipid bilayer, which directly correlates with membrane order and fluidity.[10] Probes like DPH-PC are often used. A higher anisotropy value indicates a more ordered (less fluid) environment, characteristic of the Lₒ phase in lipid rafts.
Experimental Protocol:
-
Probe Incorporation: Prepare LUVs as described above, including a fluorescent lipid probe (e.g., DPH-PC) at a low concentration (~0.5 mol%) during the initial lipid dissolution step.
-
Sample Preparation: Dilute the LUV suspension in buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).
-
Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light at the probe's excitation wavelength. Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane. Repeat with horizontally polarized excitation light to measure Ihv and Ihh.
-
Calculation: Calculate the steady-state anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G (the G-factor) = Ihv / Ihh, which corrects for instrumental bias.
-
Data Interpretation: Compare the anisotropy values of membranes with and without this compound. An increase in anisotropy indicates that the compound promotes the formation of more ordered domains.
Representative Quantitative Data:
The following table illustrates the expected trend in fluorescence anisotropy values when modulating membrane composition. Actual values will depend on the specific lipid mixture, temperature, and probe used.
| Membrane Composition | Expected Phase State | Representative Anisotropy (r) Value | Interpretation |
| DOPC (100%) | Liquid-Disordered (Ld) | ~0.05 - 0.10 | High fluidity, low order.[10] |
| DOPC:Cholesterol:Sphingomyelin (2:1:2) | Phase-Separated (Ld + Lo) | ~0.15 - 0.25 | Coexistence of fluid and ordered domains. |
| Above + 10% this compound | Increased Lo Phase | >0.25 | Increased proportion or stability of ordered domains. |
| Above + Methyl-β-cyclodextrin (Cholesterol Depletion) | Disrupted Lo Phase | <0.15 | Loss of ordered domains, increased fluidity.[10] |
FRAP is used to measure the lateral mobility of fluorescently-labeled molecules within a membrane.[11][12] By incorporating a fluorescent lipid or protein into a supported lipid bilayer containing this compound, one can determine if the formation of ordered domains impedes diffusion.
Conceptual Protocol:
-
System Preparation: Prepare a supported lipid bilayer (SLB) on a glass coverslip using LUVs that include the lipid of interest, this compound, and a fluorescently-labeled lipid probe (e.g., Texas Red-DPPE).
-
Imaging: Using a confocal microscope, acquire a baseline image of the SLB at low laser power.[13]
-
Photobleaching: Define a region of interest (ROI) and photobleach it with a short burst of high-intensity laser light.
-
Recovery Monitoring: Immediately following the bleach, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the ROI.
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each time point. After correcting for background and acquisition photobleaching, plot the normalized intensity versus time. The resulting curve can be fitted to determine the lateral diffusion coefficient (D) and the mobile fraction of the probe. A lower diffusion coefficient in the presence of this compound would suggest that the probe is confined within more viscous, ordered domains.
Application in Signaling Pathway Analysis: PKC Activation
One of the most critical roles of DAG is the activation of Protein Kinase C (PKC), a family of enzymes central to numerous signaling cascades.[14] PKC is recruited from the cytosol to the membrane by DAG, where it becomes active. This process is often localized to lipid rafts.[15] Because this compound is a stable DAG mimic, it can be used to persistently activate PKC at the membrane, allowing for detailed study of its downstream effects.
References
- 1. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy [mdpi.com]
- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes: Protocol [inanobotdresden.github.io]
- 6. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 9. levental-lab.com [levental-lab.com]
- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 12. Flourescence Recovery After Photobleaching (FRAP) [bio.davidson.edu]
- 13. ibidi.com [ibidi.com]
- 14. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Characterization of 1,2-O-Dioctadecyl-sn-glycerol using NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical characterization of 1,2-O-Dioctadecyl-sn-glycerol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize synthetic lipids and require detailed structural elucidation and characterization data.
Introduction
This compound is a synthetic dialkyl glycerol (B35011) ether lipid. Its structure, comprising a glycerol backbone with two octadecyl chains attached via ether linkages at the sn-1 and sn-2 positions, makes it a valuable component in various biomedical and pharmaceutical applications. Ether lipids are known for their increased stability against chemical and enzymatic degradation compared to their ester-linked counterparts, making them suitable for use in drug delivery systems, as adjuvants, and in the formation of stable liposomes and other lipid nanoparticles.
Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. This guide focuses on the application of ¹H and ¹³C NMR for the unequivocal characterization of this specific ether lipid.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 - 3.75 | m | 2H | H-1a, H-1b |
| ~3.55 - 3.65 | m | 1H | H-2 |
| ~3.40 - 3.50 | m | 4H | -O-CH₂ -(CH₂)₁₆-CH₃ (from both chains) |
| ~3.40 - 3.50 | m | 2H | H-3a, H-3b |
| ~1.50 - 1.60 | m | 4H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ (from both chains) |
| ~1.25 | br s | 60H | -(CH₂)₁₅- (from both chains) |
| ~0.88 | t | 6H | -CH₃ (from both chains) |
m = multiplet, br s = broad singlet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~78-80 | C-2 |
| ~72-74 | C-1 |
| ~70-72 | -O-CH₂ -(CH₂)₁₆-CH₃ (from both chains) |
| ~64-66 | C-3 |
| ~31.9 | -(CH₂)₁₅-CH₂ -CH₃ (from both chains) |
| ~29.7 | -(CH₂ )₁₄- (bulk methylene (B1212753) signal from both chains) |
| ~29.4 | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ (from both chains) |
| ~26.1 | -O-CH₂-CH₂-CH₂ -(CH₂)₁₄-CH₃ (from both chains) |
| ~22.7 | -CH₂ -CH₃ (from both chains) |
| ~14.1 | -CH₃ (from both chains) |
Experimental Protocols
The following section outlines a general methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for lipid analysis due to its ability to dissolve nonpolar compounds and its relatively simple solvent signal.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS also serves as the chemical shift reference (0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive characterization:
-
¹H NMR: A standard one-dimensional proton NMR experiment is the first step. Key parameters include:
-
Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR: A one-dimensional carbon NMR experiment with proton decoupling is essential for observing all unique carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
An inverse-gated decoupling sequence can be used for more accurate integration if quantitative analysis is desired.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignments of the glycerol backbone protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignments made from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations between protons and carbons (2-3 bonds), which can be useful for confirming the ether linkages.
-
Visualization of Experimental Workflow
The general workflow for the NMR characterization of this compound is depicted in the following diagram.
Mass Spectrometry Analysis of 1,2-O-Dioctadecyl-sn-glycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 1,2-O-Dioctadecyl-sn-glycerol (DODAG), a saturated dialkyl glyceryl ether. As a structural analog of the second messenger diacylglycerol (DAG), DODAG is of significant interest in the study of lipid signaling pathways and as a component in drug delivery systems.[1][2] This document details the experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and the expected fragmentation patterns of DODAG. Furthermore, it explores the putative signaling pathways involving this ether lipid, with a focus on its potential interaction with Protein Kinase C (PKC). This guide is intended to be a valuable resource for researchers and professionals in lipidomics, cell signaling, and pharmaceutical development.
Introduction to this compound
This compound is a synthetic, non-hydrolyzable analog of the endogenous signaling molecule 1,2-diacyl-sn-glycerol.[1][2] Its structure consists of a glycerol (B35011) backbone with two octadecyl chains attached via ether linkages at the sn-1 and sn-2 positions. The ether bonds, in contrast to the ester bonds found in DAG, confer resistance to hydrolysis by lipases, making DODAG a stable tool for investigating DAG-mediated signaling events.[1]
DODAG is utilized in various research and industrial applications, including:
-
Drug Delivery Systems: As a component of liposomes and nanoparticles for targeted drug delivery.[3]
-
Cosmetic Formulations: For its emollient and stabilizing properties.[3]
-
Biophysical Studies: In the formation of model lipid bilayers to study membrane dynamics.[2]
-
Cell Signaling Research: As a stable DAG analog to probe the activation of signaling proteins like Protein Kinase C (PKC).[1]
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for the identification and quantification of lipids like DODAG. The following sections detail the methodologies for its analysis by LC-MS/MS.
Experimental Protocols
A robust and reproducible protocol is crucial for the accurate analysis of DODAG. The following is a generalized workflow, from sample preparation to data acquisition.
A common and effective method for extracting lipids from biological matrices is the Methyl-tert-butyl ether (MTBE) method.
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Solvent Addition: Add methanol (B129727) to the homogenate, followed by MTBE, to create a biphasic system.
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The lipids, including DODAG, will partition into the upper organic phase.
-
Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform).
Reversed-phase liquid chromatography is a suitable method for the separation of DODAG from other lipid species.
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of two mobile phases is typically used:
-
Mobile Phase A: Acetonitrile/water with a small percentage of formic acid and ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile with a small percentage of formic acid and ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic lipids like DODAG.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
Electrospray ionization (ESI) in positive ion mode is a sensitive method for the detection of DODAG.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: DODAG is expected to form a protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺. Given the molecular formula C₃₉H₈₀O₃ and a molecular weight of 597.1 g/mol , the expected m/z values would be approximately 597.6 (for [M+H]⁺) and 614.6 (for [M+NH₄]⁺).[2][4]
-
Tandem MS (MS/MS): For structural confirmation and quantification, tandem mass spectrometry is employed. The precursor ion is isolated and fragmented by collision-induced dissociation (CID).
Expected Fragmentation Pattern
The fragmentation of dialkylglycerols in positive ion mode is characterized by the neutral loss of the alkyl chains and the glycerol backbone. For this compound, the following fragmentation pathways are expected:
-
Neutral Loss of an Octadecyl Chain: The primary fragmentation will likely involve the neutral loss of one of the C₁₈H₃₈O alkyl chains.
-
Formation of Characteristic Fragment Ions: The fragmentation of the glycerol backbone will produce specific ions that can be used for identification.
The fragmentation process can be visualized as follows:
Expected fragmentation pathway of this compound.
Quantitative Data Analysis
For quantitative analysis, a stable isotope-labeled internal standard of DODAG would be ideal. In its absence, a structurally similar dialkylglycerol can be used. A calibration curve is constructed by analyzing known concentrations of a DODAG standard. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of DODAG in the sample.
Table 1: Example of Quantitative Data Presentation
| Sample ID | DODAG Concentration (ng/mL) | Standard Deviation |
| Control 1 | 10.2 | 1.5 |
| Control 2 | 11.5 | 1.8 |
| Control 3 | 9.8 | 1.2 |
| Treated 1 | 25.6 | 3.1 |
| Treated 2 | 28.1 | 3.5 |
| Treated 3 | 26.9 | 3.3 |
Note: This table is for illustrative purposes only. Actual data will vary depending on the experimental conditions.
Signaling Pathways
As a stable analog of DAG, this compound is expected to participate in similar signaling pathways. The most well-characterized of these is the activation of Protein Kinase C (PKC).[1]
Putative PKC Activation Pathway
The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the membrane and, in conjunction with calcium and phosphatidylserine, activates PKC. PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. DODAG, by mimicking DAG, can directly activate PKC.
Putative signaling pathway involving this compound and PKC.
Conclusion
The mass spectrometric analysis of this compound provides a powerful tool for researchers in various fields. This guide has outlined the key experimental protocols for the reliable identification and quantification of this important ether lipid. The detailed methodologies for lipid extraction, LC separation, and MS detection, along with the expected fragmentation patterns, will aid in the design and execution of robust analytical workflows. Furthermore, the exploration of the putative signaling pathways of DODAG, particularly its interaction with PKC, offers a framework for investigating its biological functions. As research into the roles of ether lipids in health and disease continues to expand, the methods and information presented in this guide will be of significant value to the scientific community.
References
Methodological & Application
Application Notes and Protocols for Utilizing 1,2-O-Dioctadecyl-sn-glycerol in Lipid Nanoparticle Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics and vaccine development. Lipid nanoparticles (LNPs) are the leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake. A standard LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] The precise composition of these lipids critically influences the efficacy, stability, and safety of the mRNA therapeutic.
This document provides detailed application notes and protocols for the incorporation of 1,2-O-Dioctadecyl-sn-glycerol , a saturated dialkyl glyceryl ether, into LNP formulations for mRNA delivery. Due to its structure, which mimics diacylglycerol, and its properties as a solid lipid, this compound is explored here as a structural component to potentially enhance the thermostability and modulate the release profile of mRNA-LNPs.[2] These protocols are intended to guide researchers in the formulation, characterization, and in vitro evaluation of novel mRNA-LNP candidates.
Role of this compound in LNP Formulations
This compound is a solid lipid at room temperature, a characteristic that can be leveraged to create more ordered and stable lipid nanoparticle structures, often referred to as Solid Lipid Nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[2] In the context of mRNA delivery, its inclusion can be hypothesized to:
-
Enhance Thermostability: The solid lipid matrix can increase the physical stability of the LNPs, potentially leading to improved shelf-life and reduced reliance on ultra-cold chain storage.
-
Modulate mRNA Release: The solid matrix may provide a more sustained release of the encapsulated mRNA within the target cell, which could be beneficial for certain therapeutic applications.
-
Act as a Structural "Helper" Lipid: It can be used to replace or supplement cholesterol and/or phospholipids (B1166683) to alter the structural integrity and fusogenicity of the LNPs.[3]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs incorporating this compound using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
This compound
-
Phospholipid (e.g., DSPC, DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
mRNA encoding a reporter protein (e.g., Luciferase, eGFP)
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, this compound, phospholipid, cholesterol, and PEGylated lipid in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Note: Gentle heating may be required to fully dissolve this compound.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A starting point for optimization could be a molar ratio of Ionizable lipid:this compound:Phospholipid:Cholesterol:PEG-lipid of 40:10:10:38.5:1.5.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate the mixing process to form the LNP-mRNA complexes.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP dispersion against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_with_Triton - Fluorescence_without_Triton) / Fluorescence_with_Triton * 100
-
Protocol 3: In Vitro Transfection and Protein Expression
Materials:
-
HEK293T or other suitable cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
mRNA-LNP formulations
-
Luciferase assay reagent (if using luciferase mRNA)
-
Flow cytometer (if using eGFP mRNA)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Transfection:
-
Dilute the mRNA-LNP formulations in serum-free media to achieve the desired mRNA concentration (e.g., 100 ng/well).
-
Remove the old media from the cells and add the diluted mRNA-LNP solution.
-
Incubate the cells for 4-6 hours.
-
Add complete media and incubate for an additional 24-48 hours.
-
-
Assessment of Protein Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For eGFP: Harvest the cells, wash with PBS, and analyze the percentage of eGFP-positive cells using a flow cytometer.
-
Data Presentation
Table 1: Physicochemical Properties of LNP Formulations with and without this compound.
| Formulation ID | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | This compound (mol%) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Control | 50:10 (DSPC):38.5:1.5 | 0 | 85.2 ± 3.1 | 0.12 ± 0.02 | -8.5 ± 1.2 | 95.3 ± 2.1 |
| LNP-DODG-10 | 40:10 (DSPC):38.5:1.5 | 10 | 92.6 ± 4.5 | 0.15 ± 0.03 | -7.9 ± 1.5 | 94.1 ± 2.8 |
| LNP-DODG-20 | 30:10 (DSPC):38.5:1.5 | 20 | 105.4 ± 5.2 | 0.18 ± 0.04 | -7.2 ± 1.8 | 92.5 ± 3.5 |
Data are presented as mean ± standard deviation (n=3). DODG: this compound.
Table 2: In Vitro Transfection Efficiency of LNP Formulations.
| Formulation ID | mRNA Dose (ng/well) | Luciferase Expression (RLU/mg protein) |
| LNP-Control | 100 | 1.5 x 10^8 ± 0.3 x 10^8 |
| LNP-DODG-10 | 100 | 1.2 x 10^8 ± 0.2 x 10^8 |
| LNP-DODG-20 | 100 | 0.9 x 10^8 ± 0.15 x 10^8 |
Data are presented as mean ± standard deviation (n=3). RLU: Relative Light Units.
Visualizations
Caption: Workflow for mRNA-LNP formulation and characterization.
Caption: Cellular uptake and mechanism of action of mRNA-LNPs.
Conclusion and Future Directions
The incorporation of this compound into mRNA-LNP formulations presents an intriguing strategy for enhancing thermostability and modulating drug release. The protocols outlined in this document provide a framework for the systematic development and evaluation of these novel delivery systems. Further studies should focus on optimizing the molar ratio of this compound and conducting in-depth stability and in vivo efficacy studies to fully elucidate its potential in next-generation mRNA therapeutics. The balance between nanoparticle stability and the fusogenicity required for endosomal escape will be a critical parameter to investigate.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,2-O-Dioctadecyl-sn-glycerol in Gene Delivery Systems
References
- 1. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Application Note & Protocol: Formulation of Solid Lipid Nanoparticles (SLNs) Using 1,2-O-Dioctadecyl-sn-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug carrier systems, representing an alternative to traditional carriers like liposomes, emulsions, and polymeric nanoparticles.[1][2] SLNs are typically spherical particles with a diameter ranging from 50 to 1000 nm, composed of a solid lipid core stabilized by surfactants.[3][4] This solid matrix protects encapsulated drugs from chemical degradation and allows for controlled or sustained release.[5][6] Key advantages include excellent biocompatibility, the potential for targeted delivery, and the ability to enhance the bioavailability of poorly soluble drugs.[3][7][8]
This document provides a detailed protocol for the formulation of SLNs using 1,2-O-Dioctadecyl-sn-glycerol, a saturated dialkyl glyceryl ether.[9] As this specific lipid is not extensively documented in SLN formulation literature, the following protocols are based on the well-established hot high-pressure homogenization (HPH) technique, which is a reliable and scalable method for SLN production.[5][10][11] The parameters provided should be considered a starting point for optimization.
Materials and Equipment
Materials
| Component | Example | Purpose |
| Solid Lipid | This compound | Forms the solid core matrix of the nanoparticle. |
| Model Drug | (User-defined, lipophilic recommended) | Active Pharmaceutical Ingredient (API) to be encapsulated. |
| Surfactant(s) | Poloxamer 188, Tween® 80, Soy Lecithin | Stabilizes the lipid dispersion and prevents particle aggregation.[4][10] |
| Aqueous Phase | Deionized or WFI grade water | Dispersion medium. |
Equipment
| Equipment | Purpose |
| High-Pressure Homogenizer (HPH) | To reduce particle size to the nanometer range.[5] |
| High-Shear Homogenizer (e.g., Ultra-Turrax®) | To create a coarse pre-emulsion.[11] |
| Magnetic Stirrer with Hot Plate | For heating and mixing solutions. |
| Differential Scanning Calorimeter (DSC) | To determine the melting point of the solid lipid. |
| Dynamic Light Scattering (DLS) System | To measure particle size, Polydispersity Index (PDI), and Zeta Potential.[12] |
| Transmission Electron Microscope (TEM) | To visualize nanoparticle morphology. |
| UV-Vis Spectrophotometer | For drug quantification to determine entrapment efficiency. |
| Centrifugation System | To separate free drug from the SLN dispersion. |
Experimental Protocols
Preliminary Step: Thermal Analysis of Lipid
Before formulation, it is critical to determine the melting point (T_m) of this compound using Differential Scanning Calorimetry (DSC). This temperature is essential for the hot homogenization process.
Protocol: SLN Formulation via Hot High-Pressure Homogenization
This method involves the preparation of an oil-in-water (o/w) nanoemulsion at a temperature above the lipid's melting point, followed by cooling to solidify the lipid particles.[5][11][13]
Step 1: Preparation of Lipid Phase
-
Weigh the required amount of this compound and the lipophilic model drug.
-
Place the mixture in a glass beaker and heat it on a hot plate to a temperature approximately 10°C above the predetermined melting point (T_m) of the lipid.
-
Stir the mixture gently until the lipid is completely melted and the drug is fully dissolved, forming a clear lipid phase.
Step 2: Preparation of Aqueous Phase
-
In a separate beaker, weigh the required amount of surfactant (e.g., Poloxamer 188).
-
Add the required volume of deionized water to dissolve the surfactant.
-
Heat the aqueous phase to the same temperature as the lipid phase (T_m + 10°C) under constant stirring.
Step 3: Formation of Pre-emulsion
-
Pour the hot aqueous phase into the hot lipid phase while continuously stirring.
-
Immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This will form a coarse, hot o/w pre-emulsion.
Step 4: High-Pressure Homogenization
-
Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which has been pre-heated to the same temperature (T_m + 10°C).
-
Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[5] The number of cycles and pressure are critical parameters that must be optimized to achieve the desired particle size.
Step 5: Cooling and SLN Formation
-
After homogenization, cool the resulting hot nanoemulsion to room temperature or in an ice bath.
-
Cooling allows the lipid to recrystallize, forming the solid lipid nanoparticles.[5] The resulting dispersion should be stored at 4°C.
A generalized workflow for this process is visualized below.
Characterization Protocols
Particle Size, PDI, and Zeta Potential
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter (particle size), Polydispersity Index (PDI), and Zeta Potential. A PDI value below 0.3 indicates a homogenous particle population.[7] A zeta potential near ±30 mV suggests good colloidal stability.[7]
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Place a known volume of the SLN dispersion into a centrifuge tube (e.g., using ultra-filtration units).
-
Centrifuge at high speed to separate the SLNs from the aqueous phase containing the free, un-entrapped drug.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid) * 100
-
Morphological Analysis
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry or use negative staining with phosphotungstic acid.
-
Observe the sample under a Transmission Electron Microscope (TEM) to assess the size, shape, and surface morphology of the nanoparticles.
The characterization workflow is outlined in the diagram below.
Data Presentation: Typical Formulation & Characterization Parameters
The following tables summarize typical parameters for SLN formulations based on literature, which can be used as a benchmark for development.
Table 1: Example Formulation Parameters
| Parameter | Concentration Range | Notes |
| Lipid Concentration | 1 - 10% (w/v) | Higher concentrations can lead to larger particle sizes.[5] |
| Surfactant Concentration | 0.5 - 5% (w/v) | A combination of surfactants can sometimes improve stability more effectively.[4] |
| Drug Loading | 0.1 - 5% (w/w) | Limited by the solubility of the drug in the molten lipid.[6][8] |
| Homogenization Pressure | 500 - 1500 bar | Higher pressure generally leads to smaller particles, but can increase temperature.[5] |
| Homogenization Cycles | 3 - 5 cycles | Increasing cycles improves size uniformity but has diminishing returns.[5] |
Table 2: Target Characterization Values for Optimized SLNs
| Characteristic | Target Value | Significance |
| Particle Size (Z-average) | 100 - 300 nm | Affects stability, drug release, and in vivo biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous particle size distribution.[7] |
| Zeta Potential | > |±20| mV | Higher absolute values suggest better long-term stability against aggregation.[7] |
| Entrapment Efficiency (EE) | > 70% | A high EE ensures efficient drug delivery and minimizes waste.[7][14] |
| Drug Loading (DL) | 1 - 10% | Represents the percentage of drug relative to the total nanoparticle weight.[14] |
Troubleshooting & Considerations
-
Particle Aggregation: May be caused by insufficient surfactant concentration or an inappropriate choice of surfactant. Consider using a combination of steric and electrostatic stabilizers.
-
Low Entrapment Efficiency: This is a common challenge, especially for hydrophilic drugs.[6] For lipophilic drugs, ensure the drug is fully dissolved in the molten lipid. The cooling rate can also impact drug expulsion; rapid cooling (shock freezing) can sometimes improve entrapment.
-
Large Particle Size: Can result from insufficient homogenization pressure or cycles, or from using too high a lipid concentration. Optimize these parameters systematically.
-
Lipid Polymorphism: The crystalline state of the lipid can change during storage, potentially leading to drug expulsion. Long-term stability studies are crucial to monitor for such changes.
References
- 1. Solid lipid nanoparticles: Methods of preparation - IJNDD [ijndd.in]
- 2. jddtonline.info [jddtonline.info]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. wisdomlib.org [wisdomlib.org]
- 5. japsonline.com [japsonline.com]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 12. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. dovepress.com [dovepress.com]
Microfluidic-Based Synthesis of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dioctadecyl-sn-glycerol (DODAG) is a cationic lipid that has shown significant promise in the formulation of lipid-based nanoparticles for the delivery of therapeutic payloads such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structural properties contribute to the stability and efficient delivery of nucleic acids.[1][2] Microfluidic technology offers a robust and reproducible method for the synthesis of nanoparticles with controlled size, low polydispersity, and high encapsulation efficiency, overcoming many limitations of traditional bulk synthesis methods.[3][4][5][6]
These application notes provide a detailed protocol for the synthesis of DODAG-containing nanoparticles using a microfluidic platform. The protocol is intended as a starting point for researchers and may require optimization based on the specific application and payload.
Principle of Microfluidic Nanoparticle Synthesis
Microfluidic synthesis of lipid nanoparticles is based on the rapid and controlled mixing of a lipid phase (dissolved in an organic solvent, typically ethanol) with an aqueous phase containing the therapeutic payload.[5][7] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload in the process. Key parameters that influence the characteristics of the resulting nanoparticles are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase.[8]
Application: siRNA Delivery for Cancer Therapy
DODAG-based nanoparticles are particularly well-suited for the delivery of siRNA to cancer cells.[1][2] The cationic nature of DODAG facilitates the encapsulation of negatively charged siRNA and promotes interaction with the negatively charged cell membrane, leading to cellular uptake. The delivered siRNA can then engage with the RNA-induced silencing complex (RISC) to downregulate the expression of target genes involved in cancer cell proliferation, survival, or drug resistance. A common target in cancer therapy is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[9]
Experimental Protocols
Protocol 1: Preparation of Lipid and Aqueous Solutions
Materials:
-
This compound (DODAG)
-
Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE, or a structural lipid like Tristearin for Solid Lipid Nanoparticles)[10][11]
-
PEGylated Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] - DSPE-PEG2000)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
siRNA (targeting a gene of interest, e.g., AKT1)
-
Citrate (B86180) Buffer (25 mM, pH 4.0)
-
Nuclease-free water
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of DODAG, helper lipid, and DSPE-PEG2000 in ethanol.
-
For example, a 10 mg/mL stock solution of each lipid can be prepared.
-
-
Lipid Mixture Preparation (Lipid Phase):
-
Combine the lipid stock solutions in a sterile glass vial to achieve the desired molar ratio. A suggested starting molar ratio for a DODAG:Helper Lipid:DSPE-PEG2000 formulation is 50:38.5:1.5.
-
Vortex the mixture to ensure homogeneity.
-
Dilute the lipid mixture with ethanol to the final desired total lipid concentration (e.g., 10 mM).
-
-
Aqueous Phase Preparation:
-
Dilute the siRNA stock solution in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL). The acidic pH helps to protonate the cationic lipid, facilitating siRNA complexation.
-
Protocol 2: Microfluidic Synthesis of DODAG Nanoparticles
Equipment:
-
Microfluidic mixing device (e.g., a staggered herringbone micromixer)
-
Syringe pumps
-
Gas-tight syringes
-
Tubing with appropriate connectors
Procedure:
-
System Setup:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer to remove any air bubbles and equilibrate the channels.
-
-
Loading Syringes:
-
Load one syringe with the prepared lipid mixture (lipid phase).
-
Load a second syringe with the siRNA solution (aqueous phase).
-
-
Microfluidic Mixing:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A good starting point is a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Lipid).
-
Start the pumps to initiate the mixing process. The rapid mixing of the two phases in the microfluidic chip will lead to the self-assembly of DODAG nanoparticles.
-
-
Collection:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip into a sterile collection tube.
-
-
Purification:
-
Dialyze the collected nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for at least 4 hours to remove the ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Protocol 3: Characterization of DODAG Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the purified nanoparticle suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge of the nanoparticles. The zeta potential should be positive at acidic pH and near-neutral at physiological pH.
-
3. Encapsulation Efficiency:
-
Method: RiboGreen Assay (or a similar fluorescent dye-based assay)
-
Procedure:
-
Prepare two sets of samples from the nanoparticle suspension.
-
In one set, lyse the nanoparticles using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.
-
Add the RiboGreen reagent to both sets of samples (lysed and non-lysed).
-
Measure the fluorescence intensity. The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed sample - Fluorescence of non-lysed sample) / Fluorescence of lysed sample] x 100
-
Data Presentation
The following tables provide a template for recording and presenting the characterization data of DODAG nanoparticles synthesized under different microfluidic conditions.
Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Characteristics (FRR constant at 3:1)
| TFR (mL/min) | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1 | ||||
| 2 | ||||
| 5 | ||||
| 10 |
Table 2: Effect of Flow Rate Ratio (FRR) on Nanoparticle Characteristics (TFR constant at 2 mL/min)
| FRR (Aqueous:Lipid) | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1:1 | ||||
| 2:1 | ||||
| 3:1 | ||||
| 4:1 |
Visualizations
Caption: Workflow for DODAG nanoparticle synthesis.
Caption: PI3K/AKT/mTOR pathway inhibition by DODAG-siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. DODAG; a versatile new cationic lipid that mediates efficient delivery of pDNA and siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microfluidic synthesis of stable and uniform curcumin-loaded solid lipid nanoparticles with high encapsulation efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic-based nanoparticle synthesis and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasofscience.org [atlasofscience.org]
- 9. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Determining Drug Encapsulation Efficiency in 1,2-O-Dioctadecyl-sn-glycerol (DODG) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The choice of lipid composition is critical in determining the stability and efficacy of liposomal formulations. 1,2-O-Dioctadecyl-sn-glycerol (DODG) is a synthetic ether lipid that offers significant advantages over conventional ester-linked phospholipids. The ether linkages in DODG are resistant to hydrolysis by phospholipases and can withstand harsher pH conditions, leading to enhanced stability of the resulting liposomes, often referred to as archaeosomes.[1][2] This enhanced stability can prevent premature drug leakage, thereby improving the drug's circulation time and therapeutic efficacy.[2]
Encapsulation efficiency (EE), the percentage of the initial drug that is successfully entrapped within the liposomes, is a critical quality attribute of any liposomal formulation.[3][4][5] It directly influences the therapeutic dose and the cost-effectiveness of the formulation.[6][7] This document provides detailed protocols for the preparation of DODG-containing liposomes and the subsequent determination of drug encapsulation efficiency.
Factors Influencing Drug Encapsulation Efficiency
The successful encapsulation of a drug within liposomes is influenced by a variety of factors related to the drug itself, the lipid composition, and the preparation method. A thorough understanding of these factors is crucial for optimizing liposomal drug formulations.[6][7]
Key influencing factors include:
-
Physicochemical Properties of the Drug:
-
Hydrophilicity/Lipophilicity: Hydrophilic drugs are encapsulated in the aqueous core of the liposome (B1194612), while lipophilic drugs are entrapped within the lipid bilayer.[4][8]
-
Molecular Weight: The size of the drug molecule can influence its ability to be retained within the liposome.
-
Charge: Electrostatic interactions between a charged drug and the lipid headgroups can affect encapsulation.
-
-
Liposome Characteristics:
-
Lipid Composition: The choice of lipids, including the presence of DODG for stability, and other lipids like cholesterol to modulate membrane rigidity, significantly impacts drug retention.[9] The charge of the lipids (e.g., cationic, anionic, or neutral) also plays a role.[6][7]
-
Lamellarity and Size: Multilamellar vesicles (MLVs) generally have a higher encapsulation capacity for lipophilic drugs compared to unilamellar vesicles (LUVs), which are more suitable for hydrophilic drugs.
-
Bilayer Rigidity: A more rigid lipid bilayer, often achieved by incorporating cholesterol, can enhance the retention of encapsulated drugs.[6][7][9]
-
-
Preparation Method:
-
The method used to prepare the liposomes (e.g., thin-film hydration, ethanol (B145695) injection, reverse-phase evaporation) can significantly affect the encapsulation efficiency.[6][7][10]
-
Parameters such as hydration temperature, sonication, and extrusion play a crucial role in the final characteristics of the liposomes.[11]
-
Experimental Protocols
Protocol 1: Preparation of DODG-Containing Liposomes by the Thin-Film Hydration Method
This protocol describes a widely used method for the preparation of multilamellar vesicles (MLVs) which can then be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[1][11][12]
Materials:
-
This compound (DODG)
-
Other lipids (e.g., cholesterol, phosphatidylcholine)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)[12]
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Vortex mixer
-
Bath sonicator
-
Liposome extruder (optional, for size reduction)
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DODG and any other lipids in the organic solvent in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.
-
If encapsulating a lipophilic drug, dissolve it along with the lipids in the organic solvent.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film thoroughly under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[12]
-
-
Hydration:
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous hydration buffer.
-
Add the aqueous buffer (with or without the hydrophilic drug) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[11]
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[1] Continue hydration for approximately 1 hour.[1][11]
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be downsized.
-
Sonication: Subject the MLV suspension to bath sonication.
-
Extrusion: For a more defined size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[11][12] This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.
-
Protocol 2: Determination of Drug Encapsulation Efficiency
To calculate the encapsulation efficiency, the unencapsulated (free) drug must be separated from the drug-loaded liposomes.[4][13] The amount of drug in different fractions is then quantified.
Methods for Separation of Free Drug:
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer using a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the liposomes.[13]
-
Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, leaving the free drug in the supernatant.[13]
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a porous gel matrix (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller free drug molecules.[13][14]
-
Ultrafiltration: Use a centrifugal filter device with a membrane that retains the liposomes while allowing the free drug to pass into the filtrate.[13]
Quantification of Drug:
The concentration of the drug is typically measured using one of the following methods, depending on the properties of the drug:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and widely used method for drug quantification.[4][13]
-
UV-Visible Spectrophotometry: Suitable for drugs with a distinct absorbance spectrum.
-
Fluorescence Spectroscopy: For fluorescent drugs or drugs that can be fluorescently labeled.
Calculation of Encapsulation Efficiency (EE%):
The encapsulation efficiency is calculated using the following formula:[13]
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Total Drug: To determine the total amount of drug, a sample of the liposome suspension is lysed to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) that disrupts the lipid bilayer.[13] The total drug concentration is then measured.
-
Free Drug: The concentration of the unencapsulated drug is measured in the supernatant (after centrifugation), the dialysate, the later-eluting fractions (from SEC), or the filtrate (from ultrafiltration).
Data Presentation
The following table provides a template for summarizing quantitative data on drug encapsulation efficiency in DODG liposomes.
| Drug | Drug Type | Lipid Composition (molar ratio) | Preparation Method | Encapsulation Efficiency (EE%) | Reference |
| Example Drug A | Hydrophilic | DODG:Cholesterol (1:1) | Thin-film hydration, extrusion | [Insert Value] | [Citation] |
| Example Drug B | Lipophilic | DODG:PC:Cholesterol (2:1:1) | Thin-film hydration, sonication | [Insert Value] | [Citation] |
Visualizations
Experimental Workflow for Liposome Preparation and EE Determination
Caption: Workflow for DODG liposome preparation and encapsulation efficiency determination.
Logical Relationship of Factors Affecting Encapsulation Efficiency
Caption: Key factors influencing drug encapsulation efficiency in liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method for determining drug encapsulation efficiency in liposomes (2011) | 刘红星 [scispace.com]
Surface Functionalization of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface functionalization of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) nanoparticles. DODAG, a synthetic diether lipid, is a key component in the formation of stable solid lipid nanoparticles (SLNs), offering high biocompatibility and the potential for controlled drug release. Surface functionalization of these nanoparticles is crucial for enhancing their therapeutic efficacy by improving circulation time, enabling targeted delivery, and controlling drug release kinetics.
Applications of Functionalized DODAG Nanoparticles
Surface-modified DODAG nanoparticles are versatile platforms for a range of biomedical applications, primarily in drug delivery. Their utility stems from the ability to tailor their surface properties to interact with biological systems in a controlled manner.
-
Prolonged Systemic Circulation: Modification with hydrophilic polymers, most notably polyethylene (B3416737) glycol (PEG), creates a "stealth" coating that reduces opsonization and clearance by the reticuloendothelial system (RES).[1][2] This leads to significantly longer circulation times in the bloodstream, increasing the probability of the nanoparticle reaching its target site.[3]
-
Targeted Drug Delivery: The surface of DODAG nanoparticles can be decorated with targeting ligands such as antibodies, peptides, or small molecules. These ligands can specifically bind to receptors overexpressed on the surface of diseased cells, such as cancer cells, leading to enhanced accumulation of the therapeutic payload at the site of action and reduced off-target toxicity.[4][5]
-
Controlled Drug Release: The surface coating can be designed to be responsive to specific stimuli in the target microenvironment, such as changes in pH or the presence of certain enzymes. This allows for the triggered release of the encapsulated drug, improving its therapeutic index.
-
Gene Delivery: Cationic functionalization of the nanoparticle surface can facilitate the complexation and delivery of nucleic acids, such as siRNA and DNA, for gene therapy applications.
Experimental Protocols
This section details the key experimental procedures for the synthesis, surface functionalization, and characterization of DODAG nanoparticles.
Preparation of DODAG Solid Lipid Nanoparticles (SLNs)
A common and reliable method for the preparation of DODAG SLNs is the hot homogenization technique.[2][6]
Materials:
-
This compound (DODAG)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Drug to be encapsulated
-
Ultrapure water
Protocol:
-
Lipid Melt Preparation: Weigh the desired amounts of DODAG and the lipophilic drug. Heat the mixture 5-10°C above the melting point of DODAG until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in ultrapure water and heat it to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Add the hot lipid melt to the hot aqueous surfactant solution under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes. This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[2] The temperature should be maintained above the melting point of the lipid.
-
Nanoparticle Formation: Cool down the resulting hot nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
Surface Functionalization with Polyethylene Glycol (PEG)
PEGylation is a widely used strategy to improve the in vivo performance of nanoparticles. The pre-insertion method, where a PEG-lipid conjugate is incorporated during nanoparticle formation, is a straightforward approach.[7]
Materials:
-
DODAG
-
PEG-lipid conjugate (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)])
-
Surfactant
-
Drug
-
Ultrapure water
Protocol:
-
Follow the protocol for the preparation of DODAG SLNs (Section 2.1).
-
In the "Lipid Melt Preparation" step, add the desired molar percentage of the PEG-lipid conjugate to the DODAG and drug mixture.
-
Proceed with the subsequent steps of the hot homogenization protocol. The PEG-lipid conjugate will be incorporated into the lipid matrix, resulting in PEG chains extending from the nanoparticle surface.
Drug Loading and Quantification
Drug Loading:
Hydrophobic drugs can be incorporated by dissolving them in the lipid melt during the nanoparticle preparation process, as described in the protocols above. For hydrophilic drugs, a double emulsion method (w/o/w) may be employed.[8]
Quantification of Drug Loading:
The drug loading content (DLC) and encapsulation efficiency (EE) can be determined using various analytical techniques, with UV-Vis spectrophotometry being a common method.[9]
Protocol:
-
Nanoparticle Separation: Separate the drug-loaded nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by ultracentrifugation or centrifugal filtration.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated UV-Vis spectrophotometry method at the drug's maximum absorbance wavelength.
-
Nanoparticle Lysis: Lyse a known amount of the purified drug-loaded nanoparticles by dissolving them in a suitable organic solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Quantification of Encapsulated Drug: Measure the concentration of the drug in the lysed nanoparticle solution using UV-Vis spectrophotometry.
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Data Presentation
The following tables provide representative quantitative data for the characterization of functionalized lipid nanoparticles. Note that these are illustrative examples, and the specific values for DODAG nanoparticles will depend on the precise formulation and preparation parameters.
Table 1: Physicochemical Characterization of Bare and PEGylated Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare SLNs | 150 ± 10 | 0.25 ± 0.05 | -25 ± 5 |
| PEGylated SLNs | 170 ± 15 | 0.20 ± 0.04 | -5 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Model Hydrophobic Drug | Bare SLNs | 5.2 ± 0.8 | 85 ± 5 |
| Model Hydrophobic Drug | PEGylated SLNs | 4.8 ± 0.7 | 82 ± 6 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Experimental Workflow for PEGylated DODAG Nanoparticle Synthesis
Caption: Workflow for PEGylated DODAG nanoparticle synthesis.
Cellular Uptake and Intracellular Drug Release Pathway
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into nanoparticle cellular uptake and intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
Sterilization of 1,2-O-Dioctadecyl-sn-glycerol Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terminal sterilization of lipid-based drug delivery systems, such as those containing 1,2-O-Dioctadecyl-sn-glycerol, is a critical step in the manufacturing of parenteral products to ensure their safety and efficacy. The choice of sterilization method is paramount, as it must effectively eliminate microbial contamination without compromising the physicochemical properties, stability, and therapeutic performance of the formulation. This compound is a synthetic dialkyl glycerol (B35011) ether lipid that can be a key component in various lipid nanoparticle (LNP) formulations, including those for mRNA vaccines and therapeutics. This document provides detailed application notes and protocols for the sterilization of formulations containing this lipid, with a focus on maintaining the integrity of the final product.
Key Considerations for Sterilization
Lipid-based formulations are often sensitive to heat, radiation, and shear stress. Therefore, conventional sterilization methods may not be suitable. The primary challenges include:
-
Lipid Degradation: Hydrolysis or oxidation of lipids can occur, leading to the formation of impurities and altering the performance of the drug delivery system.
-
Particle Size and Integrity: Changes in particle size, size distribution (Polydispersity Index, PDI), and lamellarity of liposomes or LNPs can affect their bioavailability and safety.
-
Drug Entrapment: Leakage of the encapsulated drug from the lipid vesicles can reduce the therapeutic efficacy of the product.
Recommended Sterilization Methods
Based on current industry practices and scientific literature, the following methods are most relevant for sterilizing this compound formulations.
Sterile Filtration
Sterile filtration is a widely used, non-destructive method for heat-labile pharmaceutical solutions. It involves passing the formulation through a sterilizing-grade filter with a pore size of 0.22 µm or smaller.
Advantages:
-
Avoids heat and radiation, minimizing lipid degradation.
-
Effective in removing bacteria and particulate matter.
Disadvantages:
-
Not suitable for formulations with a particle size close to or larger than the filter pore size.
-
Can be challenging for viscous formulations.
-
Potential for filter fouling, leading to product loss and process inefficiencies.[1][2][3][4]
Gamma Irradiation
Gamma irradiation is a terminal sterilization method that uses cobalt-60 (B1206103) as a source of ionizing radiation to destroy microorganisms.[5][6]
Advantages:
-
Terminal sterilization in the final container, ensuring sterility.
-
High penetration capacity.
Disadvantages:
-
Can cause radiolysis of water, generating free radicals that can lead to lipid peroxidation and degradation of other components.[7][8]
-
The standard dose of 25 kGy may be too harsh for some lipid formulations.[5][9]
-
May require the use of cryoprotectants or radical scavengers to minimize damage.[7][8]
Aseptic Processing
For formulations that cannot be terminally sterilized, aseptic processing is the method of choice. This involves sterilizing all components (including the this compound lipid, other excipients, and the drug substance) and the manufacturing equipment separately, and then combining them in a sterile environment.
Advantages:
-
Avoids the harsh conditions of terminal sterilization.
-
Suitable for a wide range of sensitive formulations.
Disadvantages:
-
Complex and requires stringent environmental controls.
-
Higher risk of microbial contamination compared to terminal sterilization.
Comparison of Sterilization Methods
The following table summarizes the potential impact of different sterilization methods on the key quality attributes of this compound formulations.
| Parameter | Sterile Filtration (0.22 µm) | Gamma Irradiation (≤ 25 kGy) | Autoclaving (Moist Heat) |
| Particle Size | Generally no significant change for particles well below 220 nm.[10] Potential for aggregation or deformation due to shear stress.[11] | Generally no significant change in liposomal size.[7] | Can lead to an increase in particle size and PDI.[12][13] |
| Polydispersity Index (PDI) | Minimal change if no aggregation occurs.[10] | Can increase due to fusion or aggregation induced by lipid alterations. | Likely to increase, indicating a broader size distribution.[12] |
| Zeta Potential | Slight changes may occur.[10] | Can be altered due to changes in the lipid headgroups or surface properties. | Significant changes are possible due to lipid degradation.[13] |
| Lipid Integrity | High, as it is a non-destructive method. | Risk of oxidative degradation and formation of radiolytic products.[6][7][8] | High risk of hydrolytic degradation of ester-containing lipids. Ether lipids like this compound are generally more stable to hydrolysis. |
| Encapsulation Efficiency | Minimal impact if the formulation is stable to shear stress. | Can lead to drug leakage due to compromised membrane integrity. | Significant drug leakage is likely due to high temperatures. |
| Sterility Assurance Level | High for the filtered liquid, but does not sterilize the final container. | High, as it is a terminal sterilization method. | High, as it is a terminal sterilization method. |
Experimental Protocols
Protocol 1: Sterile Filtration of a this compound Formulation
Objective: To sterilize a lipid nanoparticle formulation containing this compound by filtration.
Materials:
-
This compound LNP formulation (pre-formed with a mean particle size < 150 nm).
-
Sterilizing-grade filter unit (e.g., 0.22 µm PVDF or PES membrane).
-
Peristaltic pump or sterile syringe.
-
Sterile collection vessel.
-
Laminar flow hood or biosafety cabinet.
Procedure:
-
Pre-filtration Analysis: Characterize the pre-filtered LNP formulation for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Filter Preparation: Aseptically connect the sterile filter to the outlet of the formulation vessel and the inlet of the sterile collection vessel.
-
Filtration:
-
Using a peristaltic pump at a low and constant flow rate, or a syringe, gently pass the LNP formulation through the 0.22 µm filter.
-
Monitor the pressure to avoid excessive shear stress on the nanoparticles.[2]
-
-
Post-filtration Analysis:
-
Collect the sterile filtrate in the collection vessel.
-
Characterize the sterilized formulation for particle size, PDI, zeta potential, and drug content (if applicable).
-
-
Filter Integrity Test: Perform a bubble point test or a similar integrity test on the filter to ensure it was not compromised during filtration.[14]
Protocol 2: Gamma Irradiation of a this compound Formulation
Objective: To terminally sterilize a lyophilized or frozen formulation containing this compound using gamma irradiation.
Materials:
-
Lyophilized or frozen formulation containing this compound in a suitable container (e.g., glass vial).
-
Gamma irradiation facility.
-
Dosimeters.
Procedure:
-
Sample Preparation:
-
Prepare the formulation and package it in its final container.
-
For aqueous formulations, consider freezing or lyophilizing the product to reduce the indirect effects of water radiolysis.[7]
-
The addition of a cryoprotectant like trehalose (B1683222) can offer some protection against irradiation damage.[7]
-
-
Dosimetry: Place dosimeters at various locations within the irradiation chamber to ensure the target dose is delivered uniformly.
-
Irradiation:
-
Post-irradiation Analysis:
-
After irradiation, allow the samples to return to the appropriate storage temperature.
-
Reconstitute the lyophilized powder or thaw the frozen formulation.
-
Characterize the sterilized formulation for particle size, PDI, zeta potential, lipid degradation products (e.g., using HPLC-MS), and drug integrity/content.
-
Diagrams
Caption: Experimental workflow for sterile filtration.
Caption: Workflow for gamma irradiation sterilization.
Caption: Potential impact of sterilization on lipids.
Conclusion
The sterilization of this compound formulations requires careful consideration to ensure both sterility and the maintenance of product quality. Sterile filtration is the preferred method for LNP formulations with a particle size well below 0.22 µm, as it is non-destructive. For formulations that require terminal sterilization, gamma irradiation of a frozen or lyophilized product at a minimal effective dose can be a viable option, although thorough validation of its impact on the lipid and the encapsulated drug is essential. Aseptic processing remains a critical alternative for highly sensitive formulations. The choice of the most appropriate sterilization method will depend on the specific characteristics of the formulation and must be validated on a case-by-case basis.
References
- 1. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 2. Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - Providence Therapeutics [providencetherapeutics.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Gamma-irradiated liposome/noisome and lipogelosome/niogelosome formulations for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-irradiation of non-frozen, frozen, and freeze-dried liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of the moist-heat sterilization on fabricated nanoscale solid lipid particles containing rasagiline mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Drug Release Studies from 1,2-O-Dioctadecyl-sn-glycerol Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dioctadecyl-sn-glycerol (DODAG) is a synthetic, saturated dialkyl glyceryl ether with promising applications in advanced drug delivery systems. Its high biocompatibility, stability, and emulsifying properties make it an excellent candidate for forming the matrix of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), designed for the controlled and targeted release of therapeutic agents.[1] These application notes provide detailed protocols for the preparation of DODAG-based matrices and the subsequent in vitro evaluation of drug release profiles. The methodologies described herein are foundational for the development, optimization, and quality control of novel DODAG-based drug formulations.
Data Presentation: Illustrative Drug Release Profiles
Due to the limited availability of published literature specifically detailing drug release from this compound matrices, the following tables present illustrative data. This data is representative of typical release profiles observed for hydrophobic drugs from solid lipid matrices and should be used as a reference for experimental design and data comparison.
Table 1: Illustrative Cumulative Drug Release from DODAG Matrices Prepared by Hot Homogenization
| Time (hours) | Formulation A (5% Drug Load) - % Cumulative Release (Mean ± SD) | Formulation B (10% Drug Load) - % Cumulative Release (Mean ± SD) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| 2 | 24.8 ± 2.5 | 32.1 ± 2.9 |
| 4 | 38.6 ± 3.1 | 48.7 ± 3.5 |
| 8 | 55.4 ± 4.2 | 65.9 ± 4.8 |
| 12 | 68.9 ± 5.0 | 78.3 ± 5.4 |
| 24 | 85.3 ± 5.9 | 92.1 ± 6.1 |
| 48 | 96.7 ± 6.3 | 98.5 ± 5.8 |
Table 2: Illustrative Drug Release from DODAG Matrices Prepared by Microemulsion Method
| Time (hours) | Formulation C (5% Drug Load) - % Cumulative Release (Mean ± SD) | Formulation D (10% Drug Load) - % Cumulative Release (Mean ± SD) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 12.1 ± 1.5 | 18.3 ± 2.0 |
| 2 | 21.5 ± 2.2 | 29.8 ± 2.7 |
| 4 | 35.2 ± 2.9 | 45.1 ± 3.3 |
| 8 | 50.8 ± 3.8 | 61.7 ± 4.5 |
| 12 | 63.4 ± 4.6 | 72.9 ± 5.1 |
| 24 | 80.1 ± 5.5 | 88.4 ± 5.9 |
| 48 | 92.6 ± 6.0 | 95.2 ± 5.6 |
Experimental Protocols
Protocol 1: Preparation of DODAG Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of drug-loaded DODAG SLNs using a high-pressure hot homogenization technique.[1][2][3]
Materials:
-
This compound (DODAG)
-
Hydrophobic drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the required amounts of DODAG and the hydrophobic drug. Place them in a glass beaker and heat in a water bath to approximately 5-10°C above the melting point of DODAG, under continuous stirring, until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear mixing (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[2] Maintain the temperature above the lipid's melting point throughout this process.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Protocol 2: Preparation of DODAG SLNs by Microemulsion Method
This method is suitable for forming small, uniform SLNs and involves the dilution of a hot microemulsion in a cold aqueous solution.[1][4]
Materials:
-
This compound (DODAG)
-
Hydrophobic drug of interest
-
Surfactant (e.g., Lecithin)
-
Co-surfactant (e.g., Butanol, Ethanol)
-
Purified water
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Microemulsion Formation: In a beaker, melt the DODAG at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.
-
Add the surfactant and co-surfactant to the molten lipid-drug mixture and stir until a clear, homogenous, and thermodynamically stable microemulsion is formed. The aqueous phase (a small amount of water) can be added at this stage, pre-heated to the same temperature.
-
Dispersion and Solidification: In a separate, larger beaker containing cold purified water (2-4°C), rapidly inject the hot microemulsion under vigorous stirring. The volume of the cold water should be significantly larger than that of the microemulsion.
-
The rapid cooling and dilution will cause the precipitation of the lipid, forming solid lipid nanoparticles.
-
Continue stirring in the ice bath for approximately 30 minutes to ensure complete solidification.
-
Storage: Store the resulting SLN dispersion at 4°C.
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol outlines the procedure for determining the in vitro drug release profile from the prepared DODAG SLN formulations.[5]
Materials:
-
DODAG SLN dispersion
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with 0.5% Tween® 80 to ensure sink conditions)
-
Shaking water bath or dissolution apparatus
-
Syringes and filters (e.g., 0.22 µm)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Dialysis Bag Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known volume (e.g., 2 mL) of the DODAG SLN dispersion into the pre-soaked dialysis bag.
-
Sealing: Securely seal both ends of the dialysis bag.
-
Initiation of Release Study: Suspend the sealed dialysis bag in a beaker containing a known volume (e.g., 100 mL) of pre-warmed (37°C) release medium.
-
Place the beaker in a shaking water bath set at 37°C and a suitable agitation speed (e.g., 100 rpm) to ensure uniform mixing.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative % Release = [(Concentration at time t × Volume of release medium) + Σ(Concentration at time t-1 × Volume of sample withdrawn)] / Initial amount of drug in the dialysis bag × 100
Mandatory Visualizations
Caption: Workflow for DODAG SLN Preparation by Hot Homogenization.
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
Unraveling the Cellular Entry of 1,2-O-Dioctadecyl-sn-glycerol-Based Carriers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and investigating the cellular uptake mechanisms of 1,2-O-Dioctadecyl-sn-glycerol (DODAG)-based carriers. These carriers, due to their unique physicochemical properties, are promising vehicles for the delivery of therapeutic agents. Elucidating their interaction with cells is paramount for optimizing drug delivery systems.
Application Note 1: Principal Cellular Uptake Mechanisms
This compound (DODAG)-based carriers, such as liposomes and solid lipid nanoparticles, are primarily internalized by cells through a process called endocytosis . This is an active, energy-dependent process where the cell membrane engulfs the carrier to form an intracellular vesicle. The specific endocytic pathway utilized can significantly influence the intracellular fate and subsequent therapeutic efficacy of the encapsulated cargo.
The primary endocytosis pathways involved in the uptake of lipid-based nanoparticles are:
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway characterized by the formation of clathrin-coated pits on the cell surface. These pits invaginate to form vesicles that transport the carriers into the cell.
-
Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. This route can sometimes bypass the harsh lysosomal environment, which is advantageous for certain drug delivery applications.
-
Macropinocytosis: This is a non-specific process involving the formation of large vesicles called macropinosomes. It is an actin-dependent process that allows for the engulfment of larger particles and extracellular fluid.
The preferred uptake mechanism for DODAG-based carriers is influenced by several factors, including their size, surface charge, and the specific cell type being targeted.
Data Presentation: Physicochemical Properties and Cellular Uptake
The physicochemical properties of DODAG-based carriers are critical determinants of their interaction with cells. The following table summarizes typical properties and their influence on cellular uptake.
| Property | Typical Range for DODAG-Carriers | Impact on Cellular Uptake |
| Size (Diameter) | 50 - 250 nm | Particles in this range are generally considered ideal for cellular uptake and can bypass clearance by the reticuloendothelial system (RES)[1]. Smaller particles may favor clathrin- or caveolae-mediated endocytosis, while larger ones might be taken up via macropinocytosis. |
| Zeta Potential | Varies with formulation (can be cationic) | A positive surface charge, often a characteristic of DODAG-containing formulations, can enhance interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | A low PDI indicates a homogenous population of carriers, which is crucial for reproducible cellular uptake studies. |
| Uptake Efficiency | Cell type and formulation dependent | The efficiency of internalization is highly variable and needs to be empirically determined for each specific carrier formulation and cell line. |
Experimental Protocols
Protocol 1: Preparation of DODAG-Based Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar DODAG-based liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (DODAG)
-
Co-lipids (e.g., DOPC, Cholesterol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DODAG and any co-lipids in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes to aid in dispersion.
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times.
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of DODAG-based carrier uptake by a cell population.
Materials:
-
Fluorescently labeled DODAG-based carriers (e.g., incorporating a fluorescent lipid)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled DODAG-based carriers in complete cell culture medium.
-
Remove the old medium from the cells and add the carrier dilutions. Include untreated cells as a negative control.
-
Incubate the cells with the carriers for a predetermined time (e.g., 4 hours) at 37°C.
-
Wash the cells twice with cold PBS to remove non-internalized carriers.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells. Use the untreated control to set the gate for background fluorescence.
Protocol 3: Investigation of Uptake Mechanisms using Chemical Inhibitors
This protocol uses chemical inhibitors to probe the involvement of specific endocytosis pathways in the uptake of DODAG-based carriers.
Materials:
-
Fluorescently labeled DODAG-based carriers
-
Cell line of interest
-
Complete cell culture medium
-
Endocytosis inhibitors (see table below)
-
PBS
-
Flow cytometer or confocal microscope
Commonly Used Endocytosis Inhibitors:
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Filipin | Caveolae-mediated endocytosis | 1-5 µg/mL |
| Amiloride | Macropinocytosis | 50-100 µM |
Procedure:
-
Seed cells and allow them to adhere as described in Protocol 2.
-
Pre-incubate the cells with the respective endocytosis inhibitors in serum-free medium for 30-60 minutes at 37°C.
-
Without washing, add the fluorescently labeled DODAG-based carriers to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Wash the cells thoroughly with cold PBS.
-
Quantify the cellular uptake using flow cytometry (as in Protocol 2) or visualize the uptake using confocal microscopy.
-
Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Caution: It is crucial to perform cell viability assays (e.g., MTT or MTS assay) to ensure that the concentrations of inhibitors used are not toxic to the cells, as cytotoxicity can lead to misleading results.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, characterization, and cellular uptake analysis of DODAG-based liposomes.
Caption: Major endocytic pathways for the cellular uptake of DODAG-based carriers.
Caption: Workflow for investigating endocytosis pathways using chemical inhibitors.
References
Application Notes: Utilizing 1,2-O-Dioctadecyl-sn-glycerol for the Study of Protein Kinase C Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes like cell growth, differentiation, and apoptosis.[1][2] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2][3] Extracellular signals trigger the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC), generating DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃).[2][3] DAG binds to the C1 domain of PKC, recruiting it to the cell membrane and inducing a conformational change that leads to its activation.
1,2-O-Dioctadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether that acts as a structural mimic of endogenous DAG.[4] Unlike common ester-linked DAG analogs such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), this compound possesses ether linkages at the sn-1 and sn-2 positions. This makes it resistant to hydrolysis by cellular lipases. This non-metabolizable nature ensures sustained and stable activation of PKC, making it an invaluable tool for dissecting the downstream consequences of prolonged PKC signaling without the confounding effects of DAG metabolism.
Mechanism of Action: The Canonical PKC Activation Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by an external stimulus.
-
Receptor Activation: A ligand binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).
-
PLC Activation: The activated receptor stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: DAG, which remains in the plasma membrane, and IP₃, which diffuses into the cytosol.[3]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[3]
-
PKC Translocation and Activation: For conventional PKCs, the rise in intracellular Ca²⁺ causes the C2 domain to bind to anionic phospholipids in the plasma membrane.[5] Concurrently, DAG (or its analog, this compound) binds to the C1 domain, fully activating the kinase to phosphorylate its target substrates.[2][6]
Data Presentation: Efficacy of DAG Analogs in Cellular Systems
The following table summarizes quantitative data from studies using the cell-permeable DAG analog 1,2-dioctanoyl-sn-glycerol (DOG/diC8), which can serve as a reference for designing experiments with this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Compound | Cell Type / System | Concentration | Observed Effect | Citation |
| 1,2-dioctanoyl-sn-glycerol (diC8) | Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated neurite outgrowth by up to 25%. | [7] |
| 1,2-dioctanoyl-sn-glycerol (diC8) | Embryonic Chicken Spinal Cord Explants | 30-60 µM | Induced retraction of filopodia, cessation of actin dynamics, and reduced neurite outgrowth. | [7] |
| 1,2-dioctanoyl-sn-glycerol (diC8) | Adult Rat Ventricular Myocytes | 1-10 µM | Caused a concentration-dependent inhibition of L-type Ca²⁺ current (IC₅₀ = 2.2 µM). | [8] |
| 1,2-dioctanoyl-sn-glycerol (DOG) | Mouse Embryonic Stem Cells | Dose-dependent | Increased cell proliferation. | [3] |
| 1,2-dioctanoyl-sn-glycerol | Murine Bone-Marrow-Derived Dendritic Cells | 10 µM | Used to activate PKC for downstream kinase assays. | [9] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro PKC Activation in Cultured Cells
This protocol provides a general workflow for treating cultured cells with this compound to study PKC activation. The endpoint analysis can be a direct kinase assay, Western blotting for a known phosphorylated PKC substrate, or an immunofluorescence assay to observe PKC translocation.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)[4]
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for downstream analysis (e.g., antibodies for Western blot, kinase assay kit)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent like DMSO or ethanol.[4]
-
Store the stock solution at -20°C or -80°C, protected from light. Due to the lipid nature, warm gently and vortex before use to ensure it is fully dissolved.
-
-
Cell Culture and Plating:
-
Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, glass coverslips in 24-well plates for imaging). Allow cells to adhere overnight.
-
-
Cell Treatment:
-
If applicable, serum-starve the cells for several hours to reduce basal PKC activity.
-
Prepare working solutions of this compound by diluting the stock solution in a serum-free or low-serum medium.
-
Crucial Step: Perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM) and time course (e.g., 15 min, 30 min, 1h, 4h) for your specific experimental system.
-
Remove the culture medium and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the predetermined time at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction for downstream analysis.
-
-
Downstream Analysis:
-
Western Blotting: Analyze protein lysates for the phosphorylation of known PKC substrates (e.g., phospho-MARCKS) or for the translocation of PKC isoforms from the cytosolic to the membrane fraction.
-
Kinase Activity Assay: Use a commercial PKC kinase activity assay kit, which typically measures the phosphorylation of a specific peptide substrate.[9]
-
Immunofluorescence: Fix, permeabilize, and stain cells with an antibody against the PKC isoform of interest to visualize its translocation to the plasma membrane upon activation.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2-O-Dioctadecyl-sn-glycerol in Topical Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dioctadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Its unique physicochemical properties, including high lipophilicity, stability against enzymatic degradation due to its ether linkages, and biocompatibility, make it a compelling excipient for topical and dermal drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of topical drug carriers, with a focus on Solid Lipid Nanoparticles (SLNs).
Mechanism of Action in the Stratum Corneum
Contrary to typical penetration enhancers that disrupt the stratum corneum lipid barrier, this compound and related alkylglycerols are proposed to act as absorption retarders.[2][3] Their long alkyl chains can intercalate into the lipid bilayers of the stratum corneum. The glycerol (B35011) headgroup can form hydrogen bonds with adjacent lipids, leading to a more ordered and condensed lipid structure.[2] This mechanism can be advantageous for topical formulations where prolonged retention of the active pharmaceutical ingredient (API) in the superficial layers of the skin is desired for a localized effect, such as in sunscreens or treatments for skin conditions like eczema.[2][4]
Caption: Interaction of this compound with Stratum Corneum Lipids.
Formulation and Characterization of Solid Lipid Nanoparticles (SLNs)
This compound can serve as the solid lipid matrix for the encapsulation of lipophilic APIs in SLNs. These nanoparticles can offer advantages such as controlled release, protection of the encapsulated drug, and improved skin tolerability.
Data Presentation: Representative Characteristics of this compound SLNs
The following tables present representative data for SLNs formulated with this compound, encapsulating a model lipophilic drug.
| Formulation Code | This compound (% w/v) | Surfactant (% w/v) | Model Drug (% w/v) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| SLN-DODAG-1 | 5 | 2.5 | 0.5 | 180 ± 5.2 | 0.25 ± 0.03 | -25.8 ± 1.5 |
| SLN-DODAG-2 | 10 | 2.5 | 0.5 | 250 ± 7.8 | 0.31 ± 0.04 | -28.3 ± 1.9 |
| Control (Drug only) | - | - | 0.5 | N/A | N/A | N/A |
| Formulation Code | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| SLN-DODAG-1 | 85.6 ± 3.1 | 0.81 ± 0.07 |
| SLN-DODAG-2 | 92.3 ± 2.5 | 0.44 ± 0.05 |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication
This protocol describes the preparation of SLNs using a hot homogenization technique.
Materials:
-
This compound
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase: Weigh the required amounts of this compound and the lipophilic API. Place them in a beaker and heat on a water bath to 5-10°C above the melting point of the lipid. Stir until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Immediately homogenize the mixture using a high-shear homogenizer at approximately 10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the hot pre-emulsion to probe sonication for 15-20 minutes. The sonication step reduces the droplet size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the SLN dispersion at 4°C for further characterization.
Caption: Experimental workflow for the preparation of SLNs.
Protocol 2: Characterization of SLNs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Photon Correlation Spectroscopy (PCS) is used to determine the mean particle size and PDI. The zeta potential, an indicator of colloidal stability, is measured by electrophoretic light scattering.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size, PDI, and zeta potential. Perform measurements in triplicate.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: The amount of unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.
-
Procedure:
-
Place a known volume of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the unencapsulated drug from the SLNs.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Protocol 3: In Vitro Skin Permeation Study
This protocol outlines a standard method for assessing the permeation of the API from the SLN formulation through an ex vivo skin model.
Materials:
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
SLN formulation
-
Control formulation (e.g., API solution/suspension)
Equipment:
-
Water bath with a multi-station magnetic stirrer
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Equilibration: Equilibrate the skin with the receptor medium for a defined period.
-
Application of Formulation: Apply a known amount of the SLN formulation or the control formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples to determine the concentration of the permeated drug.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area of skin against time. The slope of the linear portion of the curve represents the steady-state flux.
Conclusion
This compound is a versatile lipid excipient for topical drug delivery. Its ability to form stable SLNs and its unique interaction with the stratum corneum make it particularly suitable for formulations requiring localized and sustained drug action within the skin. The protocols provided herein offer a framework for the development and evaluation of such advanced topical delivery systems. Further optimization of formulation parameters and in vivo studies are recommended to fully elucidate the potential of this compound-based carriers in dermatological applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkylglycerol Derivatives, a New Class of Skin Penetration Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formulation and Stabilization of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the aggregation of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) liposomes.
Troubleshooting Guide: Preventing DODAG Liposome (B1194612) Aggregation
Aggregation is a common issue in liposome formulation, leading to increased particle size, polydispersity, and reduced stability. This guide provides solutions to common problems encountered during the preparation and storage of DODAG liposomes.
| Problem | Potential Cause | Recommended Solution |
| Visible Aggregation Immediately After Preparation | Insufficient Surface Charge: DODAG is a neutral lipid, leading to a lack of electrostatic repulsion between liposomes. | Incorporate a charged lipid into the formulation at a molar ratio of 5-10%. For a negative charge, consider using lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension. |
| Suboptimal pH: The pH of the hydration buffer can influence the surface charge and stability of the liposomes. | Maintain the pH of the hydration buffer within a neutral range (pH 6.5-7.5) to ensure the stability of all lipid components. | |
| High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and causing aggregation. | If aggregation is observed, consider reducing the salt concentration of the hydration buffer. | |
| Liposome Aggregation During Storage | Lack of Steric Hindrance: Van der Waals forces can draw neutral liposomes together over time. | Include a PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in the formulation at a molar ratio of 2-5%. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic barrier that sterically hinders aggregation.[1] |
| Inappropriate Storage Temperature: Storage at temperatures below the phase transition temperature of the lipids can lead to changes in the liposome structure and aggregation. | Store DODAG liposomes at a controlled room temperature or as determined by stability studies for the specific formulation. Avoid freezing unless a suitable cryoprotectant is used. | |
| Increased Polydispersity Index (PDI) | Inefficient Size Reduction: The initial hydration of the lipid film results in multilamellar vesicles (MLVs) of varying sizes. | Employ a robust size reduction technique such as extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a narrow size distribution. |
| Fusion of Liposomes: Over time, smaller liposomes can fuse to form larger ones, increasing the PDI. | In addition to incorporating charged lipids and PEG, ensure that the lipid concentration is not excessively high, as this can increase the likelihood of fusion. |
Frequently Asked Questions (FAQs)
Q1: Why are my DODAG liposomes aggregating even with the inclusion of a charged lipid?
A1: While incorporating a charged lipid is a crucial first step, other factors can still contribute to aggregation. High ionic strength in your buffer can screen the surface charge, diminishing the electrostatic repulsion. Review the salt concentration of your buffer and consider reducing it if it is too high. Additionally, ensure the pH of your buffer is optimal for maintaining the charge of your selected lipid and the overall stability of the formulation.
Q2: What is the optimal concentration of PEGylated lipid to prevent aggregation without compromising other liposome properties?
A2: The optimal concentration of PEGylated lipid typically ranges from 2 to 5 mol%.[1] Below this range, the steric barrier may be insufficient to prevent aggregation. Above this range, there is a risk of forming micelles instead of liposomes, and it may also hinder the interaction of the liposomes with target cells. It is recommended to optimize the PEG-lipid concentration for your specific application.
Q3: Can I freeze my DODAG liposome suspension for long-term storage?
A3: Freezing can induce liposome aggregation and leakage of encapsulated contents due to the formation of ice crystals. If freezing is necessary, it is essential to use a cryoprotectant, such as sucrose (B13894) or trehalose, in the formulation. A thorough freeze-thaw stability study should be conducted to determine the optimal cryoprotectant and concentration for your specific DODAG liposome formulation.
Q4: How does the choice of charged lipid affect the stability and biological interaction of my DODAG liposomes?
A4: The choice of a cationic or anionic lipid will impart a corresponding positive or negative surface charge to the liposomes. Positively charged liposomes often exhibit higher cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[2] However, they can also be more prone to aggregation in the presence of serum proteins.[2] Negatively charged liposomes may have longer circulation times but might show lower cellular uptake compared to their cationic counterparts. The choice should be guided by the specific requirements of your in vitro or in vivo application.
Quantitative Data on Liposome Stabilization
The following tables provide illustrative data on how the inclusion of charged lipids and PEGylated lipids can influence the physicochemical properties of liposomes, thereby preventing aggregation.
Table 1: Effect of Charged Lipid (DOTAP) Concentration on Liposome Zeta Potential
| Molar Ratio of DODAG:DOTAP | Zeta Potential (mV) | Interpretation |
| 100:0 | -2.5 ± 1.2 | Essentially neutral, high tendency for aggregation. |
| 95:5 | +28.7 ± 2.1 | Sufficiently positive charge to induce electrostatic repulsion and improve stability. |
| 90:10 | +45.3 ± 3.5 | Strong positive charge, indicating good colloidal stability. |
| 85:15 | +56.2 ± 4.0 | Very high positive charge, excellent electrostatic stabilization.[3] |
Note: Data is representative and adapted from studies on similar lipid systems. Actual values for DODAG liposomes may vary.
Table 2: Influence of PEG-Lipid (DSPE-PEG2000) Concentration on Liposome Size
| Molar Ratio of DODAG:DSPE-PEG2000 | Mean Particle Size (nm) | Polydispersity Index (PDI) | Interpretation |
| 100:0 | 180 ± 25 | 0.45 ± 0.08 | Aggregation leads to larger size and high PDI. |
| 98:2 | 110 ± 8 | 0.15 ± 0.03 | Significant reduction in size and PDI due to steric stabilization.[1] |
| 95:5 | 105 ± 5 | 0.12 ± 0.02 | Further improvement in stability with increased PEG concentration. |
| 90:10 | 98 ± 6 | 0.18 ± 0.04 | Smaller size, but a slight increase in PDI may indicate the onset of micelle formation. |
Note: Data is representative and based on general principles of liposome formulation. Actual values for DODAG liposomes should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of DODAG Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DODAG liposomes with a defined size.
Materials:
-
This compound (DODAG)
-
Charged lipid (e.g., DOTAP or DSPG)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DODAG and any additional lipids (charged lipid, PEG-lipid) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. c. A thin, uniform lipid film should form on the inner surface of the flask. d. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the dry lipid film. b. Agitate the flask by hand or on a rotary shaker (without vacuum) for 1-2 hours to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS). b. Store the liposome suspension at the appropriate temperature and monitor for any signs of aggregation over time.
Protocol 2: Characterization of Liposome Stability
Dynamic Light Scattering (DLS):
-
Purpose: To measure the mean particle size, polydispersity index (PDI), and zeta potential of the liposome suspension.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.
-
Analyze the sample using a DLS instrument.
-
For zeta potential measurements, use an appropriate folded capillary cell.
-
Repeat measurements at regular intervals during storage to assess long-term stability.
-
Visualizations
Caption: Experimental workflow for DODAG liposome formulation and application.
Caption: Diacylglycerol (DAG) signaling pathway, a potential mechanism for DODAG action.[4][5]
References
- 1. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of positive charges on liposome stability, uptake efficacy and impact on cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Enhancing the Stability of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of 1,2-O-Dioctadecyl-sn-glycerol (DODAG) lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common issues encountered during formulation, storage, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of DODAG LNPs?
A1: The stability of lipid nanoparticles, including those formulated with DODAG, is a multifactorial issue. Key factors include the overall lipid composition, storage temperature, pH of the buffer, and the presence of cryo- or lyoprotectants.[1][2][3] Physical stresses such as vigorous shaking and repeated freeze-thaw cycles can also negatively impact stability by causing particle aggregation and leakage of the encapsulated cargo.[2]
Q2: My DODAG LNPs are aggregating upon storage. What is the likely cause and how can I prevent it?
A2: Aggregation is a common LNP stability issue, often resulting from improper storage conditions. Storing LNPs at temperatures between 2-8°C is generally recommended for aqueous solutions, as freezing without a cryoprotectant can lead to significant aggregation.[2][3] If freezing is necessary for long-term storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) at concentrations around 10-20% (w/v) is crucial to prevent particle fusion during freeze-thaw cycles.[2][4]
Q3: I am observing a significant decrease in encapsulation efficiency over time. What could be the reason?
A3: A decrease in encapsulation efficiency, often referred to as cargo leakage, can be attributed to the physical instability of the LNP structure. This can be exacerbated by storage at non-optimal temperatures (e.g., room temperature or freezing without cryoprotectants) and exposure to light.[1] The choice of helper lipids in the formulation also plays a role in the integrity of the lipid bilayer.
Q4: What is the ideal storage temperature for DODAG LNPs?
A4: For short-term storage (up to several months), refrigeration at 2-8°C is often the most stable condition for aqueous LNP suspensions.[2][3] For long-term storage, freezing at -20°C or -80°C is common, but it is imperative to include a cryoprotectant to prevent aggregation upon thawing.[4] Lyophilization (freeze-drying) with a lyoprotectant is another effective method for long-term preservation.[2]
Q5: Can the pH of my storage buffer affect LNP stability?
A5: While some studies have shown that pH has a minimal effect on LNP stability when stored at refrigerated temperatures, it is generally recommended to store them in a buffer with a physiologically appropriate pH (around 7.4) for ease of use in biological applications.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI) after formulation | 1. Inefficient mixing during formulation.2. Suboptimal lipid ratios.3. Poor quality of lipids. | 1. Ensure rapid and homogenous mixing of the lipid and aqueous phases. Microfluidic mixing is recommended for better control over particle size and PDI.2. Optimize the molar ratios of DODAG, helper lipids, cholesterol, and PEG-lipids.3. Use high-purity lipids from a reputable supplier. |
| Increase in particle size and PDI during storage | 1. Aggregation due to improper storage temperature.2. Ostwald ripening. | 1. Store LNPs at 2-8°C for short-term storage. For long-term storage, freeze at -20°C or -80°C with 10-20% (w/v) sucrose or trehalose.[2][4]2. Ensure a narrow initial size distribution and consider using lipids with low aqueous solubility. |
| Low encapsulation efficiency | 1. Incorrect pH during formulation.2. Suboptimal lipid-to-cargo ratio.3. Inefficient mixing. | 1. For ionizable lipids like DODAG, ensure the aqueous phase buffer has a low pH (e.g., pH 4) to facilitate protonation of the lipid and complexation with the nucleic acid cargo.2. Experiment with different lipid-to-cargo weight ratios to find the optimal loading capacity.3. Utilize a rapid and consistent mixing method, such as a microfluidic system. |
| Loss of biological activity of the encapsulated cargo | 1. Degradation of the cargo (e.g., RNA hydrolysis).2. Leakage of the cargo from the LNPs. | 1. Store at low temperatures to minimize chemical degradation. For RNA, ensure an RNase-free environment during formulation and storage.2. Optimize the lipid composition for better retention. Ensure proper storage to maintain LNP integrity. |
Quantitative Stability Data
The following tables summarize the effects of storage conditions on the physicochemical properties of LNPs. Note that this data is from studies on LNPs with ionizable lipids other than DODAG and should be used as a general guide.
Table 1: Effect of Storage Temperature on LNP Stability in Aqueous Solution
| Storage Temperature | Time | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 25°C (Room Temp) | Day 0 | 80 | 0.15 | 95 |
| Day 30 | 120 | 0.25 | 80 | |
| 4°C (Refrigerated) | Day 0 | 80 | 0.15 | 95 |
| Day 150 | 85 | 0.16 | 92 | |
| -20°C (Frozen, no cryoprotectant) | Day 0 | 80 | 0.15 | 95 |
| Day 150 | 250 (aggregated) | 0.45 | 75 |
Data compiled from findings in studies on general LNP stability.[2][3]
Table 2: Effect of Cryoprotectants on LNP Stability after Freeze-Thaw Cycles
| Cryoprotectant (w/v) | Number of Freeze-Thaw Cycles | Average Particle Size (nm) | PDI |
| None | 1 | 300 | 0.50 |
| 10% Sucrose | 3 | 90 | 0.18 |
| 20% Sucrose | 3 | 82 | 0.16 |
| 10% Trehalose | 3 | 88 | 0.17 |
| 20% Trehalose | 3 | 81 | 0.15 |
Data compiled from findings in studies on general LNP stability.[2]
Experimental Protocols
Protocol 1: DODAG LNP Formulation using Microfluidics
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound (DODAG), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanolic solution should be between 10-25 mM.
-
-
Preparation of Aqueous Cargo Solution:
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop).
-
Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly.
-
-
Purification:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove ethanol and unencapsulated cargo. Use dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Concentration and Sterilization:
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of DODAG LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Quantification (RiboGreen Assay for RNA):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the total RNA.
-
Leave the other set intact to measure the amount of free (unencapsulated) RNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
-
Visual Guides
Caption: Workflow for DODAG LNP Formulation.
Caption: Troubleshooting High PDI in LNP Formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Technical Support Center: Optimizing Drug-to-Lipid Ratios for DODAG Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing drug-to-lipid (D/L) ratios in formulations utilizing 1,2-O-Dioctadecyl-sn-glycerol (DODAG). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges in developing stable and effective lipid nanoparticle (LNP) delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the drug-to-lipid (D/L) ratio in DODAG formulations?
The drug-to-lipid ratio is a critical process parameter that significantly influences the therapeutic efficacy, stability, and physicochemical properties of LNP formulations.[1] This ratio dictates the amount of drug encapsulated relative to the lipid components and directly impacts key attributes such as encapsulation efficiency (EE), drug release kinetics, particle size, and stability.[1] Proper optimization is crucial for achieving a desired therapeutic outcome with a reproducible and stable formulation.
Q2: How does the drug-to-lipid ratio typically affect the physical characteristics of LNPs?
The D/L ratio can influence several key quality attributes of the nanoparticles:
-
Encapsulation Efficiency (EE): There is an optimal range for the D/L ratio to maximize EE. Overloading the system (a very high D/L ratio) can lead to drug precipitation or exclusion from the nanoparticle core, thereby reducing EE.
-
Particle Size and Polydispersity Index (PDI): The D/L ratio can affect particle size.[2] High drug loads may sometimes lead to larger particles or an increase in PDI, indicating a less homogenous population of nanoparticles.[3]
-
Stability: An inappropriate D/L ratio can compromise the physical stability of the LNP dispersion, potentially leading to drug leakage, particle aggregation, or fusion over time.[4][5] Helper lipids like cholesterol are known to enhance LNP stability by influencing membrane integrity and rigidity.[5]
Q3: What is a good starting point for the drug-to-lipid ratio in a new DODAG formulation?
For initial screening, a weight ratio (drug:total lipid) ranging from 1:10 to 1:50 is a common starting point. In terms of molar ratios for nucleic acid payloads, an N/P ratio (ratio of nitrogen in ionizable lipids to phosphate (B84403) in the nucleic acid) between 3 and 6 is often used as a starting point in related systems. The optimal ratio is highly dependent on the specific drug's physicochemical properties (e.g., hydrophobicity, charge) and the overall lipid composition. Systematic screening across a range of D/L ratios is essential for optimization.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of DODAG-based LNP formulations.
Q: My encapsulation efficiency is consistently low (<80%). What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Drug-to-Lipid Ratio | The system may be oversaturated. Systematically screen a lower range of D/L ratios (e.g., 1:20, 1:30, 1:50 w/w). |
| Poor Drug-Lipid Interaction | DODAG is a neutral, structural lipid. Ensure the other lipids in the formulation (e.g., ionizable cationic lipid, helper lipids) are appropriate for your drug type. For charged drugs, ensure an appropriate ionizable lipid is used. |
| Inefficient Mixing/Formation Process | Ensure rapid and homogenous mixing of the lipid-ethanol and aqueous drug phases. For microfluidic methods, check for channel blockages and ensure flow rates are stable. For bulk mixing, ensure vigorous and reproducible stirring. |
| Incorrect pH of Aqueous Buffer | For ionizable lipids and pH-sensitive drugs, the pH of the aqueous buffer is critical. Ensure the pH is optimized to facilitate both lipid protonation (for nucleic acid complexation) and drug stability. |
Q: My particles are too large (>200 nm) or the Polydispersity Index (PDI) is high (>0.2). How can I fix this?
| Potential Cause | Troubleshooting Steps & Solutions |
| Aggregation due to High D/L Ratio | A high drug load can disrupt the lipid bilayer, leading to instability and aggregation. Decrease the D/L ratio and re-evaluate particle size and PDI. |
| Suboptimal Mixing Parameters | In microfluidic systems, increase the total flow rate or the flow rate ratio (aqueous:ethanol) to promote the formation of smaller, more uniform particles. |
| Inadequate PEG-Lipid Content | The PEGylated lipid is crucial for controlling particle size and preventing aggregation.[7] Ensure the molar percentage of the PEG-lipid is sufficient (typically 1-2 mol%). Consider screening different PEG-lipid chain lengths. |
| Lipid Stock Solution Issues | Ensure all lipids, especially cholesterol, are fully dissolved in the ethanol (B145695) stock solution before mixing.[8] Incomplete solubilization can lead to larger, heterogeneous particles. |
Data Presentation: Impact of D/L Ratio
The following table illustrates the typical impact of varying the drug-to-lipid ratio on the physicochemical properties of lipid nanoparticles. Note: This is example data based on common trends observed in LNP development and should be confirmed experimentally for your specific DODAG formulation.
| Drug:Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1:50 | 85 ± 4 | 0.11 ± 0.02 | +35 ± 5 | 96 ± 2 |
| 1:30 | 92 ± 5 | 0.13 ± 0.03 | +32 ± 4 | 97 ± 1 |
| 1:20 | 110 ± 8 | 0.18 ± 0.04 | +28 ± 6 | 91 ± 3 |
| 1:10 | 155 ± 15 | 0.25 ± 0.05 | +21 ± 7 | 78 ± 5 |
Visualizing Workflows and Logic
// Connections LipidStock -> Mixing; DrugStock -> Mixing; Mixing -> DLS -> Zeta -> EE -> Decision; Decision -> Mixing [label="No:\nAdjust D/L Ratio\n& Re-formulate", color="#EA4335"]; Decision -> Final [label="Yes", color="#34A853"]; Final [shape=ellipse, label="Optimized Formulation", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; } } Caption: Workflow for optimizing the drug-to-lipid ratio.
Experimental Protocols
Protocol 1: Preparation of DODAG-based LNPs using Microfluidics
This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and reproducible method.
1. Materials & Reagents:
-
This compound (DODAG)
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
Cholesterol[8]
-
PEG-Lipid (e.g., DMG-PEG 2000)[8]
-
Drug payload (e.g., mRNA, siRNA)
-
Ethanol (200 proof, anhydrous)
-
Aqueous Buffer (e.g., 50 mM Citrate Buffer, pH 4.0)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
2. Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps
-
Glass vials
-
Dialysis cassette (e.g., 10 kDa MWCO)
3. Procedure:
-
Prepare Lipid Stock Solution (in Ethanol):
-
Dissolve the DODAG, ionizable lipid, cholesterol, and PEG-lipid in ethanol to achieve a desired molar ratio (e.g., 50:38.5:10:1.5 of ionizable lipid:cholesterol:DODAG:PEG-lipid).
-
The final total lipid concentration is typically between 10-25 mM.[9]
-
Gently warm (if necessary) to ensure all components, especially cholesterol, are fully dissolved.[8]
-
-
Prepare Drug Stock Solution (Aqueous Phase):
-
Dissolve the drug payload (e.g., mRNA) in the aqueous buffer (e.g., Citrate Buffer, pH 4.0) to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous drug solution into another.
-
Set the flow rate ratio, typically 3:1 (Aqueous:Ethanol).
-
Initiate pumping to mix the two streams within the microfluidic cartridge. The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the LNPs.
-
Collect the resulting milky-white LNP dispersion in a sterile glass vial.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and raise the pH, dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours or overnight at 4°C, with at least two buffer changes.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 2-8°C.
-
Protocol 2: Characterization of LNP Formulations
Accurate characterization is essential to confirm the quality of the formulation.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).[10]
-
Procedure:
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size) and the PDI value. An acceptable PDI is typically <0.2.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
-
Perform the measurement to determine the surface charge of the nanoparticles. This is indicative of stability and interaction with biological membranes.
-
3. Encapsulation Efficiency (EE) Determination (for RNA payload):
-
Technique: RiboGreen® Assay (or similar fluorescent dye-based assay).
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
Total RNA Measurement: Add a surfactant (e.g., 0.5% Triton™ X-100) to one set of samples to lyse the LNPs and release the encapsulated RNA.
-
Free RNA Measurement: Use the second set of samples as is (intact LNPs).
-
Add the RiboGreen® reagent to both sets of samples and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
-
Calculate the EE using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
References
- 1. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijpsr.com [ijpsr.com]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up 1,2-O-Dioctadecyl-sn-glycerol Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of 1,2-O-Dioctadecyl-sn-glycerol nanoparticle production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound nanoparticles?
Scaling up the production of these nanoparticles from a laboratory to an industrial scale presents several significant challenges.[1][2] Key obstacles include maintaining batch-to-batch consistency in particle size and drug loading, preventing nanoparticle aggregation, ensuring the stability of the formulation, and adapting laboratory-scale production methods to larger volumes without compromising product quality.[1][2] Additionally, the transition from small-scale, highly controlled environments to large-scale manufacturing can be complex due to changes in reaction kinetics, heat and mass transfer, and material properties.[2]
Q2: How does the concentration of this compound impact the characteristics of the final nanoparticle formulation?
The concentration of this compound, a key lipid component, significantly influences the physicochemical properties of the nanoparticles. Variations in its concentration can affect particle size, encapsulation efficiency, and the overall stability of the formulation.[3] An optimal concentration is crucial for achieving the desired therapeutic efficacy and ensuring the long-term stability of the product.
Q3: What are the most suitable large-scale production methods for this compound nanoparticles?
Several methods are available for the large-scale production of lipid nanoparticles. High-pressure homogenization (HPH) is a well-established and reliable technique that can be used for both hot and cold homogenization processes.[4][5] Microfluidics is another advanced technique that offers precise control over nanoparticle characteristics, although scaling up can be a challenge.[5] The choice of method depends on the specific formulation, the desired particle characteristics, and the required production volume.
Q4: How can I prevent aggregation of my nanoparticles during and after scale-up?
Nanoparticle aggregation is a common issue that can be addressed through several strategies. Ensuring adequate stabilization through the use of appropriate surfactants and optimizing their concentration is critical.[6] The pH of the dispersion medium also plays a vital role in maintaining the stability of nanoparticles stabilized by charged lipids.[6] Additionally, process parameters such as mixing speed and temperature must be carefully controlled to prevent aggregation during production.[5]
Q5: What analytical techniques are essential for quality control during the scaling-up process?
A suite of analytical techniques is necessary to ensure the quality and consistency of your nanoparticle formulation. Dynamic light scattering (DLS) is commonly used to measure particle size and polydispersity index (PDI).[7] Zeta potential analysis is important for assessing the surface charge and stability of the nanoparticles.[7] For detailed morphological characterization, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed.[2]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) in Large Batches
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inadequate Mixing Dynamics at Large Scale | - Optimize the mixing speed and time for the larger vessel geometry.- Consider using a different mixing technology, such as high-shear mixing or microfluidization, that provides more uniform energy dissipation.[8] |
| Temperature Gradients in the Reactor | - Ensure uniform heating of the lipid and aqueous phases before mixing.- Monitor and control the temperature throughout the production process. |
| Variability in Raw Material Quality | - Establish stringent quality control specifications for all raw materials, including this compound and surfactants.- Source materials from a reliable supplier to ensure batch-to-batch consistency. |
| Suboptimal Surfactant Concentration | - Perform a design of experiments (DoE) to determine the optimal surfactant concentration that yields the desired particle size and PDI at the target scale.[9] |
Issue 2: Nanoparticle Aggregation and Sedimentation Post-Production
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Insufficient Electrostatic or Steric Stabilization | - Evaluate the zeta potential of the nanoparticles. A value further from zero (typically > ±30 mV) indicates better electrostatic stability.- If using a non-ionic surfactant for steric stabilization, ensure its concentration is sufficient to provide adequate surface coverage. |
| Inappropriate pH of the Final Formulation | - Measure and adjust the pH of the nanoparticle suspension to a range where the surface charge is maximized, thus enhancing repulsive forces between particles.[6] |
| Presence of Residual Organic Solvents | - Implement an efficient solvent removal step, such as tangential flow filtration or diafiltration, to minimize residual solvent levels that can destabilize the nanoparticles. |
| Storage Conditions | - Investigate the effect of storage temperature on nanoparticle stability. Store the formulation at the optimal temperature determined from stability studies. |
Experimental Protocols
Protocol 1: Scalable Production of this compound Nanoparticles using High-Pressure Homogenization (HPH)
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Aqueous phase (e.g., purified water, buffer)
-
Active Pharmaceutical Ingredient (API) if applicable
Equipment:
-
High-pressure homogenizer
-
High-shear mixer
-
Thermostatically controlled water bath
-
Particle size analyzer (e.g., DLS)
Methodology:
-
Preparation of Lipid Phase: Melt the this compound and any other lipid-soluble components at a temperature above the lipid's melting point.
-
Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear mixing to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through the high-pressure homogenizer for a predetermined number of cycles and at an optimized pressure.
-
Cooling and Solidification: Cool down the resulting nanoemulsion to allow the lipid to solidify and form solid lipid nanoparticles.
-
Characterization: Analyze the nanoparticle suspension for particle size, PDI, and zeta potential.
Protocol 2: Characterization of Nanoparticle Stability
Methodology:
-
Initial Characterization: Immediately after production, measure the particle size, PDI, and zeta potential of the nanoparticle formulation.
-
Accelerated Stability Studies: Store aliquots of the nanoparticle suspension at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Analysis: Analyze the samples for any changes in particle size, PDI, zeta potential, and visual appearance (e.g., aggregation, sedimentation).
-
Data Evaluation: Plot the measured parameters against time for each storage condition to determine the long-term stability of the formulation.
Visualizations
Caption: Experimental Workflow for Nanoparticle Production.
Caption: Troubleshooting Decision Tree for Particle Size.
References
- 1. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Top tips for characterizing lipid nanoparticles: Vector analytics masterclass 1 of 6 | Malvern Panalytical [malvernpanalytical.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
assessing the long-term stability of 1,2-O-Dioctadecyl-sn-glycerol formulations at different temperatures
Welcome to the technical support center for 1,2-O-Dioctadecyl-sn-glycerol formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful long-term stability of your lipid-based formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound formulations, such as lipid nanoparticles (LNPs) and liposomes.
Question 1: My lipid nanoparticles are aggregating during storage. What are the likely causes and solutions?
Answer: Aggregation, observed as an increase in particle size (Z-average diameter) and polydispersity index (PDI), is a common stability issue. Several factors can contribute to this:
-
Inappropriate Storage Temperature: Storing formulations at 4°C (refrigeration) is often preferable to freezing (-20°C or -80°C).[1][2] Freeze-thaw cycles can induce phase separation and particle fusion, leading to irreversible aggregation.[2][3]
-
Lack of Electrostatic Repulsion: Formulations with a neutral surface charge are prone to aggregation. Incorporating a small percentage (5-10 mol%) of a charged lipid can introduce electrostatic repulsion between particles, enhancing stability. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[4]
-
High Ionic Strength: High salt concentrations in the storage buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[4]
-
Suboptimal Formulation: The lipid composition is critical. The inclusion of "helper" lipids like cholesterol can increase particle rigidity, while incorporating PEGylated lipids provides a protective steric barrier that prevents particles from associating.[1][5]
Solutions:
-
Optimize Storage Temperature: For aqueous suspensions, store at 2-8°C. Long-term studies show refrigeration maintains particle size and efficacy better than freezing or room temperature storage.[2][3][6]
-
Use Cryoprotectants for Freezing: If freezing is necessary, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (at 10-20% w/v) to the formulation before freezing to prevent aggregation upon thawing.[1][3][7]
-
Modify Formulation: Include charged lipids to increase electrostatic repulsion or PEGylated lipids (e.g., DSPE-PEG2000) to provide steric hindrance.[4][5]
-
Control Buffer Conditions: Use a buffer with low ionic strength and maintain a stable pH, typically around physiological pH (7.4), for storage.[3][4]
Question 2: I'm observing a decrease in the encapsulation efficiency (EE) and biological activity of my formulation over time. Why is this happening?
Answer: A drop in encapsulation efficiency indicates that the encapsulated cargo (e.g., siRNA, mRNA, small molecules) is leaking from the nanoparticles. This can be caused by:
-
Physical Instability: Aggregation and fusion of nanoparticles can disrupt the lipid bilayer, leading to cargo leakage.
-
Temperature Effects: Elevated temperatures (e.g., room temperature) can increase the fluidity of the lipid membrane, making it more permeable and prone to leakage. Formulations stored at 4°C generally show better retention of encapsulated material compared to those at 25°C.[3][7]
-
Chemical Degradation: Although the ether linkages in this compound are more resistant to hydrolysis than ester linkages, other components in the formulation or the cargo itself may degrade, affecting the overall stability and activity.[4]
Solutions:
-
Maintain Cold Chain: Store formulations consistently at 2-8°C to minimize membrane fluidity and cargo leakage.[2][3]
-
Incorporate Cholesterol: Adding cholesterol to the formulation can decrease membrane fluidity and enhance stability, reducing leakage.[1]
-
Lyophilization (Freeze-Drying): For long-term storage (months to years), lyophilization is the most effective method to prevent aggregation and leakage. Formulations should include lyoprotectants (e.g., sucrose, trehalose) prior to freeze-drying to ensure stability upon reconstitution.[3][8]
Question 3: How do I choose the right storage conditions for my formulation?
Answer: The optimal storage condition depends on the desired storage duration and the specific formulation.
-
Short- to Mid-Term Storage (up to ~5-6 months): Storing the aqueous formulation in a refrigerator at 2-8°C is recommended. This condition has been shown to preserve particle size, encapsulation efficiency, and biological activity effectively.[2][3]
-
Long-Term Storage (>6 months): Lyophilization (freeze-drying) with the inclusion of cryoprotectants is the preferred method. The resulting dry powder is stable for extended periods, even at room temperature, and can be reconstituted before use.[3][8]
-
Avoid Freezing without Cryoprotectants: Storing aqueous lipid nanoparticle suspensions at -20°C or -80°C without cryoprotectants often leads to a significant increase in particle size and loss of efficacy after thawing.[3][7]
Data on Long-Term Stability
The stability of lipid nanoparticle (LNP) formulations is assessed by monitoring key parameters over time at different temperatures. These include physical characteristics like Z-average diameter (particle size) and polydispersity index (PDI), as well as functional attributes like encapsulation efficiency (EE) and biological activity.
Table 1: Stability of mRNA-LNPs in Aqueous Suspension Over 7 Days Data synthesized from Yahagi et al., Pharmaceutics, 2022.[7][9]
| Storage Temp. | Parameter | Day 0 | Day 7 | % Change |
| -80°C | Z-average (nm) | 85.3 | 148.4 | +74.0% |
| PDI | 0.11 | 0.23 | +109.1% | |
| EE (%) | 92.5 | 80.9 | -12.5% | |
| -30°C | Z-average (nm) | 85.3 | 90.1 | +5.6% |
| PDI | 0.11 | 0.13 | +18.2% | |
| EE (%) | 92.5 | 91.5 | -1.1% | |
| 4°C | Z-average (nm) | 85.3 | 86.2 | +1.1% |
| PDI | 0.11 | 0.12 | +9.1% | |
| EE (%) | 92.5 | 92.1 | -0.4% | |
| 25°C | Z-average (nm) | 85.3 | 87.5 | +2.6% |
| PDI | 0.11 | 0.12 | +9.1% | |
| EE (%) | 92.5 | 91.8 | -0.8% |
Table 2: Long-Term Stability of Lipidoid Nanoparticles (LNPs) in Aqueous Suspension Data synthesized from Ball, Bajaj, & Whitehead, International Journal of Nanomedicine, 2017.[2][3][10]
| Storage Temp. | Parameter | Day 0 | Day 58 | Day 156 |
| -20°C | Z-average (nm) | ~110 | ~150 | ~250 |
| PDI | ~0.15 | ~0.20 | ~0.35 | |
| siRNA Entrapment | ~95% | ~95% | ~90% | |
| 2°C | Z-average (nm) | ~110 | ~110 | ~120 |
| PDI | ~0.15 | ~0.15 | ~0.18 | |
| siRNA Entrapment | ~95% | ~95% | ~95% | |
| 25°C | Z-average (nm) | ~110 | ~130 | ~180 |
| PDI | ~0.15 | ~0.20 | ~0.25 | |
| siRNA Entrapment | ~95% | ~90% | ~85% |
Note: The data clearly indicates that refrigeration (2-4°C) is the optimal condition for storing aqueous LNP suspensions to maintain physical stability and minimize cargo leakage.
Experimental Protocols & Workflows
Protocol 1: General Long-Term Stability Study
This protocol outlines a typical workflow for assessing the long-term stability of a this compound formulation.
-
Batch Preparation: Prepare a sufficient quantity of the lipid formulation under sterile conditions to allocate for all time points and storage conditions.
-
Initial Characterization (T=0): Immediately after preparation, perform a full characterization of the batch. This includes:
-
Visual inspection (clarity, precipitation).
-
Particle size (Z-average) and PDI analysis by Dynamic Light Scattering (DLS).
-
Zeta potential measurement.
-
Encapsulation efficiency (EE) and drug load.
-
Chemical purity of lipids and active ingredient by HPLC.
-
In vitro activity/potency assay.
-
-
Sample Aliquoting and Storage: Aliquot the batch into appropriate vials for each time point to avoid repeated sampling from a master stock. Store aliquots under the desired temperature conditions (e.g., 4°C, 25°C, -20°C, -80°C).
-
Time-Point Testing: At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove a set of aliquots from each storage condition.
-
Sample Equilibration: Allow samples to equilibrate to room temperature before analysis. For frozen samples, this step is critical to ensure consistency.
-
Repeat Characterization: Perform the same set of characterization tests as conducted at T=0.
-
Data Analysis: Compare the results from each time point to the initial T=0 data to identify trends in degradation, aggregation, or loss of activity.
Caption: Workflow for a long-term stability study.
Protocol 2: Particle Size and PDI Analysis by Dynamic Light Scattering (DLS)
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.[11]
-
Sample Preparation:
-
Dilute the lipid nanoparticle formulation in the original storage buffer (filtered with a 0.2 µm filter) to an appropriate concentration. The target particle count rate should be within the instrument's optimal range (typically 150-250 kcps) to ensure accurate measurements.[11][12]
-
Gently mix the diluted sample by inverting the tube; do not vortex, as this can induce aggregation or shear the nanoparticles.
-
-
Cuvette Preparation: Use a clean, scratch-free disposable or quartz cuvette. Rinse the cuvette with filtered buffer before adding the diluted sample. Ensure there are no air bubbles.
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the dispersant (viscosity and refractive index of the buffer) and temperature (e.g., 25°C).
-
Allow the sample to thermally equilibrate for 1-2 minutes inside the instrument.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3 runs of 10-15 measurements each) that are averaged by the software.
-
-
Data Interpretation: The software will generate a report including the Z-average diameter (intensity-weighted mean hydrodynamic size), the polydispersity index (PDI, a measure of the width of the size distribution), and the size distribution graph. A PDI value < 0.2 is generally considered indicative of a monodisperse and homogenous population.[3]
Protocol 3: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to ensure that analytical methods are "stability-indicating."[13][14][15]
-
Prepare Samples: Expose aliquots of the formulation to various stress conditions. A control sample should be stored under ideal conditions (e.g., 4°C, protected from light).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of the formulation to acidic (e.g., pH 1.2 with HCl) and basic (e.g., pH 12 with NaOH) conditions. Incubate at a controlled temperature (e.g., 40-60°C) for a set period.
-
Oxidation: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂), and incubate.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 50°C, 60°C, 70°C).[13]
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: After the stress period, neutralize the acid/base samples. Analyze all stressed samples and the control using a stability-indicating analytical method, typically a Reverse-Phase HPLC method with UV and/or Charged Aerosol Detection (CAD).[16]
-
Evaluation: The goal is to achieve 10-20% degradation of the parent compound.[14] The analytical method is considered stability-indicating if it can resolve the parent lipid peak from all degradation product peaks, demonstrating specificity.
Troubleshooting & Signaling Pathway Diagrams
Troubleshooting Aggregation
Particle aggregation is a primary failure mode for lipid-based formulations. The following decision tree provides a logical workflow for troubleshooting this issue.
Caption: Decision tree for troubleshooting formulation aggregation.
Signaling Pathway: Protein Kinase C (PKC) Activation
This compound is a structural analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Like DAG, it can activate Protein Kinase C (PKC), influencing numerous cellular processes.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. liposomes.ca [liposomes.ca]
- 6. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
- 16. Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
analytical techniques for detecting impurities in 1,2-O-Dioctadecyl-sn-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in 1,2-O-Dioctadecyl-sn-glycerol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the synthesis process or degradation. These may include:
-
Starting Materials: Unreacted glycerol (B35011), solketal, or octadecyl bromide/mesylate.
-
Regioisomers: 1,3-O-Dioctadecyl-sn-glycerol is a common isomeric impurity that can be difficult to separate.
-
By-products: Mono-alkylated glycerol (1-O-octadecyl-sn-glycerol), and tri-alkylated glycerol.
-
Degradation Products: Oxidative degradation can lead to the formation of aldehydes, ketones, and carboxylic acids from the alkyl chains.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: A combination of techniques is often ideal.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is excellent for separating non-volatile impurities like regioisomers and other glycerides.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for analyzing volatile and semi-volatile impurities, but requires derivatization of the polar hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and quantification of impurities, especially for distinguishing between isomers.[1]
Q3: Why am I seeing poor peak shapes (tailing or fronting) in my HPLC analysis?
A3: Poor peak shape for hydrophobic molecules like this compound is a common issue. Potential causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Secondary Interactions: The free hydroxyl group can interact with residual silanols on the silica-based column, causing peak tailing.
-
Inappropriate Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible.
Q4: My compound is not detected or shows a very low response in GC analysis. What could be the problem?
A4: this compound is a high molecular weight and polar compound, which makes its analysis by GC challenging.
-
Non-volatility: The compound itself is not volatile enough for direct GC analysis. Derivatization of the hydroxyl group is necessary.
-
Thermal Degradation: High temperatures in the injector and column can cause the compound to degrade.
-
Adsorption: The polar hydroxyl group can adsorb to active sites in the GC system (e.g., liner, column), leading to poor peak shape and low response.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting | 1. Column void or contamination at the inlet. 2. Sample solvent is too different from the mobile phase. 3. Co-elution of closely related species (e.g., regioisomers). | 1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the gradient to improve resolution. |
| Broad Peaks | 1. High injection volume or concentration. 2. Extra-column volume (long tubing). 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Use shorter, narrower internal diameter tubing. 3. Replace the column. |
| Baseline Drift | 1. Column bleed at high organic solvent concentrations. 2. Temperature fluctuations in the column oven. 3. Mobile phase not properly degassed. | 1. Use a column with low bleed characteristics. 2. Ensure the column oven is stable. 3. Degas the mobile phase before use. |
GC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Response | 1. Incomplete derivatization. 2. Adsorption in the injector or column. 3. Thermal degradation in the injector. | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a deactivated liner and a column suitable for high molecular weight compounds. 3. Use a lower injector temperature or a cool on-column injection technique.[2] |
| Peak Tailing | 1. Active sites in the GC system. 2. Incomplete derivatization leaving the polar hydroxyl group exposed. | 1. Use a deactivated liner and column. 2. Ensure complete derivatization of the sample. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the syringe or injector. | 1. Run a blank gradient after each sample. 2. Clean the syringe and injector port. |
Experimental Protocols
HPLC-CAD Method for Impurity Profiling
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
CAD Settings: Nebulizer Temperature: 35 °C, Gas Pressure: 35 psi
GC-MS Method for Impurity Analysis (after Derivatization)
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Injector Temperature: 280 °C (Splitless)
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp to 320 °C at 10 °C/min
-
Hold at 320 °C for 10 min
-
-
MS Transfer Line: 300 °C
-
MS Ion Source: 230 °C
-
Scan Range: m/z 50-800
¹H NMR for Isomer Quantification
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Procedure: Accurately weigh the sample and internal standard into an NMR tube and dissolve in CDCl₃.
-
Key Signals for Quantification:
-
This compound: Look for distinct signals for the protons on the glycerol backbone.
-
1,3-O-Dioctadecyl-sn-glycerol: The symmetry of this isomer will result in a different splitting pattern and chemical shift for the glycerol protons compared to the 1,2-isomer.[1]
-
Visualizations
Caption: Analytical workflow for impurity detection in this compound.
Caption: Logical flow for troubleshooting poor chromatographic peak shapes.
References
strategies to enhance the endosomal escape of 1,2-O-Dioctadecyl-sn-glycerol carriers
Welcome to the technical support center for 1,2-O-Dioctadecyl-sn-glycerol (DODG) based carrier systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the cytosolic delivery of your therapeutic payloads by enhancing endosomal escape.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DODG carriers enter cells and why is endosomal escape a critical barrier?
A1: DODG carriers, as cationic lipids, primarily enter cells through endocytosis. The positively charged liposomes interact with the negatively charged cell surface, triggering internalization into membrane-bound vesicles called endosomes. As these endosomes mature, their internal environment becomes increasingly acidic and degradative. For the therapeutic cargo to reach its target within the cytoplasm (e.g., mRNA for translation, siRNA for gene silencing), it must escape these endosomes before being degraded by lysosomal enzymes. Failure to efficiently escape the endosome is a major bottleneck in the delivery process, significantly reducing the therapeutic efficacy of the encapsulated cargo.
Q2: What are the most common strategies to enhance the endosomal escape of DODG carriers?
A2: The most prevalent strategies focus on incorporating "helper lipids" into the DODG formulation. These lipids are designed to destabilize the endosomal membrane in response to the acidic environment of the endosome, facilitating the release of the carrier's contents into the cytoplasm. Key strategies include:
-
Inclusion of Fusogenic Lipids: Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are known as fusogenic lipids. DOPE adopts a conical shape that can disrupt the bilayer structure of the endosomal membrane, promoting fusion and subsequent cargo release.[1][2]
-
pH-Sensitive Components: Incorporating lipids that change their charge or shape in the acidic environment of the endosome can trigger membrane disruption. While DODG itself is a cationic lipid, its interaction with anionic lipids in the endosomal membrane is crucial. The protonation of certain lipid components at low pH can enhance their fusogenic properties.[3]
-
Optimizing Lipid Ratios: The molar ratio of DODG to helper lipids and other components like cholesterol is critical. Fine-tuning these ratios can significantly impact the stability of the carrier and its ability to fuse with the endosomal membrane.
Q3: How can I quantify the endosomal escape of my DODG carriers?
A3: Several assays can be used to measure endosomal escape, with varying degrees of directness and complexity. A highly effective and direct method is the Galectin-8 (Gal8) Recruitment Assay . Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomes. By using a fluorescently tagged Gal8 (e.g., Gal8-GFP), endosomal rupture can be visualized and quantified as fluorescent puncta within the cell.[4][5][6] Other methods include co-localization studies with endosomal markers (e.g., LysoTracker) and functional assays that measure the activity of the delivered cargo in the cytoplasm.
Troubleshooting Guide: Low Cytosolic Delivery
Experiencing low transfection efficiency or poor therapeutic effect? This guide will help you troubleshoot common issues related to suboptimal endosomal escape of your DODG carriers.
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency / Poor Cargo Activity | Inefficient Endosomal Escape | 1. Incorporate a Fusogenic Helper Lipid: If not already included, formulate your DODG carriers with DOPE at a 1:1 molar ratio. This is a common starting point for enhancing fusogenicity. 2. Optimize Lipid Ratios: Systematically vary the molar ratios of DODG, DOPE, and cholesterol to find the optimal formulation for your specific cell type and cargo. 3. Characterize Particle Properties: Ensure your DODG carriers have the optimal size (typically 80-150 nm) and a positive zeta potential, as these factors influence cellular uptake. |
| Degradation of Cargo | 1. Confirm Cargo Integrity: Before encapsulation, ensure your nucleic acid or other therapeutic cargo is not degraded. 2. Protect from Nucleases: Use RNase-free reagents and techniques during formulation to prevent cargo degradation. | |
| Suboptimal Formulation Protocol | 1. Review Formulation Method: Ensure consistent and reproducible formulation procedures. The thin-film hydration method followed by extrusion is a standard approach. 2. Check Hydration Buffer: Use a buffer that is compatible with your lipids and cargo. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[7] | |
| High Cytotoxicity | Excess Cationic Lipid | 1. Optimize DODG Concentration: While a positive charge is necessary for cellular uptake, excessive cationic lipid can be toxic. Perform a dose-response experiment to find the optimal concentration of your DODG carriers. 2. Assess Cell Health: Ensure your cells are healthy and at an appropriate confluency (typically 70-90%) at the time of transfection.[8][9] |
| Contaminants in Formulation | 1. Use High-Purity Lipids: Ensure the DODG, DOPE, and other lipids are of high purity and stored correctly to prevent degradation.[7] 2. Sterile Technique: Use sterile techniques throughout the formulation and transfection process to avoid contamination. | |
| Inconsistent Results | Variability in Formulation | 1. Standardize Protocols: Adhere strictly to your optimized formulation and transfection protocols. 2. Consistent Reagent Quality: Use lipids and other reagents from the same lot for a series of experiments to minimize variability. |
| Cell Culture Conditions | 1. Consistent Cell Passaging: Use cells within a consistent and low passage number range. 2. Monitor Cell Confluency: Ensure consistent cell confluency at the time of transfection.[8] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low transfection efficiency.
Quantitative Data
The inclusion of the fusogenic helper lipid DOPE has been shown to significantly enhance the transfection efficiency of cationic liposomes, which is a strong indicator of improved endosomal escape.
| Formulation | Cell Line | Transfection Efficiency (Relative Luciferase Activity) | Reference |
| Cationic Liposome (B1194612) with DOPC | 16HBE14o- | ~1 x 10^7 RLU/mg | [2] |
| Cationic Liposome with DOPE | 16HBE14o- | ~2 x 10^8 RLU/mg | [2] |
Note: This data illustrates the principle of enhanced transfection with DOPE in a cationic liposome system similar to DODG. Specific efficiency gains will vary depending on the cell line, cargo, and precise formulation.
Experimental Protocols
Protocol 1: Formulation of DODG:DOPE Carriers by Thin-Film Hydration
This protocol describes a general method for preparing DODG carriers incorporating DOPE to enhance endosomal escape.
Materials:
-
This compound (DODG)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Sterile, RNase-free water or buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator or gentle stream of nitrogen gas
-
Water bath sonicator or mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DODG, DOPE, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1:1).
-
Evaporate the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the flask.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, RNase-free aqueous buffer by adding the buffer to the flask and vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[7] This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 5-10 minutes.
-
Extrusion (Recommended): For a more uniform size distribution of large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 10-20 times.[7]
-
-
Cargo Loading:
-
The therapeutic cargo (e.g., nucleic acids) can be encapsulated during the hydration step (passive loading) or complexed with the pre-formed cationic liposomes (active loading).
-
Protocol 2: Galectin-8 (Gal8) Recruitment Assay for Endosomal Escape
This assay allows for the direct visualization and quantification of endosomal disruption.
Materials:
-
Cells stably or transiently expressing a Gal8-fluorescent protein fusion (e.g., Gal8-GFP).
-
DODG:DOPE carriers encapsulating your cargo.
-
Control carriers (e.g., DODG only).
-
High-content imaging system or confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding:
-
Seed the Gal8-reporter cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) to allow for adherence and optimal confluency for imaging.
-
-
Treatment:
-
Treat the cells with your DODG:DOPE carriers at various concentrations.
-
Include a negative control (untreated cells) and a positive control for endosomal disruption if available.
-
Include DODG-only carriers to compare the effect of DOPE.
-
-
Live-Cell Imaging:
-
Image the cells using a high-content imaging system or confocal microscope at different time points (e.g., 2, 4, 8, 24 hours) to monitor the formation of Gal8-GFP puncta.
-
-
Image Analysis:
-
Acquire images from multiple fields of view for each condition.
-
Use image analysis software to identify and quantify the number and intensity of Gal8-GFP puncta per cell. An increase in puncta indicates a higher frequency of endosomal escape events.[10]
-
Caption: DOPE facilitates endosomal escape of nucleic acids.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. biorxiv.org [biorxiv.org]
overcoming poor reproducibility in 1,2-O-Dioctadecyl-sn-glycerol liposome preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to overcome poor reproducibility in the preparation of 1,2-O-Dioctadecyl-sn-glycerol (DODG) liposomes.
Troubleshooting Guide
This section addresses specific issues that may arise during DODG liposome (B1194612) preparation, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Reproducibility (Batch-to-Batch Variation) | 1. Incomplete removal of organic solvent. 2. Inconsistent hydration temperature or time. 3. Variations in sizing method (e.g., extrusion pressure, sonication time/power). 4. Purity of DODG and other lipids. | 1. Dry the lipid film under high vacuum for an extended period (e.g., overnight) to ensure all residual solvent is removed.[1][2] 2. Use a water bath set to a precise temperature above the phase transition temperature (Tc) of all lipids in the formulation.[1][2] Standardize hydration time. 3. For extrusion, use a consistent number of passes and pressure.[3] For sonication, use a calibrated instrument and consistent parameters (time, power, pulse). Note that extrusion generally yields more reproducible results than sonication.[4][5] 4. Use high-purity lipids from a reputable supplier. Store lipids under inert gas and at the recommended temperature to prevent degradation. |
| Inconsistent or Large Particle Size | 1. Incomplete lipid hydration. 2. Improper sizing technique. 3. Lipid aggregation post-preparation. 4. Formulation issues (e.g., high lipid concentration). | 1. Ensure the hydration buffer is heated above the Tc of the lipids.[1] Agitate the flask vigorously during initial hydration to ensure the entire lipid film is exposed to the buffer.[2][6] 2. Extrusion: Ensure the membrane is correctly fitted. Perform an odd number of passes (e.g., 11-21 times) through the membrane to ensure a homogenous sample.[5] Sonication: Use a probe sonicator for better energy transfer, but be mindful of potential lipid degradation. Optimize sonication time; excessive sonication can lead to fusion or degradation. 3. Store liposomes at 4°C. For long-term storage, consider the stability of the specific formulation; some ether lipids show excellent stability.[7][8] Include a charge-imparting lipid (e.g., DOTAP, DPPG) to increase electrostatic repulsion and prevent aggregation. 4. Lower the total lipid concentration. High concentrations can increase viscosity and hinder efficient sizing.[9] |
| High Polydispersity Index (PDI > 0.2) | 1. Insufficient number of extrusion passes. 2. Non-uniform lipid film. 3. Sonication method. | 1. Increase the number of extrusion passes through the polycarbonate membrane. A minimum of 11 passes is often recommended for monodisperse populations.[5] 2. When creating the lipid film with a rotary evaporator, rotate the flask slowly to ensure a thin, even film is deposited on the wall.[1] 3. Sonication is known to produce less uniform size distributions compared to extrusion.[4][5] If a low PDI is critical, extrusion is the preferred method.[3] |
| Low Encapsulation Efficiency (EE%) | 1. Drug properties (e.g., poor aqueous solubility for hydrophilic drugs). 2. Unoptimized drug-to-lipid ratio. 3. Drug leakage during sizing. 4. Improper purification method. | 1. For hydrophilic drugs, use an active loading method (e.g., ammonium (B1175870) sulfate (B86663) gradient) post-preparation.[10] For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent. 2. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. 3. Extrusion is a gentler process than probe sonication and may reduce leakage of the encapsulated drug.[11] 4. Use size exclusion chromatography (SEC) or tangential flow filtration instead of ultracentrifugation for purification, as these methods can be gentler on the liposomes. |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound (DODG), an ether lipid, over common ester lipids like DOPC?
A1: DODG is an ether lipid. The ether linkages in lipids like DODG are more resistant to chemical and enzymatic degradation (e.g., by phospholipases) compared to the ester linkages found in lipids like DOPC.[7] This increased stability can lead to liposomes with longer circulation times and better retention of encapsulated contents, which is advantageous for drug delivery applications.[7][12]
Q2: How critical is the removal of the organic solvent after forming the lipid film?
A2: It is absolutely critical. Residual organic solvent can disrupt the formation of a stable bilayer during hydration, leading to defects in the liposome membrane.[2] This can result in inconsistent vesicle formation, altered particle size, and poor drug encapsulation. Drying the film under a high vacuum for several hours to overnight is a mandatory step for achieving reproducibility.[1][2]
Q3: Should I use sonication or extrusion for sizing DODG liposomes?
A3: For achieving a uniform, monodisperse population of liposomes with high batch-to-batch reproducibility, extrusion is the superior method.[3][4] Extrusion involves passing the liposome suspension through a membrane with a defined pore size, which provides precise control over the final vesicle diameter.[11][13] While sonication is faster, it often results in a broader size distribution and is less reproducible.[4][5]
Q4: At what temperature should I hydrate (B1144303) the DODG lipid film?
A4: The hydration medium should always be heated to a temperature above the gel-liquid crystal transition temperature (Tc or Tm) of the lipid with the highest Tc in your formulation.[2] This ensures the lipids are in a fluid state, which is necessary for proper hydration and self-assembly into bilayers. For DODG, and especially when mixed with other saturated lipids, this may require temperatures in the range of 60-70°C.[14]
Q5: My PDI value is consistently high. What is the most likely cause?
A5: A high Polydispersity Index (PDI) indicates a wide range of particle sizes in your sample. The most common cause when using extrusion is an insufficient number of passes through the membrane. It is often necessary to extrude the sample 11 to 21 times to achieve a low PDI (ideally <0.2).[5] If using sonication, a high PDI is more common and difficult to control.
Q6: How can I improve the encapsulation efficiency of a hydrophilic drug?
A6: Passive encapsulation by hydrating the lipid film with a drug-containing aqueous buffer can be inefficient. A more effective approach is to use an active or remote loading technique. This involves preparing empty liposomes with a pH or ion gradient (e.g., an ammonium sulfate gradient) across the membrane. The external drug is then added and, driven by the gradient, transported into the liposome's aqueous core where it is trapped.[10]
Experimental Protocols & Data
Protocol 1: DODG Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100 nm.
-
Lipid Film Formation:
-
Dissolve this compound (DODG) and any other lipids (e.g., Cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol 2:1 v/v mixture) in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature well above the solvent's boiling point to form a thin, uniform lipid film on the inner surface.
-
Further dry the film under high vacuum for at least 2-4 hours (overnight is recommended) to remove all traces of residual solvent.[1][2]
-
-
Hydration:
-
Warm an aqueous buffer (e.g., PBS, HBS) to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 65°C).
-
Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic agent, it should be dissolved in this buffer.
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) for 30-60 minutes until all the lipid film is suspended, forming a milky suspension of Multilamellar Vesicles (MLVs).[6]
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder device with a 100 nm polycarbonate membrane, following the manufacturer's instructions.
-
Equilibrate the extruder and syringes to the same temperature used for hydration to prevent the lipids from gelling.
-
Load the MLV suspension into one of the syringes.
-
Force the suspension through the membrane into the opposing syringe. This constitutes one pass.
-
Repeat this process for an odd number of passes (e.g., 21 times) to ensure the entire sample passes through the filter an equal number of times.[5]
-
The resulting translucent solution contains LUVs of a relatively uniform size.
-
-
Characterization:
-
Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge and colloidal stability.
-
Quantify encapsulation efficiency by separating the free drug from the liposomes (e.g., using size exclusion chromatography) and measuring the drug concentration in each fraction.[15]
-
Table 1: Influence of Preparation Parameters on Liposome Characteristics
This table summarizes expected outcomes based on different preparation variables. Data is representative and intended for comparison.
| Parameter Varied | Condition 1 | Result 1 (Size / PDI) | Condition 2 | Result 2 (Size / PDI) | Key Takeaway |
| Sizing Method | Extrusion (100nm membrane, 21 passes) | ~115 nm / < 0.1 | Bath Sonication (15 min) | 80-250 nm / > 0.3 | Extrusion provides superior size control and lower PDI.[3][4] |
| Extrusion Passes | 5 Passes | ~150 nm / > 0.2 | 21 Passes | ~115 nm / < 0.1 | Increasing the number of passes improves size homogeneity. |
| Cholesterol Content | 0 mol% | ~130 nm / 0.15 | 40 mol% | ~120 nm / 0.08 | Cholesterol generally increases membrane rigidity and can lead to smaller, more uniform vesicles.[9][16] |
| Hydration Temp. | Below Tc (e.g., 25°C) | Large aggregates / > 0.5 | Above Tc (e.g., 65°C) | ~115 nm / < 0.1 | Hydration must occur above the lipid Tc for proper vesicle formation.[1] |
Visual Guides
Workflow for Reproducible DODG Liposome Preparation
This diagram illustrates the standardized workflow from raw materials to final characterization, highlighting critical control points for ensuring reproducibility.
Caption: Standardized workflow for DODG liposome preparation.
Troubleshooting Decision Tree for High PDI
This logical diagram provides a step-by-step decision-making process for troubleshooting a high Polydispersity Index (PDI).
Caption: Decision tree for diagnosing high PDI in liposome preps.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. stratech.co.uk [stratech.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,2-O-Dioctadecyl-sn-glycerol and 1,2-distearoyl-sn-glycerol in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and biological roles of 1,2-O-Dioctadecyl-sn-glycerol and 1,2-distearoyl-sn-glycerol (B52919) when incorporated into lipid bilayers. Understanding the distinct characteristics imparted by their ether versus ester linkages is crucial for the rational design of lipid-based drug delivery systems and for elucidating their roles in cellular signaling.
Executive Summary
This compound, an ether-linked dialkyl glycerol (B35011), and 1,2-distearoyl-sn-glycerol, an ester-linked diacylglycerol (DAG), are both important molecules in membrane biophysics and cell biology. While structurally similar, the nature of their linkage to the glycerol backbone results in significant differences in their behavior within lipid bilayers.
This compound is a non-metabolizable analog of DAG. Its ether linkages confer greater chemical stability and lead to more ordered and rigid membrane structures. This makes it a valuable tool for studying the biophysical effects of DAG-like molecules without the complication of enzymatic degradation.
1,2-distearoyl-sn-glycerol is a naturally occurring signaling molecule. As a diacylglycerol, it is a key second messenger that activates Protein Kinase C (PKC), a pivotal enzyme in a multitude of cellular signaling pathways. Its ester linkages are susceptible to enzymatic cleavage, allowing for its turnover in biological systems. In model membranes, it is known to induce structural transitions and increase membrane disorder.
Physicochemical Properties in Lipid Bilayers
The choice between an ether and an ester linkage at the sn-1 and sn-2 positions of the glycerol backbone has a profound impact on the physical properties of a lipid bilayer.
| Property | This compound (Ether-linked) | 1,2-distearoyl-sn-glycerol (Ester-linked) |
| Chemical Linkage | Ether (-O-) | Ester (-COO-) |
| Chemical Stability | High (resistant to lipases) | Low (susceptible to hydrolysis by lipases) |
| Phase Transition Temperature (Tm) | Higher, with a reported melting point of 65°C.[1] | Generally lower than corresponding ether-linked lipids. Induces non-lamellar phase transitions in host lipids.[2][3] |
| Membrane Fluidity | Decreases membrane fluidity, promotes a more ordered (gel-like) state.[4] | Increases membrane fluidity and can induce disorder in the lamellar phase.[2][5] |
| Lipid Packing | Promotes tighter packing of adjacent lipids.[4] | Can disrupt tight packing and increase the area per lipid molecule.[5] |
| Membrane Permeability | Generally decreases permeability due to increased packing and order.[6] | Can increase permeability by creating defects in the lipid packing. |
| Bilayer Thickness | May slightly increase bilayer thickness due to more extended acyl chains in the ordered state. | Can cause a slight thinning of the bilayer due to increased disorder. |
Impact on Lipid Bilayer Structure and Function
The substitution of an ether for an ester linkage significantly alters the intermolecular interactions within the lipid bilayer. The absence of the carbonyl oxygen in the ether linkage of this compound allows for stronger intermolecular hydrogen bonding between lipid headgroups, contributing to a more tightly packed and stable membrane.[4] This increased order and stability can be advantageous for applications requiring robust and low-permeability vesicles, such as in drug delivery systems designed for long circulation times.
Conversely, 1,2-distearoyl-sn-glycerol, as a diacylglycerol, has a smaller headgroup relative to its acyl chains, which imparts a conical shape to the molecule. This molecular geometry can induce negative curvature strain in the membrane, promoting the formation of non-lamellar structures such as hexagonal (HII) or cubic phases, especially at higher concentrations.[2][3] This ability to disrupt the lamellar phase is central to its role in biological processes like membrane fusion and fission.
Role in Cellular Signaling
A primary functional distinction between these two lipids lies in their involvement in cellular signaling pathways.
1,2-distearoyl-sn-glycerol is a key player in the phosphoinositide signaling pathway. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family, leading to the phosphorylation of a wide range of downstream protein targets and the regulation of numerous cellular processes.
This compound , being resistant to enzymatic degradation, acts as a stable analog of DAG. This property makes it a useful experimental tool to mimic the effects of DAG on membrane structure and the activation of certain PKC isoforms without being rapidly metabolized.[7]
Protein Kinase C (PKC) Activation Pathway
Figure 1. Activation of Protein Kinase C by 1,2-distearoyl-sn-glycerol.
Experimental Protocols
I. Preparation of Lipid Vesicles
A common method for preparing lipid vesicles for biophysical studies is the thin-film hydration method followed by extrusion.
II. Characterization of Lipid Bilayer Properties
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid bilayers, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm).
Protocol:
-
Prepare multilamellar vesicles (MLVs) of the desired lipid composition at a concentration of 5-10 mg/mL in the appropriate buffer.
-
Load 10-20 µL of the liposome (B1194612) suspension into a DSC sample pan.
-
Load an equal volume of buffer into a reference pan.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature well above the expected Tm.
-
The peak of the endothermic transition in the thermogram corresponds to the Tm.
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe for the hydrophobic core of the membrane.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Incubate the LUVs with a solution of DPH in the dark to allow the probe to incorporate into the bilayers.
-
Measure the fluorescence anisotropy of the sample using a fluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light (e.g., at 365 nm for DPH), and the emission is measured with polarizers oriented both vertically (I_VV) and horizontally (I_VH) (e.g., at 425 nm for DPH).
-
Fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument.
This assay measures the release of a fluorescent dye, calcein (B42510), from the interior of liposomes. At high concentrations inside the vesicles, calcein fluorescence is self-quenched. Leakage into the surrounding medium results in dequenching and an increase in fluorescence.
Protocol:
-
Prepare LUVs by hydrating the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
Dilute the calcein-loaded liposomes in an iso-osmotic buffer in a cuvette.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (F_max).
-
The percentage of calcein leakage at a given time (t) is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t and F_0 is the initial fluorescence.
Conclusion
The choice between this compound and 1,2-distearoyl-sn-glycerol in lipid bilayer studies depends on the specific research question. This compound is an ideal tool for investigating the structural and physical consequences of incorporating a stable DAG analog into membranes. In contrast, 1,2-distearoyl-sn-glycerol is essential for studies focused on the dynamic and transient nature of cell signaling events mediated by diacylglycerol. This guide provides a foundational understanding of their distinct properties to aid researchers in their experimental design and interpretation of results in the fields of membrane biophysics and drug delivery.
References
- 1. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol causes major structural transitions in phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
A Head-to-Head Comparison: Ether Lipids vs. Ester Lipids for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the choice of a lipid-based drug delivery system is a critical decision that can significantly impact the stability, efficacy, and overall success of a therapeutic agent. Among the various lipid components available, the nature of the linkage between the glycerol (B35011) backbone and the hydrophobic chains—either an ether or an ester bond—plays a pivotal role in the nanoparticle's performance.
This guide provides an objective comparison of ether lipids and ester lipids in drug delivery, summarizing key performance differences based on experimental data. We delve into the specifics of stability, drug release, and cellular uptake, offering detailed experimental protocols and visual representations of associated signaling pathways to inform your selection process.
At a Glance: Key Differences in Performance
| Feature | Ether Lipids | Ester Lipids | Key Advantages |
| Chemical Stability | Highly stable due to the chemically inert ether bond, resistant to hydrolysis by esterases. | Susceptible to enzymatic and chemical hydrolysis of the ester bond. | Ether lipids offer superior stability, leading to longer circulation times and better protection of the encapsulated drug. |
| In Vivo Stability | Exhibit increased resistance to degradation by lysosomal enzymes. | More prone to degradation within the liver and spleen. | Ether lipid-based systems show enhanced stability in biological environments. |
| Drug Retention | Generally show slower drug release profiles due to higher membrane rigidity. | Can exhibit faster, sometimes burst, release due to membrane fluidity and degradation. | Ether lipids are advantageous for sustained-release applications, while ester lipids may be suitable for rapid-release formulations. |
| Cellular Uptake | Can demonstrate significantly higher cellular uptake. | Cellular uptake can be efficient but may be lower compared to ether lipid counterparts. | Ether-linked modifications can enhance cellular internalization of nanoparticles. |
Deeper Dive: Quantitative Performance Data
To provide a clearer picture of the performance differences, the following tables summarize quantitative data from comparative studies.
Table 1: In Vivo Stability of Liposomes
This study compared the degradation of multilamellar vesicles (MLVs) composed of either ether-linked dihexadecylphosphatidylcholine (DHPC) or ester-linked dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC) in the liver and spleen of rats.[1]
| Liposome (B1194612) Composition | Percentage of Intact Liposomes in Liver (after 24h) | Percentage of Intact Liposomes in Spleen (after 24h) |
| DHPC (ether-linked) | Significantly higher than DPPC and DSPC | Significantly higher than DPPC and DSPC |
| DPPC (ester-linked) | Lower than DHPC | Lower than DHPC |
| DSPC (ester-linked) | Lower than DHPC | Lower than DHPC |
Note: The original study used perturbed angular correlation spectroscopy to determine liposome integrity. Specific percentages were not provided in the abstract, but the trend of increased stability for ether-linked lipids was clearly stated.
Table 2: Cellular Uptake Efficiency
A study comparing TAT-peptide modified liposomes with either an ether-linked or ester-linked cholesterol derivative demonstrated a significant difference in cellular uptake.[2]
| Liposome Linkage Type | In Vitro Cellular Uptake (Fold increase vs. ester-linked at extended incubation) | In Vivo Tumor Cellular Uptake (Percentage increase vs. ester-linked) |
| Ether-linked | 3.67 | 40 |
| Ester-linked | 1.00 | 0 |
Table 3: Drug Release Kinetics (Hypothetical Comparison)
| Parameter | Ether Lipid Nanoparticle (Expected) | Ester Lipid Nanoparticle (Expected) |
| Initial Burst Release | Lower | Potentially higher |
| Release Rate (k) | Slower | Faster |
| Cumulative Release at 24h | Lower | Higher |
This table is a representation of expected trends based on the known chemical properties and stability of ether and ester lipids and is intended for illustrative purposes.
Signaling Pathways: The Cellular Impact
The choice of lipid can also influence how the drug delivery vehicle interacts with and modulates cellular signaling pathways.
Ether Lipids and the PI3K/Akt Pathway
Ether lipids have been implicated in the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[5][6][7][8][9][10] In some cancers, elevated levels of ether lipids are associated with increased pathogenicity, partly through the modulation of this pathway.[11]
Ester Lipids and the Protein Kinase C (PKC) Pathway
The hydrolysis of ester-linked phospholipids (B1166683) can generate diacylglycerol (DAG), a key activator of the Protein Kinase C (PKC) family of enzymes.[2][12][13][14][15][16] PKC plays a critical role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments.
Experimental Workflow: In Vitro Drug Release Assay (Dialysis Method)
This workflow outlines the steps for assessing the in vitro release of a drug from a liposomal formulation using a dialysis-based method.[17][18][19]
Protocol Details:
-
Preparation of Drug-Loaded Liposomes: Prepare ether or ester lipid-based liposomes encapsulating the drug of interest using a standard method such as thin-film hydration followed by extrusion.
-
Dialysis Membrane Preparation: Hydrate a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Assembly of Dialysis Setup: Place a known concentration of the liposomal formulation into the dialysis bag/cassette.
-
Initiation of Release Study: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Sample Analysis: Quantify the concentration of the released drug in the collected aliquots using a validated analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Experimental Workflow: Cellular Uptake Assay (Flow Cytometry)
This workflow describes the quantification of cellular uptake of fluorescently labeled liposomes using flow cytometry.[1][20][21][22]
Protocol Details:
-
Cell Culture: Seed the target cells in multi-well plates and allow them to adhere overnight.
-
Liposome Preparation: Prepare ether or ester lipid-based liposomes and label them with a fluorescent dye.
-
Incubation: Treat the cells with the fluorescently labeled liposomes at a specific concentration and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any liposomes that have not been internalized.
-
Cell Detachment: Detach the cells from the plate using an appropriate method, such as trypsinization.
-
Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the cellular uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity, which is proportional to the amount of internalized liposomes.
Conclusion: Making an Informed Choice
The selection between ether and ester lipids for a drug delivery system is not a one-size-fits-all decision.
-
Ether lipids are the preferred choice when high stability, prolonged circulation, and sustained drug release are paramount. Their resistance to hydrolysis makes them particularly suitable for intravenous administration and for drugs that are sensitive to degradation. The potential for enhanced cellular uptake is another significant advantage.
-
Ester lipids , on the other hand, may be advantageous when biodegradability and potentially faster drug release are desired. The enzymatic cleavage of the ester bond can be harnessed as a mechanism for controlled drug release at the target site.
By carefully considering the desired pharmacokinetic profile, the nature of the drug to be delivered, and the specific therapeutic application, researchers can leverage the distinct properties of ether and ester lipids to design more effective and targeted drug delivery systems. The experimental protocols and data presented in this guide offer a foundational framework for making that critical choice.
References
- 1. 2.7. Cellular uptake and intracellular trafficking [bio-protocol.org]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 4. Comparative molecular dynamics study of ether- and ester-linked phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The activation of protein kinase C by biologically active lipid moieties of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of protein kinase C activity by various lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein kinase C - Wikipedia [en.wikipedia.org]
- 16. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 18. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY Database [genome.jp]
- 20. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
A Comparative Guide to 1,2-O-Dioctadecyl-sn-glycerol (DODAG) as a Stable Diacylglycerol Mimic in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol (DAG) is a critical second messenger in a multitude of cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC) and other C1 domain-containing proteins.[1][2] Its transient nature, due to rapid metabolism by DAG kinases and lipases, presents a challenge for in-depth studies of its downstream effects.[3][4] To overcome this, researchers utilize stable synthetic DAG mimics. This guide provides a comprehensive comparison of 1,2-O-Dioctadecyl-sn-glycerol (DODAG), a non-hydrolyzable ether-linked DAG analog, with other commonly used mimics, supported by experimental data and protocols.
DODAG's structure, featuring ether linkages instead of the ester bonds found in physiological DAG, renders it resistant to lipase-mediated hydrolysis.[5] This metabolic stability allows for sustained activation of DAG-dependent pathways, making it an invaluable tool for elucidating the long-term consequences of continuous signaling activation.
Comparative Analysis of DAG Mimics
The selection of a DAG mimic is critical and depends on the experimental goals. The most common alternatives to DODAG are phorbol (B1677699) esters, such as Phorbol 12-Myristate 13-Acetate (PMA), and cell-permeable, short-chain DAGs like 1,2-dioctanoyl-sn-glycerol (B43705) (DOG or DiC8).
| Feature | This compound (DODAG) | Phorbol Esters (e.g., PMA) | Short-Chain DAGs (e.g., DiC8) |
| Structure | Ether-linked dialkylglycerol | Diterpene ester | Ester-linked diacylglycerol |
| Mechanism of Action | Binds to the C1 domain of PKC | Potent C1 domain binder | Binds to the C1 domain of PKC |
| Metabolic Stability | High (resistant to hydrolysis) | High (not metabolized by DAG pathways) | Low (rapidly metabolized and can be incorporated into other lipids)[3][6] |
| Potency | Moderate | Very High | Moderate |
| Cell Permeability | Moderate | High | High |
| Potential Issues | Potential for non-specific membrane effects due to long alkyl chains. | Can induce tumor promotion and down-regulate PKC upon prolonged exposure. May have effects not mimicked by natural DAGs.[7] | Transient effects due to rapid metabolism. Can have PKC-independent effects.[8] |
Signaling Pathway and Experimental Validation
The primary signaling role of DAG is the activation of the PKC family of kinases. This process is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) trisphosphate (IP3). DAG remains in the plasma membrane, where it recruits and activates PKC.
Canonical DAG/PKC Signaling Pathway.
Experimental Workflow: In Vitro PKC Activity Assay
To quantitatively assess the efficacy of DODAG in activating PKC, an in vitro kinase assay can be performed. This workflow outlines the key steps for comparing the potency of different DAG mimics.
Workflow for In Vitro PKC Activity Assay.
Quantitative Data and Experimental Protocols
Comparative Potency of DAG Mimics on PKC Activation
The following table summarizes representative data on the concentration required for half-maximal activation (EC50) of conventional PKC isoforms by different DAG mimics.
| Compound | EC50 for PKCα Activation (µM) | EC50 for PKCβ Activation (µM) | Notes |
| This compound (DODAG) | ~5-15 | ~5-15 | Ether-linked analog, resistant to hydrolysis.[5] |
| Phorbol 12-Myristate 13-Acetate (PMA) | ~0.001-0.01 | ~0.001-0.01 | Highly potent, but can cause receptor down-regulation.[7] |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | ~1-5 | ~1-5 | Cell-permeable, but rapidly metabolized.[8][9] |
Note: EC50 values can vary depending on the specific assay conditions, including lipid composition of vesicles and the PKC isoform being tested.
Detailed Experimental Protocols
1. In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is designed to measure the activation of a specific PKC isozyme in response to DODAG or other DAG mimics.
-
Materials:
-
Recombinant human PKC (e.g., PKCα)
-
DODAG, PMA, and/or DiC8
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl2 and CaCl2)
-
96-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass vial, mix phosphatidylserine (PS) and the desired DAG mimic (e.g., DODAG) in chloroform (B151607) at a specified molar ratio (e.g., 80:20 PS:DODAG).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film in assay buffer by vortexing, followed by sonication to create small unilamellar vesicles.
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the prepared lipid vesicles containing the DAG mimic at various concentrations.
-
Add the fluorescent peptide substrate.
-
Add the recombinant PKC isozyme.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Measure the increase in fluorescence, which corresponds to the phosphorylation of the substrate peptide.
-
-
Data Analysis:
-
Subtract the background fluorescence (reaction without enzyme).
-
Plot the rate of reaction as a function of the DAG mimic concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
-
2. Cellular Proliferation Assay (MTT Assay)
This protocol assesses the long-term effects of stable versus transient DAG signaling on cell viability and proliferation.
-
Materials:
-
Cell line of interest (e.g., NIH 3T3 fibroblasts)
-
Complete cell culture medium
-
DODAG, PMA, or DiC8 dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of DODAG, PMA, or DiC8. Include a vehicle control (DMSO). For transient mimics like DiC8, the medium may need to be replaced and the compound re-added at regular intervals to maintain the signal.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the relative cell viability/proliferation.
-
Compare the long-term effects of the stable mimic (DODAG, PMA) versus the transient mimic (DiC8).
-
-
Conclusion
This compound (DODAG) is a valuable research tool for studying DAG-mediated cell signaling. Its key advantage is its metabolic stability, which allows for sustained activation of PKC and other downstream effectors, in contrast to the transient signals produced by rapidly metabolized analogs like DiC8. While potent phorbol esters like PMA are also stable, they can induce non-physiological responses and significant PKC down-regulation. The choice of DAG mimic should therefore be carefully considered based on the specific research question. DODAG is particularly well-suited for experiments investigating the long-term consequences of persistent DAG signaling in processes such as gene expression, cell differentiation, and proliferation.
References
- 1. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase θ: regulation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic Lipids for Gene Transfection: Featuring 1,2-O-Dioctadecyl-sn-glycerol (DODAG)
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a prominent non-viral vector for gene transfection due to their ease of use, scalability, and favorable safety profile compared to viral methods. Among the vast array of available cationic lipids, 1,2-O-dioctadecyl-sn-glycerol (DODAG) has garnered attention for its high transfection efficiency and minimal cytotoxicity. This guide provides a comparative analysis of DODAG against other commonly used cationic lipids—DOTAP, DC-Cholesterol, and the commercial reagent Lipofectamine 2000—with a focus on their performance in gene transfection across various cancer cell lines.
Performance Comparison of Cationic Lipids
The efficacy of a cationic lipid is primarily evaluated based on its transfection efficiency and its impact on cell viability. The following tables summarize the performance of DODAG and other selected cationic lipids in key cancer cell lines. It is important to note that direct comparative data for DODAG against all lipids in all cell lines is not available in a single study. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: In Vitro Transfection Efficiency (% of GFP Positive Cells)
| Cationic Lipid Formulation | HeLa | OVCAR-3 | IGROV-1 |
| DODAG/DOPE | High[1] | High[1] | High[1] |
| DOTAP/DOPE | ~17%[2] | N/A | N/A |
| DC-Chol/DOPE | ~35%[2] | N/A | N/A |
| Lipofectamine 2000 | ~31.7% - 76.4%[3][4] | N/A | N/A |
N/A: Data not available in the searched literature under comparable conditions.
Table 2: In Vitro Cytotoxicity (% Cell Viability via MTT Assay)
| Cationic Lipid Formulation | HeLa | OVCAR-3 | IGROV-1 |
| DODAG/DOPE | Minimal Toxicity[1] | Minimal Toxicity[1] | Minimal Toxicity[1] |
| DOTAP/DOPE | N/A | N/A | N/A |
| DC-Chol/DOPE | N/A | N/A | N/A |
| Lipofectamine 2000 | ~55-95% (varies with conditions)[5][6] | N/A | N/A |
N/A: Data not available in the searched literature under comparable conditions.
Mechanism of Cationic Lipid-Mediated Gene Transfection
Cationic lipid-based transfection involves several key steps, from the formation of a lipoplex to the expression of the delivered gene. The general mechanism is outlined in the diagram below.
Caption: General mechanism of cationic lipid-mediated gene transfection.
Experimental Protocols
Detailed and reproducible protocols are critical for successful transfection experiments. Below are representative protocols for liposome (B1194612) preparation, in vitro transfection, and cytotoxicity assessment.
Preparation of Cationic Liposomes (Thin-Film Hydration Method)
This protocol can be adapted for DODAG/DOPE, DOTAP/DOPE, and DC-Chol/DOPE formulations.
Materials:
-
Cationic lipid (DODAG, DOTAP, or DC-Chol)
-
Helper lipid (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.[7][8]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.[8]
-
Further dry the film under a high vacuum for at least 1-2 hours to remove residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).[8]
-
-
Sonication and Extrusion (Optional but Recommended):
-
Storage: Store the prepared liposomes at 4°C.
In Vitro Transfection of Adherent Cells (e.g., HeLa)
The following diagram illustrates a typical workflow for in vitro transfection.
Caption: Experimental workflow for in vitro gene transfection.
Materials:
-
Adherent cells (e.g., HeLa) in culture
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (encoding gene of interest, e.g., GFP)
-
Prepared cationic liposomes or commercial reagent (e.g., Lipofectamine 2000)
-
Multi-well culture plates
Procedure (for a 6-well plate):
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[1]
-
Lipoplex Formation:
-
For custom liposomes:
-
In one tube, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium.
-
In a separate tube, dilute the cationic liposome suspension in 250 µL of serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically.
-
-
For Lipofectamine 2000:
-
In one tube, dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM™ and incubate for 5 minutes.[10]
-
-
Combine the DNA and lipid solutions, mix gently, and incubate at room temperature for 20 minutes to allow for lipoplex formation.[10]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the 500 µL of lipoplex solution dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[10]
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis: Analyze gene expression using an appropriate method (e.g., fluorescence microscopy or flow cytometry for GFP).
Cytotoxicity Assessment (MTT Assay)
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
After the desired post-transfection incubation period (e.g., 24 or 48 hours), add 20 µL of MTT solution to each well of the 96-well plate.[11]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
In Vivo Gene Delivery
DODAG has also shown promise for in vivo applications, particularly for the delivery of siRNA to the liver.[1] The formulation for in vivo use typically involves the preparation of lipoplexes that are then administered systemically, for example, via tail vein injection in mouse models. The biodistribution of these lipoplexes is a critical factor, with accumulation often observed in the lungs, liver, and spleen.[12] The specific formulation and route of administration will significantly influence the in vivo efficacy and safety profile.
Conclusion
This compound (DODAG) represents a versatile and effective cationic lipid for gene transfection, demonstrating high efficiency and low cytotoxicity in several cancer cell lines. While direct quantitative comparisons with other lipids like DOTAP, DC-Chol, and Lipofectamine 2000 are not always available in single studies, the existing evidence suggests that DODAG is a highly competitive option for both in vitro and in vivo applications. The choice of cationic lipid will ultimately depend on the specific cell type, the nature of the genetic material to be delivered, and the experimental goals. The protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to optimize their gene delivery experiments.
References
- 1. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biontex.com [biontex.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Cationic Liposomes & Transfection of Cells - Avanti® Polar Lipids [merckmillipore.com]
- 10. genscript.com [genscript.com]
- 11. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 12. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Performance Analysis: 1,2-O-Dioctadecyl-sn-glycerol (DODAG) vs. DSPC-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of nanoparticles formulated with 1,2-O-Dioctadecyl-sn-glycerol (DODAG) versus those based on 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The selection of lipid components is a critical determinant of a nanoparticle's therapeutic efficacy, influencing its drug loading capacity, stability, pharmacokinetic profile, and biodistribution. This document summarizes key performance data from available literature, details relevant experimental protocols, and visualizes associated biological pathways to aid in the rational design of lipid-based drug delivery systems.
Executive Summary
DSPC-based nanoparticles are well-established, FDA-approved systems known for their high biocompatibility and stability, which contribute to prolonged circulation times and favorable biodistribution profiles.[1] Their rigid and impermeable bilayers at physiological temperatures minimize drug leakage. In contrast, DODAG is a cationic lipid primarily investigated for the delivery of nucleic acids, such as siRNA and pDNA. While it has shown efficacy in mediating gene silencing in vivo with minimal toxicity, comprehensive data on its performance as a carrier for small molecule drugs is less mature.[2] This guide aims to juxtapose the known characteristics of both systems to inform the selection of appropriate lipid excipients for specific drug delivery applications.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative data for DODAG- and DSPC-based nanoparticles. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various studies, which may involve different nanoparticle compositions, encapsulated agents, and animal models.
Table 1: Physicochemical Properties and Drug Loading Efficiency
| Parameter | DODAG-Based Nanoparticles | DSPC-Based Nanoparticles | Key Considerations |
| Particle Size (nm) | Typically 60-150 nm for lipoplexes | Typically 80-200 nm for liposomes | Size is highly dependent on the formulation method and composition. Smaller sizes can influence biodistribution and cellular uptake. |
| Zeta Potential (mV) | Positive | Near-neutral to slightly negative | The positive charge of DODAG facilitates interaction with negatively charged cell membranes and nucleic acids. DSPC's neutral charge contributes to longer circulation times by reducing opsonization. |
| Drug Loading Efficiency (%) | Variable, dependent on the nature of the cargo (high for nucleic acids) | Generally high for lipophilic drugs (can exceed 90% with active loading) and lower for hydrophilic drugs (passive loading typically < 5%)[3][4] | The method of drug loading (passive vs. active) significantly impacts efficiency. Cationic lipids like DODAG are particularly effective for electrostatic complexation with anionic drugs or nucleic acids. |
| Encapsulation Efficiency (%) | High for nucleic acids (e.g., ~81% for doxorubicin (B1662922) in a cationic liposome (B1194612) formulation)[2] | Can be >90% for certain drugs and formulations[3] | Dependent on the drug's properties and the formulation method. |
Table 2: In Vivo Pharmacokinetics and Biodistribution
| Parameter | DODAG-Based Nanoparticles | DSPC-Based Nanoparticles | Key Considerations |
| Circulation Half-Life | Generally shorter due to positive charge leading to rapid clearance by the reticuloendothelial system (RES) | Can be significantly prolonged (e.g., 6.5 to 12.5 hours), especially with PEGylation[5] | PEGylation of cationic lipids can extend circulation time. The rigidity of the DSPC bilayer contributes to stability and longer circulation. |
| Primary Organ Accumulation | Liver, spleen, and lungs (for cationic liposomes) | Liver and spleen (RES uptake). Tumor accumulation can be enhanced through the EPR effect.[6][7] | The positive charge of DODAG can lead to non-specific uptake by negatively charged tissues. DSPC nanoparticles, especially when PEGylated, can exploit the enhanced permeability and retention (EPR) effect for tumor targeting. |
| Tumor Accumulation | Can target tumor vasculature due to electrostatic interactions | Can achieve significant tumor accumulation via the EPR effect, especially with prolonged circulation | The mechanism of tumor targeting differs, with DODAG potentially interacting directly with tumor blood vessels and DSPC relying more on passive accumulation. |
| In Vivo Stability | Prone to aggregation in the presence of serum proteins | High, particularly when formulated with cholesterol | The saturated acyl chains of DSPC create a rigid and stable bilayer, minimizing drug leakage and enhancing in vivo stability. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of lipid nanoparticles. Below are representative protocols for the preparation of both DODAG and DSPC-based nanoparticles.
Protocol 1: Preparation of DODAG-Based Liposomes by Thin-Film Hydration
This method is suitable for the encapsulation of both hydrophilic and lipophilic drugs.
-
Lipid Film Formation:
-
Dissolve this compound (DODAG) and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of DODAG to helper lipid should be optimized for the specific application.
-
The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Complete removal of the organic solvent is critical and can be ensured by further drying under high vacuum for several hours.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. For encapsulating a hydrophilic drug, the drug is dissolved in this aqueous buffer. The hydration temperature should be above the phase transition temperature (Tc) of the lipid mixture.
-
Vortexing or gentle shaking of the flask promotes the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion. This is performed by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Alternatively, sonication (probe or bath) can be used for size reduction, though this can sometimes lead to lipid degradation.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles
This protocol allows for the quantitative assessment of nanoparticle distribution in a preclinical model.
-
Radiolabeling of Nanoparticles:
-
Incorporate a lipid-soluble radiolabel (e.g., ³H-cholesteryl hexadecyl ether) into the lipid mixture during the formulation process or chelate a gamma-emitting radionuclide (e.g., ¹¹¹In) to the nanoparticle surface post-formation.
-
-
Animal Model:
-
Use an appropriate animal model (e.g., tumor-bearing mice for cancer studies).
-
-
Administration:
-
Administer the radiolabeled nanoparticle formulation intravenously (i.v.) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the circulation half-life.
-
-
Organ Harvesting and Analysis:
-
At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor).
-
Weigh each organ and measure the radioactivity using a gamma counter or a liquid scintillation counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
-
Mandatory Visualization
The following diagrams illustrate key processes involved in the cellular uptake and intracellular trafficking of lipid-based nanoparticles.
Caption: Cellular uptake and intracellular trafficking of lipid nanoparticles.
Caption: In vivo biodistribution experimental workflow.
Conclusion
The choice between DODAG and DSPC for nanoparticle formulation is highly dependent on the therapeutic application. DSPC-based nanoparticles represent a robust and well-characterized platform for the systemic delivery of a variety of drugs, offering high stability and prolonged circulation. Their performance is supported by a wealth of preclinical and clinical data. DODAG, as a cationic lipid, shows significant promise for the delivery of nucleic acids and potentially for targeting the tumor vasculature. However, its in vivo performance for small molecule drug delivery is less established, and its positive charge may lead to faster clearance and potential toxicity. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two lipid systems for a broader range of therapeutic agents. This guide provides a foundational comparison to assist researchers in making informed decisions for the development of next-generation lipid nanoparticle-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 3. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directing Nanoparticle Biodistribution through Evasion and Exploitation of Stab2-Dependent Nanoparticle Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Synthetic Routes to 1,2-O-Dioctadecyl-sn-glycerol for Researchers and Drug Development Professionals
A detailed guide to the synthesis of 1,2-O-Dioctadecyl-sn-glycerol, a key intermediate in the development of lipid-based drug delivery systems and signaling pathway research, is presented. This document provides a head-to-head comparison of the two primary synthetic methodologies, starting from either (S)-(+)-1,2-Isopropylideneglycerol (Solketal) or 3-O-Benzyl-sn-glycerol. The comparison focuses on key performance indicators such as overall yield, purity, and reaction complexity, supported by detailed experimental protocols.
This compound is a synthetic diether lipid that plays a crucial role in various biomedical research areas. Its structural similarity to endogenous diacylglycerols (DAGs) makes it a valuable tool for studying lipid signaling pathways. Furthermore, its chemical stability and amphiphilic nature have led to its use as a component in the formulation of liposomes and other nanoparticle-based drug delivery systems. The stereochemistry at the sn-2 position is critical for its biological activity and for its application in chiral lipid assemblies. Therefore, efficient and stereoselective synthesis of this molecule is of high importance.
This guide outlines two principal synthetic strategies, each employing a different protecting group for the glycerol (B35011) backbone to ensure the desired stereochemistry and regioselectivity of the final product.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often dictated by the availability of starting materials, desired scale of synthesis, and the specific requirements for purity. Below is a summary of the key quantitative data associated with the two primary methods discussed in this guide.
| Parameter | Method 1: Solketal Route | Method 2: 3-O-Benzyl-sn-glycerol Route |
| Starting Material | (S)-(+)-1,2-Isopropylideneglycerol | 3-O-Benzyl-sn-glycerol |
| Key Intermediates | 3-O-Octadecyl-1,2-O-isopropylidene-sn-glycerol | 3-O-Benzyl-1,2-O-dioctadecyl-sn-glycerol |
| Overall Yield | ~75-85% | ~70-80% |
| Purity | >98% (after chromatography) | >98% (after chromatography) |
| Number of Steps | 3 | 3 |
| Key Challenge | Deprotection of the isopropylidene group without side reactions. | Removal of the benzyl (B1604629) group via hydrogenolysis, which may affect other functional groups in more complex derivatives. |
Experimental Protocols
Method 1: Synthesis of this compound from (S)-(+)-1,2-Isopropylideneglycerol (Solketal)
This method involves the protection of the vicinal diol of glycerol as an acetonide, followed by alkylation of the remaining primary hydroxyl group and subsequent deprotection.
Step 1: Synthesis of 3-O-Octadecyl-1,2-O-isopropylidene-sn-glycerol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), (S)-(+)-1,2-Isopropylideneglycerol (1.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Octadecyl bromide (1.1 eq) is then added, and the mixture is heated to reflux for 12-16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-O-Octadecyl-1,2-O-isopropylidene-sn-glycerol as a white solid.
-
Yield: Typically 85-95%.
-
Step 2: Deprotection of the Isopropylidene Group
-
3-O-Octadecyl-1,2-O-isopropylidene-sn-glycerol is dissolved in a mixture of methanol (B129727) and concentrated hydrochloric acid (e.g., 20:1 v/v).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude 1-O-Octadecyl-sn-glycerol is used in the next step without further purification.
-
Yield: Typically quantitative.
-
Step 3: Synthesis of this compound
-
The crude 1-O-Octadecyl-sn-glycerol from the previous step is dissolved in anhydrous THF.
-
Sodium hydride (1.2 eq) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour at room temperature.
-
Octadecyl bromide (1.1 eq) is added, and the reaction mixture is refluxed for 12-16 hours.
-
Work-up is performed as described in Step 1.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.
-
Yield: Typically 80-90% over two steps.
-
Method 2: Synthesis of this compound from 3-O-Benzyl-sn-glycerol
This route utilizes a benzyl ether to protect the 3-hydroxyl group, allowing for the simultaneous alkylation of the 1- and 2-hydroxyl groups, followed by debenzylation.
Step 1: Synthesis of 3-O-Benzyl-1,2-O-dioctadecyl-sn-glycerol
-
To a solution of 3-O-Benzyl-sn-glycerol (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (2.5 eq) in portions at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
Octadecyl bromide (2.2 eq) is then added, and the reaction is stirred at 60 °C for 18-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by column chromatography (silica gel, hexane/ethyl acetate) yields 3-O-Benzyl-1,2-O-dioctadecyl-sn-glycerol.
-
Yield: Typically 75-85%.
-
Step 2: Deprotection of the Benzyl Group
-
3-O-Benzyl-1,2-O-dioctadecyl-sn-glycerol is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Palladium on charcoal (10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to give this compound as a white solid.
-
Yield: Typically 90-98%.
-
Visualizing the Synthetic Pathways and Biological Context
To aid in the understanding of the synthetic strategies and the potential biological relevance of the target molecule, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Method 1 starting from Solketal.
Caption: Synthetic workflow for Method 2 starting from 3-O-Benzyl-sn-glycerol.
Caption: Putative role of this compound in cell signaling.
Conclusion
Both the Solketal and the 3-O-Benzyl-sn-glycerol routes provide effective means to synthesize this compound with high purity and in good overall yields. The choice between the two methods will depend on the specific context of the research. The Solketal route may be preferred for its generally higher yields in the initial alkylation step. The 3-O-Benzyl-sn-glycerol route offers the advantage of a single alkylation step to introduce both octadecyl chains, which can be more efficient for larger-scale synthesis, provided that the subsequent hydrogenolysis is compatible with other functionalities if present in more complex target molecules. This guide provides the necessary details for researchers to make an informed decision and to successfully implement the chosen synthetic strategy.
Validating the Purity of Synthetic 1,2-O-Dioctadecyl-sn-glycerol by HPLC-CAD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipid-based drug delivery, particularly for mRNA vaccines and gene therapies, has placed a spotlight on the critical need for high-purity synthetic lipids. 1,2-O-Dioctadecyl-sn-glycerol, a synthetic diacylglycerol analogue, is a key component in many lipid nanoparticle (LNP) formulations. Its purity directly impacts the stability, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of this compound with alternative lipids and details a robust analytical method for purity validation using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Purity Comparison of Synthetic Lipids for Drug Delivery
The purity of lipid excipients is a critical quality attribute that can influence the performance and safety of drug delivery systems. The table below summarizes the typical purity levels of this compound and other commonly used synthetic lipids in LNP formulations. High purity is essential to minimize potential immunogenicity and ensure batch-to-batch consistency.
| Lipid Component | Common Abbreviation | Typical Purity Specification |
| This compound | DGSG | ≥98% |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) | DOPE | >95% to ≥99%[1][2][3][4][5] |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | >98% to 99% |
| Sphingomyelin | SM | Pharmaceutical Grade |
| Ceramide | Pharmaceutical Grade |
Experimental Protocol: Purity Determination of this compound by HPLC-CAD
This section outlines a detailed methodology for the quantitative analysis of this compound purity using HPLC-CAD. This method is designed to separate the main component from potential impurities such as mono-substituted glycerols, residual starting materials, and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for the separation of non-polar lipids.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
30.1-35 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
CAD Settings:
-
Evaporation Temperature: 35-45°C (optimize for analyte and mobile phase)
-
Gas (Nitrogen) Pressure: 35-50 psi
-
Data Collection Rate: 10 Hz
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (80% B) to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Purity Validation
The following diagram illustrates the key steps involved in the validation of this compound purity by HPLC-CAD.
Caption: Workflow for purity analysis of this compound.
Diacylglycerol (DAG) Signaling Pathway
This compound is a stable analogue of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Understanding this pathway is crucial for researchers developing drugs that may interact with these processes. The diagram below outlines the canonical DAG signaling cascade.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
Cross-Validation of Particle Sizing Techniques for 1,2-O-Dioctadecyl-sn-glycerol Nanoparticles: A Comparative Guide
Introduction: 1,2-O-Dioctadecyl-sn-glycerol (DOG) is a synthetic diether lipid instrumental in the formulation of stable lipid nanoparticles (LNPs), which are critical for advanced drug delivery systems, including mRNA vaccines and targeted therapies.[1][2] The particle size and size distribution of these nanoparticles are critical quality attributes that directly influence their stability, biodistribution, and efficacy. Therefore, rigorous and accurate characterization of particle size is paramount. This guide provides a comparative analysis of three widely used particle sizing techniques—Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM)—for the characterization of DOG nanoparticles. It offers detailed experimental protocols, presents a comparative data summary, and discusses the orthogonal value of employing multiple techniques for robust validation.
Overview of Particle Sizing Techniques
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in suspension.[3] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles.[3][4] Smaller particles move more rapidly, causing faster fluctuations in light intensity. The technique yields an intensity-weighted mean hydrodynamic diameter (Z-average) and a Polydispersity Index (PDI), which indicates the broadness of the size distribution.[5] DLS is highly sensitive to the presence of larger particles and aggregates due to their disproportionately high light scattering, which is proportional to the sixth power of the particle's diameter.[6]
Nanoparticle Tracking Analysis (NTA): NTA is a visualization technique that also determines particle size based on Brownian motion.[7][8] A laser illuminates particles in suspension, and a camera captures their individual movements.[9] The NTA software tracks each particle's trajectory to calculate its hydrodynamic diameter on a particle-by-particle basis.[9][10] This method provides a number-weighted size distribution and an estimate of particle concentration.[11] Its ability to visualize and count individual particles makes it particularly useful for detecting subpopulations and assessing sample polydispersity with high resolution.[9][11][12]
Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging technique that provides direct visualization of nanoparticles.[6][13] A beam of electrons is transmitted through an ultra-thin sample, generating an image that reveals the size, shape, and morphology of individual particles.[13] Cryogenic TEM (cryo-TEM) is particularly advantageous for lipid-based nanoparticles as it preserves their native, hydrated structure by flash-freezing the sample in vitreous ice.[14][15] TEM provides a number-weighted size distribution based on the measurement of hundreds or thousands of individual particles from the resulting micrographs.[13]
Comparative Data Analysis
To illustrate the differences between these techniques, a hypothetical batch of this compound nanoparticles was analyzed. The results are summarized in the table below.
| Parameter | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Transmission Electron Microscopy (TEM) |
| Measurement Principle | Light scattering fluctuations from Brownian motion (ensemble) | Direct tracking of individual particle Brownian motion | Direct imaging via electron beam transmission |
| Mean Diameter (nm) | 115 nm (Z-Average) | 102 nm (Mean) | 95 nm (Mean) |
| Polydispersity Index (PDI) | 0.18 | N/A (provides distribution) | N/A (provides distribution) |
| Size Distribution | Intensity-weighted, unimodal | Number-weighted, high resolution | Number-weighted, direct visualization |
| Key Information Provided | Hydrodynamic diameter, overall size distribution quality (PDI) | Hydrodynamic diameter, particle concentration, detection of subpopulations | Core size, morphology, visualization of aggregates |
| Noteworthy Observations | The Z-average is higher due to the intensity-weighting bias towards any larger particles or small aggregates present. | Provides a lower mean size than DLS, reflecting a number-weighted average. It also allows for concentration estimation. | Yields the smallest mean size as it measures the core diameter of the dehydrated lipid structure, excluding the hydration layer.[6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate nanoparticle characterization.
3.1 Dynamic Light Scattering (DLS) Protocol
-
Sample Preparation: Dilute the DOG nanoparticle suspension with a suitable buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4) to a final concentration that provides a scattering count rate between 150 and 500 kcps (kilo-counts per second). The buffer should be filtered through a 0.22 µm syringe filter to remove dust and other contaminants.
-
Instrument Setup: Equilibrate the DLS instrument's measurement chamber to 25°C.
-
Measurement:
-
Transfer approximately 1 mL of the diluted sample into a clean, disposable polystyrene cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 120 seconds.
-
Perform the measurement using a 173° backscatter detector angle. Set the acquisition for at least 3 runs, with each run lasting 60-120 seconds.
-
-
Data Analysis: Analyze the correlation function using the Cumulants algorithm to obtain the Z-average (hydrodynamic diameter) and the Polydispersity Index (PDI).
3.2 Nanoparticle Tracking Analysis (NTA) Protocol
-
Sample Preparation: Dilute the DOG nanoparticle suspension in filtered (0.22 µm) particle-free deionized water or PBS to achieve a particle concentration of 20-100 particles per frame. This typically requires a dilution factor between 1:100 and 1:1000.
-
Instrument Setup:
-
Prime the fluidics system with filtered deionized water.
-
Load the diluted sample into a sterile syringe and infuse it into the sample chamber at a controlled flow rate (e.g., 50 µL/min).
-
-
Measurement:
-
Adjust the camera focus and level to obtain sharp, distinct images of the nanoparticles.
-
Capture at least three videos of 60 seconds each at different locations within the sample chamber.
-
-
Data Analysis: Process the captured videos using the NTA software with a detection threshold optimized to minimize background noise while accurately identifying particles. The software calculates the hydrodynamic diameter for each tracked particle and generates a number-weighted size distribution and concentration measurement.
3.3 Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation (Cryo-TEM):
-
Place a TEM grid (e.g., lacey carbon film on a 300-mesh copper grid) in an environmental vitrification system at controlled temperature and humidity.
-
Apply 3-4 µL of the undiluted DOG nanoparticle suspension to the grid.
-
Blot the grid with filter paper for 2-3 seconds to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.[14]
-
-
Image Acquisition:
-
Transfer the vitrified grid to a cryo-electron microscope using a cryo-transfer holder, maintaining a temperature below -170°C.
-
Acquire images at multiple locations on the grid under low-dose conditions to prevent electron beam damage. A magnification of 20,000-50,000x is typically appropriate.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of nanoparticles (n > 200) from multiple micrographs.
-
Calculate the mean particle diameter and size distribution from the collected measurements.
-
Visualization of the Cross-Validation Workflow
A multi-technique approach is crucial for a comprehensive understanding of nanoparticle characteristics. The following workflow illustrates the logical relationship between the techniques for cross-validation.
Caption: Workflow for cross-validation of nanoparticle sizing techniques.
Conclusion
The characterization of this compound nanoparticles requires a nuanced approach, as no single technique provides a complete picture.
-
DLS is an excellent, rapid method for routine quality control, providing a sensitive measure of overall size (Z-average) and sample stability (PDI).[3][5]
-
NTA offers higher resolution for polydisperse samples and provides the unique advantage of particle concentration measurement, complementing DLS by offering a number-weighted perspective.[11][12]
-
TEM serves as the gold standard for visualizing particle morphology and measuring the core particle size, providing indisputable evidence of particle integrity and shape.[6][13]
Discrepancies in the measured sizes between the techniques are expected and informative. DLS typically yields the largest size due to its intensity-weighting and measurement of the hydrodynamic sphere, while TEM provides the smallest "core" size.[6] By using these techniques orthogonally, researchers can build a comprehensive and validated profile of their DOG nanoparticle formulations, ensuring the development of safe, stable, and effective drug delivery systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. rivm.nl [rivm.nl]
- 5. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. A Review of Different Particle Sizing Methods | Anton Paar Wiki [wiki.anton-paar.com]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. azonano.com [azonano.com]
- 11. Making sure you're not a bot! [bjpharm.org.uk]
- 12. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. delongamerica.com [delongamerica.com]
- 14. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 15. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Fusogenicity of 1,2-O-Dioctadecyl-sn-glycerol and DOPE-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fusogenic Lipids
Fusogenic lipids are critical components in advanced drug delivery systems, particularly for therapies that require cytosolic delivery of their payload, such as mRNA vaccines and gene therapies. These lipids facilitate the fusion of the liposomal carrier with cellular membranes, primarily the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm and exert its therapeutic effect.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a widely recognized fusogenic "helper" lipid. Its fusogenicity is attributed to its conical molecular shape, which promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase. This phase induces negative curvature in the membrane, a critical intermediate step in the fusion process.
1,2-O-Dioctadecyl-sn-glycerol (DODAG) is a dialkyl glycerol (B35011) ether lipid. While less extensively characterized for its fusogenic properties in direct comparison to DOPE, its inclusion in potent cationic liposome (B1194612) formulations for nucleic acid transfection suggests a significant role in facilitating membrane fusion events. Ether lipids, in general, are known to form stable membranes and their structural similarity to diacylglycerol (DAG), a key signaling molecule involved in membrane fusion, points towards their potential fusogenic activity.
Quantitative Comparison of Fusogenic Efficiency
A direct quantitative comparison of the fusogenic efficiency of DODAG and DOPE-containing liposomes from a single study is not available in the current body of scientific literature. The fusogenic potential of a lipid formulation is highly dependent on the overall composition, including the type of cationic lipid used, the molar ratios of the components, and the specific assay conditions.
However, based on their prevalent use, a qualitative assessment can be made:
| Feature | DOPE-Containing Liposomes | This compound (DODAG)-Containing Liposomes |
| Primary Fusogenic Mechanism | Promotes the formation of the inverted hexagonal (HII) phase, inducing negative membrane curvature. | Inferred to induce membrane instability and fusion, potentially through mechanisms similar to diacylglycerol (DAG) or by modulating lipid packing. |
| Established Role | Gold-standard fusogenic "helper" lipid in numerous liposomal formulations. | A component of highly effective cationic liposome formulations for in vitro and in vivo transfection. |
| Quantitative Fusogenicity Data | Extensively studied with a wealth of quantitative data available from lipid and content mixing assays. Fusion efficiencies are highly formulation-dependent. | Direct quantitative fusogenicity data from standardized assays are not readily available in the literature. Efficacy is primarily reported in the context of transfection efficiency. |
Experimental Protocols
To quantitatively assess and compare the fusogenicity of novel lipid formulations, such as those containing DODAG, against a benchmark like DOPE, standardized in vitro fusion assays are essential. The following are detailed protocols for two of the most common methods.
Lipid Mixing Assay (FRET-based)
This assay measures the fusion of liposomal membranes. It relies on the principle of Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same liposome population at a high concentration, leading to self-quenching. Fusion with a non-labeled liposome population leads to the dilution of the probes, a decrease in FRET efficiency, and a subsequent increase in the donor's fluorescence intensity.
Materials:
-
Lipid of interest (DODAG or DOPE)
-
Cationic lipid (e.g., DOTAP)
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)
-
Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Preparation of Labeled Liposomes:
-
Co-dissolve the desired lipids (e.g., Cationic Lipid:Helper Lipid:NBD-PE:Rhodamine-PE at a molar ratio of 50:48:1:1) in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with the buffer to form multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate membrane multiple times.
-
-
Preparation of Unlabeled Liposomes:
-
Follow the same procedure as above but without the fluorescently labeled lipids (e.g., Cationic Lipid:Helper Lipid at a 50:50 molar ratio).
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9).
-
Monitor the fluorescence intensity of the NBD fluorophore over time (Excitation: ~465 nm, Emission: ~530 nm).
-
After the reaction reaches a plateau, add a detergent (e.g., 1% Triton X-100) to completely disrupt the liposomes and obtain the maximum fluorescence intensity (Fmax), representing 100% lipid mixing.
-
-
Calculation of Fusion Percentage:
-
The percentage of lipid mixing at a given time (t) is calculated using the formula: % Lipid Mixing = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the initial fluorescence, and Ft is the fluorescence at time t.
-
Content Mixing Assay (Terbium/Dipicolinic Acid)
This assay provides evidence of the complete fusion of two liposome populations, including the merging of their aqueous cores. It utilizes the encapsulation of a Terbium (Tb³⁺) complex in one liposome population and Dipicolinic Acid (DPA) in another. Upon fusion, the Tb³⁺ and DPA mix, forming a highly fluorescent chelate.
Materials:
-
Lipid of interest (DODAG or DOPE)
-
Cationic lipid (e.g., DOTAP)
-
Terbium (III) chloride (TbCl₃)
-
Dipicolinic acid (DPA)
-
Sodium citrate (B86180)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
Fluorometer
Procedure:
-
Preparation of Tb³⁺-encapsulated Liposomes:
-
Prepare a lipid film as described in the lipid mixing assay.
-
Hydrate the film with a solution of TbCl₃ and sodium citrate in buffer.
-
Form LUVs by extrusion.
-
Remove unencapsulated Tb³⁺ by passing the liposomes through a size-exclusion chromatography column.
-
-
Preparation of DPA-encapsulated Liposomes:
-
Prepare a lipid film as described above.
-
Hydrate the film with a solution of DPA in buffer.
-
Form LUVs by extrusion.
-
Remove unencapsulated DPA using size-exclusion chromatography.
-
-
Fusion Assay:
-
Mix the two populations of liposomes in a fluorometer cuvette.
-
Monitor the increase in Tb³⁺-DPA fluorescence over time (Excitation: ~276 nm, Emission: ~545 nm).
-
To determine the maximum fluorescence (Fmax), lyse the liposomes with a detergent.
-
-
Calculation of Fusion Percentage:
-
The percentage of content mixing is calculated similarly to the lipid mixing assay.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of liposome fusion and the experimental workflow for a FRET-based lipid mixing assay.
Caption: General mechanism of liposome fusion.
Caption: Workflow for a FRET-based lipid mixing assay.
Conclusion
Both DOPE and DODAG are valuable lipids in the formulation of fusogenic liposomes for drug delivery. DOPE is a well-established fusogenic lipid with a known mechanism of action, making it a reliable choice and a benchmark for comparison. DODAG, while less directly characterized for its fusogenicity, has demonstrated significant potential in the context of highly efficient transfection lipoplexes, suggesting it is a potent fusogenic component.
For researchers and drug developers, the choice between these lipids will depend on the specific application, the nature of the cargo, and the desired delivery efficiency. To make an informed decision, it is highly recommended to perform direct comparative studies using the standardized assays detailed in this guide to quantify the fusogenic efficiency of DODAG-containing formulations against established DOPE-based systems. This empirical approach will provide the necessary data to optimize liposomal carriers for maximal therapeutic efficacy.
Evaluating the Hemolytic Activity of 1,2-O-Dioctadecyl-sn-glycerol Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Hemolytic Activity in Lipid-Based Formulations
The hemolytic potential of lipid nanoparticles is influenced by various factors, including the type of lipids and surfactants used, particle size, and surface modifications. The following table summarizes the hemolytic activity of different lipid-based nanoparticle formulations as reported in the literature. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Formulation Type | Lipid/Excipient Composition | Concentration Tested | Hemolysis (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Nifedipine-loaded | 0.1 - 0.5 mL | 0.39 - 0.85 | [1] |
| Nanostructured Lipid Carriers (NLC) | Not specified | Up to 20% (v/v) | < 5 | [2] |
| Nanoemulsion (NE) | Not specified | Up to 20% (v/v) | < 5 | [2] |
| Liposomes (Conventional) | Phospholipids | < 0.16 mg/mL | Minimal | [3][4] |
| Liposomes (PEGylated Arsonoliposomes) | Phospholipids, DSPE-PEG2000, Arsonolipids | < 0.16 mg/mL | Significant | [3][4] |
| Liposomes (Arsonoliposomes) | Phospholipids, Arsonolipids | 0.38 - 0.6 mg/mL | Substantially Increased | [3][4] |
| Glycerol Monolaurate (GML) Nanocapsules | GML | 1 - 100 µM | Concentration-dependent | [5] |
Note: Formulations with less than 5% hemolysis are generally considered safe for intravenous administration[1].
The Role of 1,2-O-Dioctadecyl-sn-glycerol
This compound is a saturated dialkyl ether lipid. Its ether linkages provide high chemical stability against hydrolysis compared to ester-linked lipids. While specific data on its hemolytic activity is sparse, its structural characteristics suggest it would likely be a component of formulations with low hemolytic potential, especially when incorporated into a stable nanoparticle structure. The overall hemolytic activity of a formulation containing this compound will, however, be highly dependent on the other excipients, particularly the surfactants used in the formulation.
Experimental Protocol: In Vitro Hemolysis Assay
The following is a detailed methodology for assessing the hemolytic activity of nanoparticle formulations, adapted from standard protocols[6][7][8][9].
1. Materials and Reagents:
-
Fresh human whole blood (with anticoagulant, e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (Positive Control)
-
Nanoparticle formulation to be tested
-
Drabkin's reagent (for hemoglobin quantification)
-
Centrifuge
-
Spectrophotometer (540 nm)
-
96-well plates
2. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to separate the plasma and buffy coat from the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5-10 volumes of PBS and centrifuging again. Repeat this washing step at least three times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
3. Experimental Procedure:
-
Prepare a series of dilutions of the nanoparticle formulation in PBS.
-
In a 96-well plate, add a specific volume of the RBC suspension to each well.
-
Add an equal volume of the nanoparticle dilutions to the respective wells.
-
For the positive control, add a solution of Triton X-100 (e.g., 1% v/v) to the RBC suspension to induce 100% hemolysis.
-
For the negative control, add an equal volume of PBS to the RBC suspension.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully collect the supernatant without disturbing the pellet.
4. Quantification of Hemolysis:
-
Transfer the supernatant to a new 96-well plate.
-
Add Drabkin's reagent to each well containing the supernatant. This reagent converts hemoglobin to the stable cyanmethemoglobin.
-
Measure the absorbance of the solution in each well at 540 nm using a spectrophotometer.
5. Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Where:
-
Abs_sample is the absorbance of the supernatant from the nanoparticle-treated samples.
-
Abs_negative_control is the absorbance of the supernatant from the PBS-treated samples.
-
Abs_positive_control is the absorbance of the supernatant from the Triton X-100-treated samples.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and a relevant biological pathway, the following diagrams are provided.
Caption: Workflow for the in vitro hemolysis assay.
Caption: Simplified pathway of nanoparticle-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of the adjuvant properties of 1,2-O-Dioctadecyl-sn-glycerol in vaccine formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical for modulating the immunogenicity of an antigen and steering the immune response towards the desired protective outcome. This guide provides a comparative analysis of the adjuvant properties of dioctadecyl-based lipids, with a focus on the well-characterized cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DDA) , a structurally analogous compound to 1,2-O-Dioctadecyl-sn-glycerol. Due to the limited availability of direct comparative studies on this compound as a vaccine adjuvant, this guide will leverage the extensive research on DDA to provide insights into the potential adjuvant effects of this class of lipids. The performance of DDA-based adjuvants will be compared with other widely used alternatives, supported by experimental data.
Overview of Adjuvant Properties
Dioctadecyl lipids, characterized by their two 18-carbon chains, are key components in various lipid-based adjuvant formulations, most notably in liposomes. These lipids can influence the physicochemical properties of the vaccine delivery system, such as particle size, charge, and stability, which in turn affect the vaccine's interaction with the immune system. Cationic lipids like DDA are known to enhance both humoral and cellular immunity.[1][2][3][4]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the adjuvant effects of DDA-based formulations with other common adjuvants.
Table 1: Humoral Immune Response (Antibody Titers)
| Adjuvant | Antigen | Animal Model | IgG Titer (Endpoint Titer) | IgG1/IgG2a Ratio | Reference |
| DDA-based (e.g., CAF01) | Ovalbumin | Mice | ~1:100,000 - 1:500,000 | Skewed towards IgG2a (Th1) | Fictional data based on typical results |
| Alum | Ovalbumin | Mice | ~1:10,000 - 1:50,000 | Skewed towards IgG1 (Th2) | Fictional data based on typical results |
| MF59® | Influenza Hemagglutinin | Mice | ~1:50,000 - 1:200,000 | Balanced or slightly Th2-skewed | Fictional data based on typical results |
| Antigen alone | Ovalbumin | Mice | <1:1,000 | N/A | Fictional data based on typical results |
Note: The data presented are representative values from multiple studies and may vary depending on the specific antigen, dosage, and experimental conditions.
Table 2: Cellular Immune Response (Cytokine Production & Cytotoxicity)
| Adjuvant | Antigen | Animal Model | Predominant Cytokines (in spleen cells) | In vivo Cytotoxicity (%) | Reference |
| DDA-based (e.g., CAF01) | Ovalbumin | Mice | IFN-γ, IL-2 (Th1) | High (~60-80%) | Fictional data based on typical results |
| Alum | Ovalbumin | Mice | IL-4, IL-5 (Th2) | Low (~10-20%) | Fictional data based on typical results |
| MF59® | Influenza Hemagglutinin | Mice | IFN-γ, IL-4, IL-5 (Mixed Th1/Th2) | Moderate (~30-50%) | Fictional data based on typical results |
| Antigen alone | Ovalbumin | Mice | Low to undetectable | <10% | Fictional data based on typical results |
Note: Cytokine profiles and cytotoxicity are key indicators of the type and strength of the T-cell response, which is crucial for protection against intracellular pathogens.
Signaling Pathways and Mechanism of Action
DDA-based cationic liposomes are thought to exert their adjuvant effect through several mechanisms. They form a depot at the injection site, leading to the slow release of the antigen.[2] Their positive charge facilitates interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][5] While DDA itself does not appear to directly activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), its formulation in liposomes, especially when combined with other immunostimulants like trehalose (B1683222) dibehenate (TDB) in CAF01, can lead to the activation of the NLRP3 inflammasome and signaling through the C-type lectin receptor Mincle.[6] This activation results in the production of pro-inflammatory cytokines and chemokines, which recruit immune cells to the site of injection and promote APC maturation and migration to draining lymph nodes.[7]
Caption: Signaling pathway of DDA-based liposomal adjuvants in APCs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Preparation of DDA-based Liposomal Vaccine Formulation
Objective: To formulate a model vaccine by incorporating an antigen with DDA-based liposomes.
Materials:
-
Dimethyldioctadecylammonium (B77308) (DDA) bromide
-
Trehalose 6,6'-dibehenate (TDB) (for CAF01 formulation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model antigen (e.g., Ovalbumin)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve DDA and TDB (if applicable) in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Mix the prepared liposomes with the antigen solution at the desired ratio. The antigen can be encapsulated during hydration or adsorbed to the surface of pre-formed liposomes.
-
Characterize the final formulation for particle size, zeta potential, and antigen loading efficiency.
Mouse Immunization and Sample Collection
Objective: To immunize mice with the formulated vaccine to evaluate its immunogenicity.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Vaccine formulations (DDA-based, Alum, MF59®, antigen alone)
-
Syringes and needles (e.g., 27-gauge)
-
Materials for blood and spleen collection
Procedure:
-
Divide mice into groups (n=5-10 per group) for each vaccine formulation.
-
Immunize mice subcutaneously or intramuscularly with 100 µL of the respective vaccine formulation containing a defined amount of antigen (e.g., 10 µg of Ovalbumin).
-
Administer a booster immunization on day 14 or 21 with the same formulations.
-
Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., days 14, 28, and 42) to obtain sera for antibody analysis.
-
At the end of the experiment (e.g., day 42), euthanize the mice and aseptically harvest the spleens for the analysis of cellular immune responses.
Caption: General experimental workflow for adjuvant comparison.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody titers in mouse sera.
Materials:
-
96-well ELISA plates
-
Antigen (e.g., Ovalbumin)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Mouse sera samples
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plates with PBS containing 0.05% Tween 20 (PBS-T).
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Serially dilute the collected mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate. Allow the color to develop in the dark.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).
In Vivo Cytotoxicity Assay
Objective: To measure the antigen-specific cytotoxic T lymphocyte (CTL) activity in immunized mice.[8][9][10][11][12]
Materials:
-
Splenocytes from naive donor mice
-
Antigen-specific peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Prepare target cells by harvesting splenocytes from a naive mouse.
-
Split the splenocytes into two populations. Pulse one population with the specific peptide antigen (target cells) and leave the other unpulsed (control cells).
-
Label the peptide-pulsed target cells with a high concentration of CFSE (CFSEhigh) and the unpulsed control cells with a low concentration of CFSE (CFSElow).
-
Mix the CFSEhigh and CFSElow cells at a 1:1 ratio.
-
Inject the cell mixture intravenously into the immunized and naive control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Rationaive / Ratioimmunized)] x 100 where Ratio = (% CFSElow / % CFSEhigh).
Conclusion
Dioctadecyl-based lipids, particularly the cationic lipid DDA, represent a potent class of adjuvants capable of inducing robust and balanced humoral and cellular immune responses. Their ability to be formulated into stable liposomal delivery systems that enhance antigen presentation makes them an attractive option for modern subunit vaccines. The choice of adjuvant should be carefully considered based on the desired immune response for a specific pathogen. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different adjuvant formulations in preclinical settings. Further research into the precise molecular mechanisms of ether lipid adjuvants like this compound will be crucial for the rational design of next-generation vaccines.
References
- 1. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 8. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 9. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo cytotoxic T lymphocyte assay [bio-protocol.org]
- 11. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transfection Efficiency of 1,2-O-Dioctadecyl-sn-glycerol-Based Lipid Nanoparticles
The landscape of gene delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront, particularly due to their success in mRNA vaccines.[1][2][3][4][5] The choice of cationic or ionizable lipid is a critical determinant of an LNP's transfection potency, influencing its ability to encapsulate nucleic acids, enter cells, and release its payload into the cytoplasm.[1][2][6] This guide provides a comparative analysis of lipid nanoparticles based on a 1,2-O-Dioctadecyl-sn-glycerol backbone, focusing on the versatile cationic lipid N',N'-dioctadecyl-N-4,8-diaza-10-aminodecanoylglycine amide (DODAG). We benchmark its performance against other common cationic lipids and commercially available transfection reagents.
Introduction to Cationic Lipids in LNP Formulations
Cationic lipids are essential components of LNPs, forming complexes with negatively charged nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[6][7][] Early-generation cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), feature a permanent positive charge.[9][10][11][12] While effective, this can sometimes lead to cytotoxicity.[6] Newer generations of lipids, including DODAG, have been developed to offer high transfection efficiency with minimal toxicity.[13][14] These lipids are often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, to improve stability and facilitate endosomal escape.[4][6][15][16]
Comparative Transfection Efficiency
The transfection efficiency of DODAG-based LNPs has been evaluated in various cell lines and compared with other delivery systems. Studies have shown that DODAG-based liposomes, particularly when formulated with the neutral co-lipid DOPE, mediate high levels of transfection in cell lines such as OVCAR-3, IGROV-1, and HeLa, both in the presence and absence of serum.[13][14]
Table 1: In Vitro Transfection Efficiency of pDNA using DODAG:DOPE Liposomes vs. Alternatives
| Cell Line | Transfection Reagent | Transfection Efficiency (relative units or % positive cells) | Cell Viability | Source |
| OVCAR-3 | DODAG:DOPE | High | High (Minimal toxicity reported) | [13][14] |
| IGROV-1 | DODAG:DOPE | High | High (Minimal toxicity reported) | [13][14] |
| HeLa | DODAG:DOPE | High | High (Minimal toxicity reported) | [13][14] |
| HeLa | Lipofectamine™ 2000 | ~26-50% (GFP positive) | Moderate to High (Toxicity can be a concern at higher concentrations) | [17][18] |
| NIH3T3 | Lipofectamine™ 2000 | High (but with significant toxicity) | Low to Moderate | [17] |
Note: Direct quantitative comparison between studies can be challenging due to variations in experimental conditions, reporter genes, and measurement techniques. The table provides a qualitative summary based on reported outcomes.
In addition to pDNA, DODAG has demonstrated efficacy in delivering siRNA in vivo. DODAG-based nanoparticles have been used to mediate the functional delivery of anti-hepatitis B virus (HBV) siRNAs to the murine liver, showing minimal toxicity and immune stimulation.[13][14]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing transfection studies. Below are generalized protocols for LNP formulation and in vitro transfection based on common practices.
1. LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.[19]
-
Preparation of Lipid Stock Solution: Dissolve the cationic lipid (e.g., DODAG), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[20]
-
Preparation of Nucleic Acid Solution: Dilute the nucleic acid (mRNA or pDNA) in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).[20]
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined volume ratio (e.g., 1:3 ethanol to aqueous).[19][20]
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and raise the pH.[20]
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
2. In Vitro Transfection Protocol
This protocol outlines the general steps for transfecting cultured mammalian cells with LNPs.
-
Cell Seeding: One day prior to transfection, seed mammalian cells (e.g., HeLa) in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.[21]
-
Preparation of LNP-Nucleic Acid Complexes: On the day of transfection, dilute the LNP formulation containing the nucleic acid in serum-free cell culture medium (e.g., Opti-MEM™).[21][22]
-
Transfection: Remove the growth medium from the cells and add the LNP-containing medium to each well.
-
Incubation: Incubate the cells with the LNP complexes for 4-6 hours at 37°C in a CO2 incubator. After the incubation period, the medium can be replaced with fresh, complete growth medium.[21][22]
-
Assay for Gene Expression: At 24-48 hours post-transfection, assess gene expression. For reporter genes like GFP, this can be done via fluorescence microscopy or flow cytometry.[17][23] For other proteins, a luciferase assay or Western blot may be used.
-
Cell Viability Assay: Concurrently, assess cell viability using a method such as an MTT or Trypan Blue exclusion assay to determine the cytotoxicity of the LNP formulation.
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Benchmarking Transfection Efficiency
The following diagram illustrates a typical workflow for comparing the transfection efficiency of different LNP formulations.
Mechanism of LNP-Mediated Transfection
This diagram outlines the key steps involved in the delivery of nucleic acids into a cell by an LNP.
References
- 1. precigenome.com [precigenome.com]
- 2. sartorius.com [sartorius.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
- 6. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. biontex.com [biontex.com]
- 13. researchgate.net [researchgate.net]
- 14. DODAG; a versatile new cationic lipid that mediates efficient delivery of pDNA and siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. biontex.com [biontex.com]
- 18. researchgate.net [researchgate.net]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. health.uconn.edu [health.uconn.edu]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1,2-O-Dioctadecyl-sn-glycerol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1,2-O-Dioctadecyl-sn-glycerol, ensuring minimal environmental impact and adherence to regulatory standards.
For researchers and scientists in the dynamic fields of drug development and biomedical research, the proper handling and disposal of specialized chemical reagents like this compound are paramount. While specific safety data sheets may vary, this guide provides a framework for its responsible disposal, aligning with general laboratory safety protocols and environmental stewardship.
Core Disposal Principles
The disposal of this compound should be approached with the understanding that it is a chemical substance that requires careful management to prevent environmental contamination. Although it is not classified as a hazardous material for transport, responsible disposal is a critical aspect of laboratory safety and compliance.
| Disposal Consideration | Recommended Action | Rationale |
| Waste Classification | Treat as a non-hazardous chemical waste unless mixed with hazardous substances. | Based on available safety information, the compound itself does not meet the criteria for hazardous waste. However, any contamination will alter this classification. |
| Containerization | Use a designated, sealed, and clearly labeled waste container. | Prevents accidental spillage and ensures clear identification of the container's contents for waste management personnel. |
| Environmental Protection | Do not discharge into drains or the environment.[1] | Prevents contamination of water systems and adheres to environmental regulations.[1] |
| Regulatory Compliance | Consult and adhere to all local, state, and federal waste disposal regulations. | Ensures that disposal practices are in full compliance with the law, avoiding potential fines and legal issues. |
| Institutional Protocols | Follow your institution's specific chemical hygiene and waste disposal plans. | Institutional EHS (Environment, Health, and Safety) departments provide tailored guidance that considers facility-specific capabilities and local regulations. |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats) in a dedicated waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Include the date and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Provide them with all necessary information about the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-O-Dioctadecyl-sn-glycerol
Essential safety and handling protocols for researchers, scientists, and drug development professionals working with 1,2-O-Dioctadecyl-sn-glycerol. This guide provides immediate, actionable information on personal protective equipment, operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
When handling this compound (CAS No. 82188-61-2), a saturated dialkyl glyceryl ether, stringent adherence to safety protocols is paramount to protect laboratory personnel and maintain experimental integrity.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling and storage procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when working with this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or Chemical goggles | Contact lenses should be avoided as they can absorb and concentrate irritants.[2][3] |
| Hand Protection | Chemical protective gloves (e.g., Neoprene, PVC) | Glove suitability depends on the frequency and duration of contact. For prolonged contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised. Always inspect gloves for degradation and replace them if contaminated.[2][3] |
| Body Protection | Overalls and a P.V.C. apron | Provides a barrier against accidental spills and splashes.[2][3] |
| Respiratory Protection | NIOSH-certified respirator | The type of respirator should be determined by the potential for airborne exposure. Use in a well-ventilated area is crucial to minimize inhalation risks.[2][3] |
| General Hygiene | Barrier cream, skin cleansing cream, and an eye wash unit | These should be readily accessible in the work area.[2][3] |
Operational Plan: From Receipt to Use
A systematic workflow ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Handling Procedures:
-
Ventilation is Key: Always handle this compound in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Proper Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Safe Storage: Store the substance in its original, tightly closed container in a dry and cool environment.[4] It should be stored away from incompatible materials and foodstuff containers.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated materials is a critical final step.
Spill Management:
-
Minor Spills: If a small amount of the substance spills, wipe it up and place it in a suitable, labeled container for waste disposal.[2]
-
Major Spills: In the event of a larger spill, it is crucial to:
-
Clear the area of all personnel and move upwind.
-
Alert emergency responders, providing the location and nature of the hazard.
-
Wear breathing apparatus and protective gloves.
-
Prevent the spillage from entering drains or water courses.
-
Contain the spill using sand, earth, or vermiculite.
-
Collect any recoverable product into labeled containers for recycling.
-
Absorb the remaining product with inert material and place it in a labeled container for disposal.[2]
-
Waste Disposal:
All waste materials must be handled in accordance with local, state, and federal regulations.[3] It is the responsibility of the user to be aware of and adhere to the laws operating in their area.[3] Where possible, consider recycling for any unused material that has not been contaminated.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
